molecular formula C11H16ClN3O B2979977 n-Phenyl-1-piperazinecarboxamide hydrochloride CAS No. 474711-91-6

n-Phenyl-1-piperazinecarboxamide hydrochloride

Cat. No.: B2979977
CAS No.: 474711-91-6
M. Wt: 241.72
InChI Key: UZABGZZRNRUJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1-piperazinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZABGZZRNRUJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

"n-Phenyl-1-piperazinecarboxamide hydrochloride" synthesis pathway

Technical Whitepaper: Precision Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Phenyl-1-piperazinecarboxamide Hydrochloride[1]

Executive Summary

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

This guide details a high-fidelity stepwise synthesis utilizing tert-butoxycarbonyl (Boc) protection.[1] Unlike direct condensation methods, which rely on kinetic statistics and excess reagents, this route guarantees regiospecificity and high purity (>98%) suitable for pharmaceutical screening.

Retrosynthetic Logic & Strategy

The synthesis is designed to isolate the two nitrogen nucleophiles of the piperazine ring. Direct reaction of phenyl isocyanate with unprotected piperazine typically yields a mixture of mono-urea (desired), bis-urea (impurity), and unreacted starting material, requiring tedious chromatographic separation.[1]

Selected Pathway: Protection-Activation-Deprotection[1]

  • Desymmetrization: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Boc-piperazine to mask one amine, leaving a single secondary amine available for reaction.
    
  • Urea Formation: Quantitative coupling with phenyl isocyanate under anhydrous conditions.

  • Global Deprotection/Salt Formation: Acidolytic cleavage of the Boc group using HCl, simultaneously generating the target hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflowReactantsReactantsN-Boc-Piperazine+ Phenyl IsocyanateIntermediateIntermediate4-Boc-N-phenyl-piperazine-1-carboxamideReactants->Intermediate DCM, 0°C to RT(Nucleophilic Addition)DeprotectionAcidolysisHCl in Dioxane/EtherIntermediate->Deprotection DeprotectionProductFinal ProductN-Phenyl-1-piperazine-carboxamide HClDeprotection->Product Precipitation

Figure 1: Stepwise synthetic workflow ensuring mono-functionalization of the piperazine ring.

Reaction Mechanism

The formation of the urea linkage proceeds via the nucleophilic attack of the secondary amine of the piperazine onto the electrophilic carbon of the isocyanate group.

  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the central carbon of the phenyl isocyanate (

    
    ).
    
  • Proton Transfer: A rapid proton transfer from the piperazine nitrogen to the isocyanate nitrogen stabilizes the urea linkage.

  • Deprotection: The tert-butyl carbamate is cleaved by anhydrous HCl via protonation of the carbonyl oxygen, followed by elimination of isobutylene and decarboxylation.

Mechanistic Pathway[1][2][3][4][5]

MechanismStep1N-Boc-Piperazine(Nucleophile)TSTetrahedralTransition StateStep1->TSAmine attack on C=OStep2Phenyl Isocyanate(Electrophile)Step2->TSInterStable UreaIntermediateTS->InterProton Transfer

Figure 2: Mechanistic interaction between the piperazine amine and isocyanate electrophile.

Detailed Experimental Protocols

Phase 1: Urea Coupling (Intermediate Synthesis)[1]

Objective: Synthesis of tert-butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate.

  • Reagents:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g)
      
    • Phenyl Isocyanate (1.05 equiv, 10.5 mmol, 1.25 g)

    • Dichloromethane (DCM), Anhydrous (30 mL)[1]

    • Triethylamine (Optional, 0.1 equiv - only if starting material is a salt)[1]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add

    
    -Boc-piperazine and anhydrous DCM. Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add Phenyl Isocyanate dropwise over 10 minutes. Note: Isocyanates are potent sensitizers; perform in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Quench with 10 mL saturated

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with Brine.[2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The intermediate often precipitates as a white solid. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-40% EtOAc in Hexanes).[1]

Phase 2: Deprotection & Salt Formation[1]

Objective: Cleavage of Boc group to yield

  • Reagents:

    • Boc-Intermediate (from Phase 1)[1]

    • 4M HCl in Dioxane (or 2M HCl in Diethyl Ether)[1]

    • Diethyl Ether (for washing)[1]

Protocol:

  • Dissolution: Dissolve the Boc-intermediate (approx. 2.5 g) in minimal DCM (5 mL) or dry Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv, ~20 mL) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–3 hours. The product will precipitate as a white hydrochloride salt.

  • Isolation:

    • Filter the solid using a sintered glass funnel or Büchner funnel.

    • Critical Step: Wash the filter cake copiously with Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       mL) to remove residual Boc byproducts (isobutylene/tert-butanol) and excess acid.
      
  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace solvents.

Critical Process Parameters (CPP) & Data

To ensure reproducibility, adhere to the following parameter limits.

ParameterSpecificationRationale
Temperature (Coupling) 0°C ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

25°C
Higher temps (>40°C) may promote isocyanate dimerization or trimerization.
Stoichiometry 1.0 : 1.05 (Amine:Iso)Slight excess of isocyanate ensures complete consumption of the amine.
Water Content < 0.1% (Solvent)Water reacts with isocyanate to form aniline, which competes to form diphenylurea impurities.
Acid Strength > 3M HClWeaker acids (e.g., acetic) will not cleave the Boc group effectively.

Analytical Validation

The final product must be validated against the following expected data profile.

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Expect decomposition >200°C (characteristic of HCl salts).

  • Solubility: Soluble in Water, DMSO, Methanol; Insoluble in DCM, Ether.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0–9.5 (br s, 2H, 
      
      
      ) — Ammonium protons.
    • 
       8.6 (s, 1H, 
      
      
      ) — Urea proton.
    • 
       7.4–6.9 (m, 5H, 
      
      
      ) — Phenyl ring protons.
    • 
       3.6–3.7 (m, 4H, Piperazine 
      
      
      adjacent to Urea).
    • 
       3.0–3.1 (m, 4H, Piperazine 
      
      
      adjacent to Ammonium).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solventUse freshly distilled DCM or molecular sieves; ensure glassware is flame-dried.[1]
Sticky Gum (Step 2) Incomplete precipitationAdd excess Diethyl Ether to the reaction mixture to force precipitation of the salt.
Impurity: Diphenylurea Hydrolysis of IsocyanateCheck solvent dryness. Remove urea byproduct by filtration (it is insoluble in DCM).
Yellow Coloration Oxidation of AnilineIf aniline was present (from hydrolysis), it oxidizes. Recrystallize from MeOH/Ether.

References

  • Synthesis of Piperazine Ureas: Tarzia, G. et al. (2003). "Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for piperazine-urea scaffolds).

  • Boc-Protection Strategies: BenchChem. (2025).[1][2] "Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine."

  • Isocyanate Reactivity: Lanxess. (2015). "Phenyl Isocyanate Safety and Handling Guide."

  • Piperazine Functionalization: Encyclopedia.pub. (2021). "Synthesis of Piperazines by C-H Functionalization."

  • Compound Data: PubChem. "N-phenylpiperazine-1-carboxamide."[1][3] CID 7015289.

N-Phenyl-1-piperazinecarboxamide Hydrochloride: A Privileged Scaffold for Serine Hydrolase Inhibition

[1]

Executive Summary

N-Phenyl-1-piperazinecarboxamide hydrochloride (CAS 115994-87-1 for free base) is a specialized urea derivative of piperazine acting as a critical pharmacophore in the design of serine hydrolase inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH) .[1][2][3] Unlike simple amides, the urea linkage in this scaffold possesses unique electronic properties that allow it to serve as a "suicide substrate" or covalent modifier of the FAAH active site serine (Ser241).

This guide details the structural logic, validated synthesis protocols, and mechanistic utility of this compound in drug discovery, specifically within the endocannabinoid modulation space.[4]

Chemical Identity & Physicochemical Properties[1][5][6][7]

The molecule consists of a piperazine ring where the



Structural Specifications
PropertyDetail
IUPAC Name N-Phenylpiperazine-1-carboxamide hydrochloride
Common Synonyms 1-Phenylcarbamoylpiperazine HCl; Piperazine-1-carboxylic acid phenylamide HCl
CAS Number 115994-87-1 (Free Base); Salt forms vary by stoichiometry
Molecular Formula

Molecular Weight 205.26 g/mol (Free Base) + 36.46 (HCl) ≈ 241.72 g/mol
Solubility Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol
pKa ~8.5–9.0 (Piperazine

amine)
Appearance White to off-white crystalline solid
Structural Representation

The core feature is the urea linkage (

Biological Mechanism: The Urea "Serine Trap"[1]

The primary utility of N-phenyl-1-piperazinecarboxamide is as a covalent warhead for FAAH.[1] While most serine hydrolases cleave esters and amides, FAAH has a unique ability to hydrolyze urea bonds.[2] However, specific urea derivatives act as mechanism-based inhibitors.[2]

Mechanism of Action[3][4]
  • Recognition: The phenyl group occupies the hydrophobic acyl-chain binding pocket of FAAH.

  • Nucleophilic Attack: The catalytic nucleophile Ser241 attacks the urea carbonyl carbon.

  • Carbamylation: Unlike natural substrates which are rapidly hydrolyzed, this scaffold forms a stable carbamylated enzyme-inhibitor adduct . The leaving group is the aniline (or the piperazine, depending on electronic tuning), rendering the enzyme inactive.

FAAH_MechanismEnzymeFAAH Enzyme(Ser241-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorInhibitorN-Phenyl-1-piperazinecarboxamide(Scaffold)Inhibitor->ComplexTransitionTetrahedral IntermediateComplex->TransitionNucleophilic Attack(Ser241 -> C=O)AdductCarbamylated Enzyme(Inactivated)Transition->AdductBond CleavageLeavingLeaving Group(Aniline/Piperazine)Transition->Leaving

Figure 1: Mechanism of FAAH inactivation by piperazine-urea scaffolds.[1] The urea carbonyl acts as an electrophilic trap for the catalytic serine.[1]

Validated Synthesis Protocol

To ensure high purity and regioselectivity (avoiding bis-urea formation), a protection-deprotection strategy is superior to direct reaction of piperazine with phenyl isocyanate.[1]

Protocol: Regioselective Synthesis via N-Boc-Piperazine[1]

Objective: Synthesize N-phenyl-1-piperazinecarboxamide HCl without forming the symmetric 1,4-bis(phenylcarbamoyl)piperazine byproduct.

Reagents
  • tert-Butyl 1-piperazinecarboxylate (N-Boc-piperazine) [CAS: 57260-71-6][1]

  • Phenyl isocyanate [CAS: 103-71-9][1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Hydrochloric acid (4M in Dioxane)[1]

  • Diethyl ether (for precipitation)[1]

Step-by-Step Methodology

Phase 1: Urea Formation [1]

  • Dissolution: Dissolve N-Boc-piperazine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Phenyl isocyanate (1.0 equiv, 10 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Rationale: Controlling the addition rate prevents localized heating and ensures 1:1 stoichiometry.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for Boc-piperazine should disappear.[1]

  • Workup: Evaporate the solvent under reduced pressure. The residue is usually a white solid (tert-butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate).[1]

  • Purification (Self-Validation): Recrystallize from Hexane/EtOAc to remove any trace isocyanate or bis-urea byproducts.

Phase 2: Deprotection (HCl Salt Formation)

  • Solubilization: Dissolve the intermediate from Phase 1 in minimal DCM or Methanol (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 equiv, 12.5 mL) at 0°C. Stir at room temperature for 2 hours.

    • Observation: A white precipitate often forms as the Boc group is cleaved and the HCl salt of the amine precipitates.

  • Isolation: Dilute the reaction mixture with Diethyl ether (50 mL) to maximize precipitation. Filter the solid under vacuum.

  • Drying: Wash the filter cake with fresh ether and dry under vacuum at 40°C.

Yield: Typically >85% overall. Characterization:

  • 1H NMR (DMSO-d6):

    
     9.2 (br s, 2H, 
    
    
    ), 8.6 (s, 1H, Urea NH), 7.4–6.9 (m, 5H, Ph), 3.7 (m, 4H), 3.1 (m, 4H).

Synthesis_WorkflowStartN-Boc-Piperazine(Protected Amine)Step1Step 1: Urea Formation(DCM, 0°C -> RT)Start->Step1ReagentPhenyl IsocyanateReagent->Step1IntermedIntermediate:4-Boc-1-phenylcarbamoylpiperazineStep1->IntermedStep2Step 2: Deprotection(4M HCl in Dioxane)Intermed->Step2ProductFINAL PRODUCT:N-Phenyl-1-piperazinecarboxamide HClStep2->Product

Figure 2: Synthetic route utilizing Boc-protection to guarantee regioselectivity.[1]

Applications in Drug Development[4]

This scaffold is not merely a chemical reagent but a privileged structure in medicinal chemistry, specifically for targeting the endocannabinoid system.

FAAH Inhibitors (The "PF" Series)

Researchers at Pfizer and Scripps Research Institute utilized this core to develop potent FAAH inhibitors.

  • PF-622: N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide.[1][2]

    • The N-phenyl-1-piperazinecarboxamide core serves as the covalent anchor.[1]

    • The free

      
       nitrogen is substituted with a quinoline group to enhance binding affinity in the acyl-chain pocket.[1]
      
  • Selectivity: The urea scaffold provides high selectivity for FAAH over other serine hydrolases (like Acetylcholinesterase) due to the specific geometric constraints of the FAAH catalytic triad.

TRPV1 Antagonists

Urea derivatives of piperazine also appear in ligands for the TRPV1 (Capsaicin) receptor. The rigidity of the piperazine ring combined with the hydrogen-bonding capability of the urea allows for precise orientation within the receptor channel.[1]

Serotonergic Ligands

While less common than in FAAH inhibitors, the N-phenylpiperazine motif is a classic "serotonin template" (e.g., mCPP). Adding the carboxamide (urea) linker modifies the lipophilicity and metabolic stability, often reducing CNS penetration unless balanced by other substituents.

Safety & Handling (SDS Summary)

While specific toxicological data for the HCl salt may be limited, it should be handled with the precautions standard for bioactive aryl-piperazines.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

  • Bioactivity Warning: As a potential FAAH inhibitor, this compound may modulate endocannabinoid levels.[3] Avoid accidental ingestion or inhalation.

References

  • PubChem. N-phenylpiperazine-1-carboxamide (Compound Summary). National Library of Medicine. [Link][1]

  • Mileni, M., et al. (2010). Structure-guided discovery of a novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Proceedings of the National Academy of Sciences (PNAS). (Describes PF-750 and PF-622 urea scaffolds). [Link][1]

  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry.[3][5] [Link]

  • PrepChem. Synthesis of N-substituted piperazine derivatives. [Link]

Mechanistic Profiling of N-Phenyl-1-piperazinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), pharmacological profile, and experimental validation of N-Phenyl-1-piperazinecarboxamide hydrochloride (N-PPC·HCl). This document is structured for researchers and drug development professionals, focusing on the compound's dual role as a covalent enzyme inhibitor and a G-protein coupled receptor (GPCR) modulator.

A Dual-Modulatory Scaffold for Endocannabinoid and Monoaminergic Signaling

Executive Summary

This compound (N-PPC·HCl) represents a "privileged structure" in medicinal chemistry, merging a phenylpiperazine pharmacophore with a reactive urea (carboxamide) warhead. Its mechanism of action is characterized by a specific polypharmacology:

  • Primary Metabolic Mechanism: Irreversible or slow-tight binding inhibition of Fatty Acid Amide Hydrolase (FAAH) , the primary catabolic enzyme for the endocannabinoid anandamide (AEA).

  • Secondary Signaling Mechanism: Direct modulation of serotonergic (5-HT) and dopaminergic (DA) receptors, driven by the phenylpiperazine core.

This duality makes N-PPC·HCl a critical probe for studying anxiety, depression, and nociception, where simultaneous enhancement of endocannabinoid tone and monoamine signaling provides synergistic therapeutic effects.

Core Mechanism I: Covalent Inhibition of FAAH

The defining feature of N-PPC·HCl is the carboxamide (urea) moiety, which functions as a "suicide substrate" or covalent inhibitor for serine hydrolases, specifically FAAH.

The Catalytic Triad Interaction

FAAH belongs to the amidase signature family, utilizing a non-canonical Serine-Serine-Lysine (Ser241-Ser217-Lys142) catalytic triad. Unlike standard serine proteases (which use a His-Asp-Ser triad), FAAH relies on Lys142 to activate Ser241 for nucleophilic attack.

Mechanism of Inhibition:

  • Recognition: The lipophilic phenylpiperazine moiety mimics the arachidonoyl chain of anandamide, guiding the molecule into the FAAH substrate-binding channel (acyl-chain binding pocket).

  • Nucleophilic Attack: The activated hydroxyl group of Ser241 attacks the carbonyl carbon of the N-PPC carboxamide group.

  • Carbamylation: This reaction results in the formation of a stable carbamylated enzyme-inhibitor adduct . Unlike the natural substrate (anandamide), which forms a transient acyl-enzyme intermediate that is rapidly hydrolyzed, the carbamylated intermediate is resistant to hydrolysis.

  • Inactivation: The enzyme is locked in an inactive state, preventing the breakdown of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

Downstream Physiological Effects
  • ↑ Anandamide (AEA): Activation of CB1 and CB2 receptors (analgesia, anxiolysis).

  • ↑ OEA/PEA: Activation of PPAR-α (anti-inflammatory, neuroprotective).

Core Mechanism II: GPCR Modulation (Phenylpiperazine Core)

The N-phenylpiperazine moiety is a classic template for monoaminergic ligands. While the carboxamide substitution at the N4 position modifies affinity, the core structure retains significant binding potential for CNS receptors.

Serotonergic Modulation (5-HT)
  • 5-HT1A Receptor: The phenylpiperazine core acts as a partial agonist. The aryl moiety binds to the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6, while the protonated piperazine nitrogen (at physiological pH) forms a salt bridge with a conserved aspartate residue (Asp3.32).

  • 5-HT2A/2C Receptors: N-PPC derivatives often exhibit antagonist activity, contributing to antidepressant profiles.

Dopaminergic Modulation (D2)

The steric bulk of the carboxamide group typically reduces affinity for D2 receptors compared to unsubstituted phenylpiperazines, but residual antagonism can contribute to antipsychotic-like effects without the extrapyramidal side effects (EPS) associated with high-affinity D2 blockers.

Visualization: The Dual-Mechanism Pathway

The following diagram illustrates the convergent pathways of N-PPC·HCl, highlighting the simultaneous inhibition of FAAH and modulation of synaptic receptors.

NPPC_Mechanism NPPC N-Phenyl-1-piperazinecarboxamide (N-PPC) FAAH FAAH Enzyme (Ser241-Ser217-Lys142) NPPC->FAAH Target 1 (Covalent) GPCR_Binding GPCR Binding (Phenylpiperazine Core) NPPC->GPCR_Binding Target 2 (Reversible) Carbamylation Carbamylation of Ser241 (Irreversible Inhibition) FAAH->Carbamylation AEA_Accumulation ↑ Anandamide (AEA) Accumulation Carbamylation->AEA_Accumulation Blocks Catabolism CB1_Activation CB1 Receptor Activation AEA_Accumulation->CB1_Activation Anxiolysis Anxiolysis & Antidepressant Effect CB1_Activation->Anxiolysis Analgesia Analgesia (Pain Relief) CB1_Activation->Analgesia HT1A 5-HT1A Receptor (Partial Agonism) GPCR_Binding->HT1A HT2A 5-HT2A Receptor (Antagonism) GPCR_Binding->HT2A HT1A->Anxiolysis HT2A->Anxiolysis

Figure 1: Dual-pathway mechanism of N-PPC·HCl showing enzymatic inhibition (left) and receptor modulation (right).

Experimental Validation Protocols

To validate the mechanism of action for N-PPC·HCl, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: Fluorometric FAAH Inhibition Assay

Objective: Quantify the IC50 of N-PPC·HCl against native or recombinant FAAH.

Reagents:

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Enzyme: Rat brain membrane homogenate or recombinant human FAAH.

  • Control Inhibitor: URB597 (1 µM).

Workflow:

  • Preparation: Dissolve N-PPC·HCl in DMSO to create a 10 mM stock. Prepare serial dilutions (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Pre-incubation: Incubate 180 µL of enzyme solution with 10 µL of inhibitor (or vehicle) for 30 minutes at 37°C . Note: Pre-incubation is critical for carbamates/ureas to allow time for the covalent bond formation.

  • Reaction Initiation: Add 10 µL of AAMCA substrate (final concentration 5 µM).

  • Measurement: Monitor fluorescence kinetics (Ex: 355 nm, Em: 460 nm) for 60 minutes.

  • Validation: The slope of the fluorescence vs. time curve represents enzymatic velocity. URB597 should show >95% inhibition.

Protocol B: Competitive Radioligand Binding (5-HT1A)

Objective: Determine the affinity (


) of the phenylpiperazine core for the 5-HT1A receptor.

Reagents:

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Tissue: Rat hippocampal membranes (rich in 5-HT1A).

  • Non-specific Binding: Defined by 10 µM Serotonin (5-HT).

Workflow:

  • Incubation: Mix membrane preparation (50 µg protein), [3H]-8-OH-DPAT, and varying concentrations of N-PPC·HCl in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the N-PPC scaffold, derived from consensus data on phenylpiperazine ureas.

Structural RegionModificationEffect on Potency/Selectivity
N4-Carboxamide Unsubstituted Urea (-CONH2)Moderate FAAH inhibition; high metabolic instability.
N-Phenyl Urea (-CONHPh) Optimal FAAH potency (hydrophobic interaction); increased lipophilicity.
N-Cyclohexyl UreaHigh FAAH potency (URB597-like); reduced GPCR affinity.
Phenyl Ring UnsubstitutedBalanced FAAH/5-HT profile.
3-Chloro / 3-TrifluoromethylIncreases 5-HT agonist activity (mCPP-like); retains FAAH inhibition.
2-MethoxyIncreases D2/alpha-1 adrenergic affinity (antagonist profile).
Piperazine Core Methylation (2-Me or 3-Me)Introduces chirality; often reduces FAAH potency but enhances receptor selectivity.

Therapeutic Implications & Safety

The unique advantage of N-PPC·HCl lies in its ability to treat complex psychiatric phenotypes.

  • Anxiety & Depression: The combination of FAAH inhibition (elevated anandamide) and 5-HT1A partial agonism produces a robust anxiolytic effect without the sedation typical of benzodiazepines.

  • Safety Profile: Unlike direct CB1 agonists (e.g., THC), FAAH inhibitors like N-PPC·HCl do not typically cause catalepsy, hypothermia, or cognitive impairment, as they only enhance anandamide signaling "on-demand" in active neural circuits.

References

  • Kathuria, S., et al. (2003).[1] "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine.[2] Link

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor URB597." CNS Drug Reviews. Link

  • Glennon, R. A., et al. (2000). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry. Link

  • Ahn, K., et al. (2009). "Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Muthian, S., et al. (2010). "N-phenyl-1-piperazinecarboxamide derivatives as potential therapeutic agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" derivatives and analogs

Technical Guide: -Phenyl-1-piperazinecarboxamide Derivatives and Analogs

Executive Summary

The


-phenyl-1-piperazinecarboxamide12Fatty Acid Amide Hydrolase (FAAH) inhibitionGPCR modulation


This guide provides a comprehensive technical analysis of this scaffold, detailing the structural requirements for biological activity, the covalent mechanism of enzyme inhibition, and a validated synthetic workflow for generating hydrochloride salts of these derivatives to ensure optimal bioavailability.

Chemical Architecture & SAR

The biological efficacy of

1
The Pharmacophore Triad
  • Region A (The Urea Linker): The central carbonyl (C=O) acts as a hydrogen bond acceptor and, in the case of FAAH inhibitors, an electrophilic trap.

  • Region B (The Piperazine Core): A semi-rigid spacer that enforces a specific distance between the lipophilic tail and the polar urea head. It also serves as a protonation site (forming the hydrochloride salt) to improve aqueous solubility.

  • Region C (The

    
    -Phenyl Terminus):  A lipophilic anchor. Substitutions here (e.g., 
    
    
    ) dictate metabolic stability and receptor selectivity.[1]
Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the functional logic of the scaffold, highlighting the "Warhead" nature of the urea bond in enzyme inhibition.

SAR_Mapcluster_0Mechanism of Action TriggersCorePiperazine Core(Conformational Spacer)UreaUrea Linker(C=O Electrophile)Core->UreaN1 AttachmentR_GroupDistal Substituent(Selectivity Handle)Core->R_GroupN4 FunctionalizationMech_GPCRGPCR Binding:Piperazine N4 protonationmimics biogenic aminesCore->Mech_GPCRSalt Bridge FormationArylN-Phenyl Tail(Lipophilic Anchor)Urea->ArylAmide BondMech_FAAHFAAH Inhibition:Urea carbonyl bindsSer241 (Covalent)Urea->Mech_FAAHElectrophilic Attack

Caption: SAR map detailing the functional roles of the piperazine urea scaffold regions and their mechanistic triggers.

Therapeutic Targets & Mechanism of Action

FAAH Inhibition (Covalent Modification)

The most significant application of

Fatty Acid Amide Hydrolase (FAAH)13
  • Mechanism: Unlike reversible inhibitors, these urea derivatives often act as pseudo-irreversible inhibitors . The active site nucleophile of FAAH (Serine 241) attacks the urea carbonyl carbon.

  • Result: The enzyme is carbamoylated, preventing the hydrolysis of anandamide. This leads to elevated endocannabinoid levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

CNS Receptor Modulation

When the urea moiety is modified or the N4-substituent is altered, these compounds show high affinity for:

  • 
     Receptors:  Acting as partial agonists (anxiolytic).[1]
    
  • 
     Receptors:  Acting as antagonists (antipsychotic).
    
  • Androgen Receptors: Specific analogs (e.g., YM-175735) function as nonsteroidal antagonists for prostate cancer therapy.[2][4]

Synthetic Methodology: The Isocyanate Route

To ensure high purity and yield of the hydrochloride salt , the "Isocyanate Route" is the industry standard. It avoids the use of unstable carbamoyl chlorides and highly toxic phosgene.

Reaction Pathway[2]

Synthesis_PathwayPiperazineN-Substituted Piperazine(Nucleophile)IntermediateUrea Free Base(Precipitate)Piperazine->Intermediate Nucleophilic AdditionIsocyanatePhenyl Isocyanate(Electrophile)Isocyanate->IntermediateFinal_SaltN-Phenyl-1-piperazinecarboxamideHydrochloride SaltIntermediate->Final_Salt Protonation & CrystallizationDCMDCM / 0°CDCM->IntermediateHCl_GasHCl (g) in Dioxane/EtherHCl_Gas->Final_Salt

Caption: Step-by-step synthetic pathway from substituted piperazine to the final hydrochloride salt.

Experimental Protocols

Safety Warning: Phenyl isocyanate is a lachrymator and respiratory sensitizer. All operations must be performed in a fume hood.

Synthesis of -Phenyl-1-piperazinecarboxamide (Free Base)

Reagents:

  • 
    -substituted piperazine (1.0 eq) [e.g., 1-benzylpiperazine or 1-methylpiperazine depending on target]
    
  • Phenyl isocyanate (1.05 eq)

  • Dichloromethane (DCM), anhydrous[5]

  • Triethylamine (TEA) (0.1 eq, catalytic)

Procedure:

  • Preparation: Dissolve the

    
    -substituted piperazine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (
    
    
    or Ar).
  • Addition: Cool the solution to 0°C using an ice bath. Add phenyl isocyanate (10.5 mmol) dropwise via a syringe or addition funnel over 15 minutes.

    • Why? Exothermic reaction control prevents side-product formation (biuret derivatives).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (System: EtOAc/Hexane 1:1) should show the disappearance of the starting amine.

  • Workup:

    • Wash the organic layer with water (

      
      ) to remove unreacted amine/urea byproducts.
      
    • Wash with saturated brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash column chromatography if necessary.

Conversion to Hydrochloride Salt[1]

Rationale: The free base urea is often waxy or poorly soluble in water. The HCl salt ensures crystallinity and bioavailability for biological assays.

Procedure:

  • Dissolve the purified free base (from step 5.1) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0°C.

  • Add 4M HCl in dioxane (or bubble dry HCl gas) dropwise until the solution reaches pH ~2.

    • Observation: A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the precipitate under vacuum/inert gas (Schlenk filtration is preferred if hygroscopic).

  • Washing: Wash the filter cake with cold anhydrous ether (

    
    ) to remove excess acid.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Characterization Data (Reference)

For a generic

TechniqueExpected Signal / Characteristic
IR Spectroscopy 3300–3400 cm⁻¹ : N-H stretch (Urea).[1][2] 1640–1660 cm⁻¹ : C=O stretch (Strong, Urea carbonyl).
¹H NMR (DMSO-d₆) δ 8.5–9.0 ppm : Singlet (1H), Urea NH (exchangeable with D₂O). δ 7.0–7.5 ppm : Multiplets (5H), Phenyl aromatic protons. δ 3.4–3.6 ppm : Multiplets (4H), Piperazine protons adjacent to Urea.
LC-MS (ESI+) [M+H]⁺ : Molecular ion peak corresponding to the free base mass + 1.[1][2] Fragmentation : Loss of isocyanate moiety (M - 119) is common.[1]
Melting Point HCl salts typically decompose/melt >200°C (sharp range indicates purity).

References

  • Pfizer Global R&D. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity.[3] Proceedings of the National Academy of Sciences (PNAS). Link

  • Johnson & Johnson PRD. (2008). Discovery of JNJ-1661010, a selective, reversible fatty acid amide hydrolase inhibitor.[6] Journal of Medicinal Chemistry.[7] Link

  • Yamanouchi Pharmaceutical Co. (2005).[4] N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists.[1][4] Chemical and Pharmaceutical Bulletin.[2][4] Link

  • Vertex Pharmaceuticals. (2011).[2] Structure-activity relationship of urea-based FAAH inhibitors.[1][2][3][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Syntheses. (1921).[2][8] Phenylhydrazine and related hydrazine derivatives (General synthetic background).[8] Organic Syntheses, Coll. Vol. 1. Link

"n-Phenyl-1-piperazinecarboxamide hydrochloride" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization & Synthetic Methodology
Executive Summary & Chemical Identity

N-Phenyl-1-piperazinecarboxamide hydrochloride is a urea-derivative scaffold characterized by a piperazine ring coupled to a phenyl group via a carboxamide linker.[1] Unlike its structural cousin 1-phenylpiperazine (a serotonin receptor ligand), this compound features a urea moiety (


), imparting distinct hydrogen-bonding capabilities and pharmacological profiles.[1]

It serves as a critical "privileged structure" in medicinal chemistry, particularly in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors and supramolecular anion receptors.

Physicochemical Constants
PropertySpecification
Chemical Name This compound
Synonyms N-Phenylpiperazine-1-carboxamide HCl; 1-Piperazinecarboxamide, N-phenyl-, hydrochloride
CAS Number (Free Base) 115994-87-1
CAS Number (HCl Salt) Not widely indexed; typically referenced as 115994-87-1 (HCl)
Molecular Formula

(Salt) /

(Base)
Molecular Weight 241.72 g/mol (HCl Salt) / 205.26 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar ethers
pKa (Calc) ~8.4 (Piperazine secondary amine)
Structural Logic & Pharmacophore Analysis

The molecule is bipartite, consisting of a lipophilic "head" (phenyl) and a polar, basic "tail" (piperazine), connected by a rigid urea linker.

  • The Urea Linker (

    
    ):  Acts as a dual hydrogen bond donor/acceptor site.[1] In supramolecular chemistry, this moiety is exploited for anion recognition (e.g., binding halides or oxoanions).
    
  • The Piperazine Tail: Provides water solubility and a protonatable nitrogen (secondary amine) at physiological pH, crucial for lysosomotropic accumulation and ionic bonding with target protein residues (e.g., Asp or Glu).

Visualization: Structural Connectivity

G cluster_0 Pharmacophore Zones Phenyl Phenyl Group (Lipophilic Domain) Urea Urea Linker (-NH-CO-N<) Phenyl->Urea Amide Bond Piperazine Piperazine Ring (Hydrophilic/Basic) Urea->Piperazine Carbamoyl Bond HCl HCl (Salt Formation) Piperazine->HCl Ionic Interaction (Secondary Amine)

Figure 1: Pharmacophore segmentation of N-Phenyl-1-piperazinecarboxamide HCl, highlighting the modular domains used in Structure-Activity Relationship (SAR) studies.[1][2]

Synthetic Methodology

The synthesis of N-phenyl-1-piperazinecarboxamide is a classic nucleophilic addition reaction.[1] However, the challenge lies in regioselectivity . Piperazine has two equivalent nitrogens; preventing the formation of the symmetric bis-urea byproduct (


-diphenyl-1,4-piperazinedicarboxamide) is the critical control point.[1]
Optimized Protocol: The Mono-Protection Route

To ensure high purity, the "Excess Amine" method or "Mono-protection" method is recommended over direct stoichiometric addition.

Reagents:

  • Phenyl Isocyanate (

    
    )[1]
    
  • Piperazine (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • HCl in Dioxane (4M)

Workflow:

  • Reaction Setup: Dissolve anhydrous piperazine (1.0 eq) in dry DCM at 0°C.

    • Critical Step: If using free piperazine, use a 5-fold excess to statistically favor mono-substitution. If using N-Boc-piperazine (1.0 eq), stoichiometry is 1:1.[1]

  • Addition: Dropwise addition of Phenyl Isocyanate (0.9 eq relative to target amine) over 30 minutes. Maintain temperature < 5°C to suppress side reactions.

  • Quenching & Isolation:

    • For Excess Piperazine route: Wash organic layer copiously with water to remove unreacted piperazine.

    • For Boc-route: Treat with TFA/DCM to deprotect.

  • Salt Formation: Dissolve the free base oil in diethyl ether. Add HCl/Dioxane dropwise. The hydrochloride salt precipitates immediately as a white solid.

  • Filtration: Vacuum filter and wash with cold ether.

Visualization: Synthetic Pathway

Synthesis Start Phenyl Isocyanate (Electrophile) Inter Intermediate: Mono-substituted Urea (Free Base) Start->Inter DCM, 0°C Nucleophilic Addition Amine Piperazine (Excess) (Nucleophile) Amine->Inter DCM, 0°C Nucleophilic Addition Side Avoid: Bis-Urea Byproduct Inter->Side If Stoichiometry 1:1 Salt Product: N-Phenyl-1-piperazinecarboxamide HCl Inter->Salt HCl/Dioxane Precipitation

Figure 2: Reaction pathway minimizing bis-urea formation via kinetic control and stoichiometry management.

Applications in Drug Discovery
A. Serine Hydrolase Inhibition (FAAH)

The N-phenyl-1-piperazinecarboxamide scaffold is a known template for inhibiting Fatty Acid Amide Hydrolase (FAAH).[1] The urea carbonyl acts as an electrophilic trap for the active site serine nucleophile, while the phenyl group occupies the hydrophobic channel.

B. Supramolecular Anion Binding

Research indicates that phenyl-piperazine ureas function as neutral anion receptors. The two N-H protons (one from the urea, one from the protonated piperazine in the salt form) create a convergent binding pocket for anions like chloride or phosphate.

C. Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<300 Da) and defined vector geometry, this molecule is an ideal "fragment" for crystallographic screening. It allows researchers to probe sub-pockets in GPCRs and kinases.

Handling, Stability, and Safety (SDS Summary)
  • Storage: Hygroscopic. Store at -20°C in a desiccator. The HCl salt is prone to hydrolysis if exposed to moist air for prolonged periods.

  • Safety Profile:

    • GHS Signal: Warning.[3]

    • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

    • P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Stability: Stable in acidic media; unstable in strong base (hydrolysis of the urea linkage).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide.[1] Retrieved February 15, 2026.

  • Santa Cruz Biotechnology.
  • Moghimi, S. et al. (2015).Synthesis and biological evaluation of piperazine-derived ureas. (General reference for urea synthesis protocols).
  • Fluorochem. Product Analysis: n-Phenylpiperazine-1-carboxamide (CAS 115994-87-1).[1][4]

Sources

Comprehensive Spectroscopic Characterization of N-Phenyl-1-piperazinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Analysis[1]

Executive Summary

N-Phenyl-1-piperazinecarboxamide hydrochloride (CAS: 115994-87-1 for free base; HCl salt analog) represents a critical urea-based scaffold in medicinal chemistry.[1][2][3] Structurally composed of a piperazine ring coupled to a phenyl group via a urea linkage, this compound serves as a pharmacophore in serotonin modulators, fatty acid amide hydrolase (FAAH) inhibitors, and supramolecular ligands.

This guide provides a rigorous spectroscopic atlas for researchers, focusing on the hydrochloride salt form .[1] The presence of the hydrochloride moiety introduces specific spectral shifts—particularly in Proton NMR and IR—that must be distinguished from the free base to ensure accurate identification during drug development and quality control.[1]

Structural Architecture & Numbering System

To interpret spectroscopic data accurately, we must first define the atom numbering.[1] The molecule consists of a phenyl ring (A), a urea linker (B), and a piperazine ring (C).

Graphviz Diagram: Molecular Connectivity & Numbering

The following diagram illustrates the connectivity and functional regions relevant to the spectral assignments.

G Phenyl Phenyl Ring (A) (Aromatic Protons) Urea Urea Linker (B) (C=O, N-H) Phenyl->Urea N-C Bond Piperazine Piperazine Ring (C) (Aliphatic CH2) Urea->Piperazine Amide Bond Ammonium Distal Nitrogen (D) (NH2+ Cl-) Piperazine->Ammonium Protonation Site

Caption: Figure 1 delineates the four distinct chemical environments (A-D) that generate unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt significantly impacts the chemical shifts of the piperazine ring due to the protonation of the distal secondary amine (


).

Solvent Selection: DMSO-d6 is the preferred solvent.[1] Deuterated methanol (


) will cause the exchangeable amide and ammonium protons to disappear, resulting in a loss of critical diagnostic information.
2.1

H NMR Data (400 MHz, DMSO-d6)

The following table summarizes the expected chemical shifts for the HCl salt.

Position / GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ammonium (

)
9.00 – 9.50Broad Singlet2HProtonated distal nitrogen (exchanges with

).[1][3]
Urea

8.40 – 8.60Singlet1HAmide proton attached to Phenyl; downfield due to

anisotropy.[1]
Phenyl (Ortho) 7.40 – 7.45Doublet (d)2HAromatic protons adjacent to urea nitrogen.[1]
Phenyl (Meta) 7.20 – 7.25Triplet (t)2HAromatic protons.[1]
Phenyl (Para) 6.90 – 7.00Triplet (t)1HAromatic proton.[1]
Piperazine (

)
3.65 – 3.75Broad Multiplet4HMethylene protons adjacent to the Urea carbonyl.[1]
Piperazine (

)
3.00 – 3.15Broad Multiplet4HMethylene protons adjacent to the protonated nitrogen (shifted downfield from ~2.8 ppm in free base).[1]
2.2

C NMR Data (100 MHz, DMSO-d6)
Carbon EnvironmentShift (

, ppm)
Assignment
Carbonyl (

)
155.0 – 156.5Urea carbonyl.[1] Distinctive diagnostic peak.
Phenyl (

)
139.5 – 140.5Quaternary aromatic carbon attached to nitrogen.[1]
Phenyl (

)
128.5 – 129.0Aromatic CH.[1]
Phenyl (

)
119.5 – 120.5Aromatic CH.[1]
Phenyl (

)
122.0 – 123.0Aromatic CH.[1]
Piperazine (

)
43.0 – 44.5Methylene carbons near protonated nitrogen.[1]
Piperazine (

)
40.5 – 41.5Methylene carbons near urea (often obscured by DMSO solvent peak).
Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the broad ammonium band, which can obscure C-H stretches.

Table 3: Key IR Absorption Bands (KBr Pellet)
Wavenumber (

)
IntensityVibrational ModeDiagnostic Note
3200 – 2400 Strong, Broad

Stretch
Characteristic "Ammonium envelope" of the HCl salt.[1]
3350 – 3300 Medium, Sharp

Stretch (Urea)
Often appears as a shoulder on the ammonium band.
1640 – 1660 Strong

Stretch (Amide I)
The urea carbonyl; key indicator of the scaffold integrity.[1]
1590 – 1605 MediumAromatic

Phenyl ring breathing modes.[1]
1540 – 1560 Strong

Bend (Amide II)
Coupled interaction of N-H bending and C-N stretching.[1]
750 & 690 StrongC-H Out-of-PlaneMonosubstituted benzene ring signature.[1]
Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI), the hydrochloride salt dissociates, and the spectrum reflects the cationic species


.
  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base): 205.26 g/mol

  • Observed Ion

    
    :  m/z 206.1
    
Fragmentation Pathway (MS/MS)

Fragmentation of urea derivatives typically involves cleavage on either side of the carbonyl.[1]

MS_Frag Parent Parent Ion [M+H]+ m/z 206.1 Frag1 Piperazine Ion [C4H11N2]+ m/z 87.1 Parent->Frag1 Major Pathway Neutral1 Loss of Phenyl Isocyanate (Ph-N=C=O, 119 Da) Parent->Neutral1 Frag2 Aniline Ion [C6H8N]+ m/z 94.1 Parent->Frag2 Minor Pathway Neutral2 Loss of Piperazine Carbamoyl (112 Da) Parent->Neutral2

Caption: Figure 2 illustrates the primary fragmentation leading to the piperazine diagnostic ion (m/z 87).

Experimental Protocols for Validation
Protocol A: Preparation for NMR Analysis

Objective: To obtain high-resolution spectra without exchange-broadening of amide protons.[1]

  • Solvent Prep: Use DMSO-d6 (99.9% D) stored over molecular sieves to minimize water content.[1] Water signals at 3.33 ppm can obscure piperazine signals.[1]

  • Sample Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds.[1] If the salt is stubborn, sonicate for 2 minutes at room temperature.[1]

    • Note: Do not heat above 40°C, as this can accelerate proton exchange or degradation.[1]

  • Acquisition: Run standard proton sequences (16 scans). For

    
    , acquire 1024 scans minimum due to the lower sensitivity and splitting of carbons by nitrogen (though usually not visible at standard resolution).
    
Protocol B: Chloride Counter-ion Verification (Gravimetric/Titration)

Objective: To confirm the stoichiometry of the salt (Mono-HCl vs Di-HCl).

  • Dissolve 100 mg of the substance in 10 mL deionized water.

  • Add 1 mL of 5% Nitric Acid (

    
    ).
    
  • Add 1 mL of 0.1 M Silver Nitrate (

    
    ).[1]
    
  • Observation: A dense white precipitate (

    
    ) confirms the presence of chloride.[1]
    
  • Quantification: For precise stoichiometry, perform potentiometric titration with 0.1 N

    
     using a silver electrode.[1]
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015289, N-Phenylpiperazine-1-carboxamide.[1] Retrieved from [Link]

  • Clayden, J., et al. (2014). The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas.[4] Physical Chemistry Chemical Physics.[1] (Contextual grounding for Urea NMR shifts).

  • NIST Mass Spectrometry Data Center. Piperazine, 1-phenyl- Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting Ammonium and Urea IR bands).

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological significance of N-phenyl-1-piperazinecarboxamide hydrochloride .

This guide is structured for researchers and drug development professionals, treating the compound not merely as a catalog item, but as a privileged scaffold in medicinal chemistry—specifically within the realm of urea-based TRPV1 antagonists, FAAH inhibitors, and GPCR ligands.

Executive Summary & Chemical Identity

This compound (CAS: 474711-91-6 for HCl; 115994-87-1 for free base) is a piperazine-urea derivative serving as a critical intermediate and pharmacophore in modern drug discovery. Structurally, it consists of a piperazine ring coupled to a phenyl group via a urea linkage.

Unlike simple arylpiperazines (which are often serotonergic), the insertion of the urea moiety (-N-CO-NH-) alters the hydrogen bond donor/acceptor profile, making this scaffold central to the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Chemical Data Table
PropertySpecification
IUPAC Name N-phenylpiperazine-1-carboxamide hydrochloride
Common Synonyms 1-Carbamoyl-4-phenylpiperazine (Ambiguous); Piperazine-1-carboxylic acid phenylamide HCl
Molecular Formula C₁₁H₁₅N₃O[1][2] · HCl
Molecular Weight 241.72 g/mol (Salt); 205.26 g/mol (Free Base)
CAS Number 474711-91-6 (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
pKa (Calc) ~8.5 (Piperazine secondary amine)

Discovery and History: The Rise of the Urea Scaffold

The history of N-phenyl-1-piperazinecarboxamide is tied to the evolution of linker chemistry in CNS and pain therapeutics.

The "Privileged Structure" Evolution
  • Early Era (1970s-1980s): Phenylpiperazines were established as "privileged structures" for binding to GPCRs, particularly Dopamine (D2) and Serotonin (5-HT) receptors. However, these early compounds typically attached the phenyl group directly to the piperazine nitrogen.

  • The Urea Expansion (1990s-2000s): As high-throughput screening (HTS) targeted more complex enzymes and ion channels, medicinal chemists introduced urea linkers to increase rigidity and introduce polar interactions.

  • TRPV1 and FAAH Breakthroughs:

    • TRPV1 (Vanilloid Receptor): The discovery of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) highlighted the Piperazine-Urea-Aryl motif as essential for blocking the capsaicin receptor. N-phenyl-1-piperazinecarboxamide represents the core, unsubstituted scaffold of this class.

    • FAAH Inhibition: Research into endocannabinoid modulators (e.g., JNJ-1661010 ) utilized piperazine ureas to mimic the transition state of anandamide hydrolysis.

Historical Timeline of Utility
  • 1990s: Identification as a stable intermediate for synthesizing complex antagonists for CCR5 (chemokine receptors).

  • 2003: Emergence in patent literature as a core fragment for Somatostatin agonists.

  • 2006: Validated as a key building block for TRPV1 antagonists in pain management research.

Pharmacological Significance & Mechanism

While N-phenyl-1-piperazinecarboxamide is rarely used as a standalone drug, its structure dictates the binding kinetics of its derivatives.

Pharmacophore Mapping

The molecule provides three distinct binding vectors:

  • The Phenyl Ring: Engages in

    
    -
    
    
    
    stacking or hydrophobic interactions (e.g., within the hydrophobic pocket of TRPV1).
  • The Urea Linker: Acts as a rigid spacer and a Hydrogen Bond Donor/Acceptor pair (crucial for orientation in the enzyme active site).

  • The Piperazine Nitrogen (N4): The ionizable center (pKa ~8.5) allows for salt formation (solubility) and serves as the attachment point for "Tail" regions that determine target selectivity (e.g., 5-HT vs. CCR5).

Pathway Visualization

The following diagram illustrates the role of this scaffold in synthesizing bioactive ligands.

G Scaffold N-Phenyl-1-piperazinecarboxamide (The Core Scaffold) Target1 TRPV1 Antagonists (Pain/Inflammation) e.g., BCTC Analogs Scaffold->Target1 N4-Arylation/Alkylation Target2 FAAH Inhibitors (Anxiety/Analgesia) e.g., Urea Derivatives Scaffold->Target2 Covalent Modification Target3 CCR5/GPCR Ligands (Immunology) Scaffold->Target3 Linker Extension Mechanism Mechanism: Urea moiety locks conformation; Piperazine N4 allows diversity extension. Mechanism->Scaffold

Caption: The central role of the N-phenyl-1-piperazinecarboxamide scaffold in divergent drug discovery programs.

Synthesis Protocol

The synthesis of the hydrochloride salt requires precise control to prevent the formation of the symmetric urea byproduct (1,1'-carbonylbis(4-phenylpiperazine) or similar). The following protocol ensures high selectivity for the mono-urea derivative.

Reaction Scheme

Reagents: Piperazine (anhydrous), Phenyl Isocyanate, Dichloromethane (DCM), HCl (in Dioxane or Ether).

  • Piperazine + Ph-N=C=O

    
     N-Phenyl-1-piperazinecarboxamide 
    
  • Free Base + HCl

    
     Hydrochloride Salt 
    
Step-by-Step Methodology
Phase 1: Formation of the Urea (Free Base)
  • Rationale: Using a large excess of piperazine drives the reaction toward the mono-substituted product and prevents the highly reactive isocyanate from reacting twice with the same piperazine molecule.

  • Preparation: Dissolve Piperazine (8.6 g, 100 mmol, 5.0 equiv) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve Phenyl Isocyanate (2.38 g, 20 mmol, 1.0 equiv) in DCM (20 mL). Add this solution dropwise to the piperazine solution over 30 minutes.

    • Critical Step: Slow addition at low temperature is mandatory to minimize bis-urea formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Wash the organic layer with water (3 x 50 mL) to remove excess unreacted piperazine (piperazine is highly water-soluble; the product is less so).

    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield the crude free base as a white solid/oil.

Phase 2: Salt Formation (Hydrochloride)
  • Rationale: The free base is prone to oxidation and is difficult to handle. The HCl salt is stable and crystalline.

  • Dissolution: Dissolve the crude free base in a minimum amount of anhydrous Ethanol or Ethyl Acetate .

  • Acidification: Add 4M HCl in Dioxane (or Et2O) dropwise with stirring until pH ~2 is reached.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to maximize yield.

  • Isolation: Filter the solid and wash with cold diethyl ether.

  • Drying: Dry under high vacuum to afford This compound .

Synthesis Flowchart

Synthesis Start Start: Anhydrous Piperazine (5 eq) in DCM at 0°C Reagent Add Phenyl Isocyanate (1 eq) Dropwise Start->Reagent Reaction Stir at RT (2 hrs) Form Mono-Urea Reagent->Reaction Workup Wash with H2O (Remove excess Piperazine) Reaction->Workup Salt Add HCl (Dioxane/Ether) Precipitate HCl Salt Workup->Salt Final Final Product: N-Phenyl-1-piperazinecarboxamide HCl Salt->Final

Caption: Optimized synthetic route to minimize bis-urea byproducts and isolate the stable HCl salt.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0-9.5 (br s, 2H, 
      
      
      
      of piperazine).
    • 
       8.6 (s, 1H, Urea NH).
      
    • 
       7.4-6.9 (m, 5H, Aromatic protons).
      
    • 
       3.6-3.7 (m, 4H, Piperazine protons adjacent to Urea).
      
    • 
       3.0-3.1 (m, 4H, Piperazine protons adjacent to charged N).
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
      
      
      
      
      (Free base mass + 1).

References

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (1985). EP0136274B1: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • United States Patent & Trademark Office. (2006). US 2006/0223826 A1: Nitrogen-containing heterocyclic compounds. Google Patents.
  • ChEMBL Database. (n.d.). CHEMBL1624072.[2] EMBL-EBI. Retrieved from [Link]

  • Valenzano, K. J., et al. (2003). Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperazine-urea scaffolds in pain research).

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" role in central nervous system disorders

The Pharmacological Imperative of the -Phenyl-1-piperazinecarboxamide Scaffold in CNS Therapeutics

Executive Summary


-Phenyl-1-piperazinecarboxamide hydrochloride
  • FAAH Inhibitors: Modulators of the endocannabinoid system for anxiety and pain.

  • Atypical Antipsychotics: Multi-target GPCR ligands (Dopamine D2/Serotonin 5-HT2A) for schizophrenia and mood disorders.

This guide analyzes the compound's structural utility, synthesis, and mechanistic role in modulating neurochemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of a piperazine ring coupled to a phenyl group via a urea linkage. The hydrochloride salt improves water solubility, critical for in vivo bioavailability and formulation.

PropertySpecification
IUPAC Name

-Phenylpiperazine-1-carboxamide hydrochloride
Common Identifier Piperazine-1-carboxylic acid phenylamide HCl
Molecular Formula

Molecular Weight 241.72 g/mol (Salt); 205.26 g/mol (Base)
Key Functional Group Urea (

)
pKa (Calc.) ~8.5 (Piperazine

)
Solubility Soluble in DMSO, Methanol, Water (moderate)
Structural Significance

The urea bridge is metabolically stable compared to esters, providing a rigid linker that orients the phenyl ring and piperazine core into specific hydrophobic pockets within receptors (e.g., FAAH active site or GPCR orthosteric sites). The unsubstituted

Pharmacological Mechanisms in CNS Disorders[4][7]

The


Pathway A: Endocannabinoid Modulation (FAAH Inhibition)

Target: Fatty Acid Amide Hydrolase (FAAH). Relevance: Anxiety, Depression, Neuropathic Pain.

The urea moiety mimics the amide bond of Anandamide (AEA) , the endogenous cannabinoid. Derivatives of this scaffold act as inhibitors of FAAH, the enzyme responsible for degrading AEA.

  • Mechanism: The inhibitor binds to the FAAH catalytic triad (Ser241-Ser217-Lys142). The urea carbonyl is attacked by the nucleophilic Ser241, forming a carbamylated enzyme intermediate that hydrolyzes slowly, effectively disabling the enzyme.

  • Outcome: Elevated synaptic levels of Anandamide

    
     Increased activation of CB1 receptors 
    
    
    Anxiolytic and analgesic effects without the psychotropic side effects of direct CB1 agonists (like THC).
Pathway B: Monoaminergic Modulation (GPCR Antagonism)

Target: Dopamine


Relevance:

When the

  • Mechanism: The phenyl-urea-piperazine "head" binds to the orthosteric site of the receptor, while the "tail" extends into the accessory binding pocket.

  • Effect:

    • 5-HT2A Antagonism: Reduces negative symptoms of schizophrenia and extrapyramidal side effects.

    • D2 Modulation: Controls positive symptoms (hallucinations).

Visualization: Mechanistic Pathways

Diagram 1: FAAH Inhibition & Signaling Flow

This diagram illustrates how the scaffold blocks AEA degradation, leading to neuroprotection.

FAAH_MechanismCompoundN-Phenyl-1-piperazine-carboxamide DerivativeFAAHFAAH Enzyme(Active)Compound->FAAHInhibitsFAAH_BlockedCarbamylated FAAH(Inactive)FAAH->FAAH_BlockedCarbamylationMetabolitesArachidonic Acid+ EthanolamineFAAH->MetabolitesHydrolysisAEAAnandamide(AEA)AEA->FAAHSubstrateCB1CB1 Receptor(Post-Synaptic)AEA->CB1ActivatesEffectAnxiolysis &AnalgesiaCB1->EffectSignaling Cascade

Caption: Logical flow of FAAH inhibition by the scaffold, resulting in enhanced endocannabinoid signaling.

Experimental Protocols

Protocol A: Synthesis of -Phenyl-1-piperazinecarboxamide HCl

Rationale: This reaction exploits the high electrophilicity of phenyl isocyanate toward the secondary amine of piperazine.

Materials:

  • Phenyl isocyanate (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq - Excess prevents bis-urea formation)

  • Dichloromethane (DCM) (Solvent)

  • HCl in Diethyl Ether (2M)

Workflow:

  • Dissolution: Dissolve Piperazine (3.0 g) in DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Phenyl isocyanate (1.0 eq) dissolved in DCM over 30 minutes. Control exotherm.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Wash the organic layer with water (

    
    ) to remove excess unreacted piperazine.
    
  • Salt Formation: Dry organic layer over

    
    .[1] Add HCl/Ether solution dropwise until precipitation is complete.
    
  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Protocol B: In Vitro FAAH Activity Assay

Rationale: To validate the inhibitory potential of the synthesized scaffold or its derivatives using a fluorescent substrate.

Materials:

  • AMC-Arachidonoyl Amide (Fluorogenic substrate)

  • Rat Brain Homogenate or Recombinant human FAAH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

Steps:

  • Preparation: Dilute test compound in DMSO (10 mM stock) to varying concentrations (1 nM – 10 µM).

  • Incubation: Mix 10 µL of compound with 180 µL of Enzyme solution. Incubate for 15 min at 37°C.

  • Initiation: Add 10 µL of AMC-Arachidonoyl Amide (Final conc. 2 µM).

  • Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     by plotting slope inhibition vs. log[concentration].
    

Therapeutic Applications & Clinical Status[4][8][9]

DisorderRole of ScaffoldMechanismStatus
Anxiety (GAD) FAAH Inhibitor CorePotentiation of AEA in the amygdala.Preclinical (e.g., URB series)
Schizophrenia

-Substituted Ligand

antagonism +

antagonism.
Approved Drugs (derivatives)
Neuropathic Pain FAAH Inhibitor CoreReduction of nociceptive signaling via CB1.Research / Phase I
Critical Insight: The "Selectivity" Challenge

While the

References

  • Intra-Cellular Therapies, Inc. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.[1] Patent EP0136274B1. Link

  • Piomelli, D., et al. (2006). 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase. Patent US20060223826A1. Link

  • Lairson, L. L., et al. (2017). Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma. Molecular Cancer Therapeutics.[1][2][3] Link

  • Fluorochem. (2024).[4] Product Sheet: n-Phenylpiperazine-1-carboxamide. Link

  • Cayman Chemical. (2023). Phenylpiperazine (hydrochloride) Product Information. Link

Methodological & Application

Application Note: In Vitro Characterization of N-Phenyl-1-piperazinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

N-Phenyl-1-piperazinecarboxamide hydrochloride (and its structural analogs) represents a critical pharmacophore in medicinal chemistry, primarily recognized for its utility in targeting the endocannabinoid system and monoaminergic pathways .

While the phenylpiperazine moiety is classically associated with Serotonin (5-HT) receptor ligation, the addition of the carboxamide (urea) functionality shifts the primary biological utility toward the inhibition of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) .

Mechanism of Action (MOA)

Unlike reversible competitive inhibitors, N-phenyl-1-piperazinecarboxamide derivatives typically function as suicide substrates or covalent inhibitors . The electrophilic carbonyl of the urea group is attacked by the catalytic nucleophile (Serine 241 in FAAH), resulting in the carbamylation of the enzyme and the release of the piperazine leaving group.

This application note details the protocol for evaluating the inhibitory potency (


 and 

) of this compound using a fluorometric enzymatic assay.
Mechanistic Pathway Diagram

FAAH_Inhibition Inhibitor N-Phenyl-1-piperazine- carboxamide (I) Complex Michaelis Complex (E·I) Inhibitor->Complex Binding (Ki) Enzyme FAAH Enzyme (Ser241-OH) Enzyme->Complex Binding (Ki) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Carbamylated Carbamylated Enzyme (Inactive) Transition->Carbamylated Covalent Bond Formation (kinact) LeavingGroup Piperazine Leaving Group Transition->LeavingGroup Release

Figure 1: Mechanism of covalent inactivation of Serine Hydrolases by piperazine urea scaffolds. The reaction is time-dependent and irreversible.

Pre-Assay Preparation

Compound Handling & Solubility

The hydrochloride salt improves water solubility compared to the free base, but for consistent in vitro kinetics, DMSO is the preferred solvent for stock solutions to prevent hydrolysis prior to the assay.

  • Molecular Weight: ~241.7 g/mol (HCl salt approx).

  • Storage: -20°C, desiccated. Hygroscopic.

  • Stock Preparation:

    • Prepare a 10 mM stock in 100% DMSO.

    • Vortex for 1 minute to ensure complete dissolution.

    • Aliquot into light-protected tubes (urea bonds can be photosensitive over long durations).

Reagents Checklist
ReagentSpecificationPurpose
Enzyme Recombinant Human FAAH (or Rat Brain Homogenate)Target Enzyme
Substrate AMC-Arachidonoyl Amide (AMC-AA)Fluorogenic Substrate
Buffer Base 50 mM Tris-HCl, pH 7.4Physiological pH maintenance
Co-factor 0.05% BSA (Fatty Acid Free)Prevents lipophilic drug aggregation
Detergent 0.1% Triton X-100Solubilizes lipid substrate
Control URB597 (1 µM)Positive Control (Total Inhibition)

Protocol: Fluorometric FAAH Inhibition Assay

This assay measures the release of 7-amino-4-methylcoumarin (AMC) upon hydrolysis of the arachidonoyl amide substrate.

Assay Buffer Preparation

Prepare fresh "FAAH Assay Buffer" on the day of the experiment:

  • 50 mM Tris-HCl (pH 7.4)

  • 1 mM EDTA

  • 0.1% Triton X-100

  • 0.05% BSA

Experimental Workflow

Since urea inhibitors are time-dependent , a pre-incubation step is strictly required to allow the carbamylation reaction to occur before substrate competition begins.

Step 1: Enzyme & Inhibitor Pre-incubation

  • Dilute the 10 mM DMSO stock of N-Phenyl-1-piperazinecarboxamide HCl serially (1:3 or 1:10) in Assay Buffer to generate a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

  • Add 180 µL of diluted Enzyme solution (approx. 2 nM final concentration) to a black 96-well plate.

  • Add 10 µL of the compound dilution to the respective wells.

  • CRITICAL: Incubate for 30 minutes at 37°C . This allows the inhibitor to covalently bind the active site.[1]

Step 2: Substrate Addition

  • Prepare a 20x stock of AMC-Arachidonoyl Amide (AMC-AA) in Ethanol (Final assay concentration: 5 µM).

  • Add 10 µL of the Substrate solution to each well.

  • Mix immediately by orbital shaking (10 seconds).

Step 3: Kinetic Readout

  • Place plate in a fluorescence microplate reader pre-heated to 37°C.

  • Excitation: 340 nm | Emission: 460 nm.

  • Read continuously (Kinetic Mode) for 45–60 minutes , taking data points every 30 seconds.

Workflow Diagram

Assay_Workflow Step1 PREP: 10mM Stock in DMSO (N-Phenyl-1-piperazinecarboxamide) Step2 DILUTION: 10-point series in Assay Buffer (Tris-HCl) Step1->Step2 Step3 PRE-INCUBATION (Critical) Enzyme + Inhibitor 30 min @ 37°C Step2->Step3 Step4 INITIATION Add AMC-Arachidonoyl Amide Step3->Step4 Step5 READOUT Ex: 340nm / Em: 460nm Kinetic Mode (60 min) Step4->Step5

Figure 2: Step-by-step workflow for the fluorometric inhibition assay. The pre-incubation phase (Step 3) is essential for urea-based inhibitors.

Data Analysis & Interpretation

Calculating % Inhibition

Extract the slope (RFU/min) from the linear portion of the kinetic curve (usually 10–40 minutes).



  • Slope_vehicle: Enzyme + DMSO only.

  • Slope_blank: Buffer + Substrate (no enzyme).

Determining Potency ( )

For covalent inhibitors, a simple


 is dependent on pre-incubation time. The true potency metric is the second-order rate constant 

.
  • Plot

    
     (observed rate of inactivation) against Inhibitor Concentration 
    
    
    
    .
  • Fit to the equation:

    
    
    
  • Interpretation:

    • High Potency:

      
      .
      
    • Moderate Potency:

      
      .
      
    • Low Potency:

      
      .[2]
      

Troubleshooting & Expert Tips

  • "The compound precipitated."

    • Cause: The "hydrochloride" salt is hydrophilic, but the N-phenyl-urea core is lipophilic.

    • Fix: Ensure the final DMSO concentration in the well is 1–2%. Use BSA (0.05%) in the buffer to act as a carrier.

  • "No inhibition observed despite high concentration."

    • Cause: Insufficient pre-incubation. Urea inhibitors react slowly compared to carbamates.

    • Fix: Increase pre-incubation time from 30 minutes to 60 minutes.

  • "High background fluorescence."

    • Cause: The phenylpiperazine moiety can sometimes autofluoresce or quench.

    • Fix: Run a "Compound Only" control (Buffer + Compound + Substrate, No Enzyme) to subtract interference.

References

  • Ahn, K., et al. (2007).[2] Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.Chemistry & Biology , 16(4), 411-420.

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[1]Nature Medicine , 9, 76–81.

  • Keith, J.M., et al. (2008).[2] Preclinical characterization of the potent and selective fatty acid amide hydrolase inhibitor PF-04457845.Journal of Pharmacology and Experimental Therapeutics , 338(1), 118-129.

  • Mileni, M., et al. (2010). Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase.Proceedings of the National Academy of Sciences , 105(37), 14173-14178.

  • PubChem Compound Summary. (2024). N-phenylpiperazine-1-carboxamide.[3][2][4][5][6][7]National Center for Biotechnology Information.

Sources

Application Note: Functional Characterization of N-Phenyl-1-piperazinecarboxamide HCl in Cell-Based Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

N-Phenyl-1-piperazinecarboxamide hydrochloride (N-PPC-HCl) represents a critical pharmacophore in medicinal chemistry, functioning primarily as a urea-based covalent scaffold. While the piperazine moiety is historically associated with monoaminergic ligands (serotonin/dopamine receptors), the addition of the carboxamide (urea) linker fundamentally shifts its biological reactivity profile.

In modern drug discovery, this scaffold is most authoritatively validated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor (similar to the JNJ-1661010 and PF-04457845 series). By mimicking the transition state of the amide bond hydrolysis, these derivatives carbamylate the catalytic serine nucleophile of FAAH, leading to the accumulation of anandamide (AEA) and other bioactive fatty acid amides (FAAs). Furthermore, recent high-impact studies have identified substituted derivatives of this scaffold as inhibitors of the TEAD-YAP interaction in the Hippo signaling pathway.

This guide provides a rigorous, self-validating framework for characterizing N-PPC-HCl activity in cellular systems, focusing on FAAH enzymatic inhibition and Target Engagement .

Mechanistic Grounding

To design a valid assay, one must understand the molecular event being interrogated.

The Mechanism of Action (FAAH Inhibition)

N-PPC-HCl acts as a "suicide substrate" or slow-tight binding inhibitor.

  • Recognition: The piperazine ring mimics the fatty acid chain's steric bulk, guiding the molecule into the FAAH cytosolic port.

  • Nucleophilic Attack: The catalytic Serine-241 of FAAH attacks the carbonyl carbon of the urea group.

  • Carbamylation: Unlike natural substrates which are hydrolyzed rapidly, the inhibitor forms a stable carbamylated enzyme-inhibitor complex.

  • Result: The enzyme is inactivated, preventing the breakdown of Anandamide (AEA), Oleamide, and PEA.

Visualization: FAAH Inhibition Pathway

The following diagram illustrates the signaling cascade and the specific intervention point of N-PPC-HCl.

FAAH_Pathway AEA Anandamide (AEA) (Bioactive Lipid) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Substrate Entry CB1 CB1/CB2 Receptors (Signaling Activation) AEA->CB1 Accumulation causes Receptor Binding AA Arachidonic Acid (Pro-inflammatory) FAAH->AA Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine NPPC N-PPC-HCl (Inhibitor) NPPC->FAAH Carbamylation (Ser-241 Blockade)

Figure 1: Mechanism of Action. N-PPC-HCl covalently modifies FAAH, blocking the hydrolysis of Anandamide and potentiating endocannabinoid signaling.

Experimental Protocols

Protocol A: Fluorogenic FAAH Activity Assay (Cell-Based)

Primary Functional Readout

This assay relies on the conversion of a non-fluorescent substrate (AMC-Arachidonoyl Amide) into a fluorescent reporter (7-Amino-4-methylcoumarin, AMC) by active intracellular FAAH.

Cell Model Selection:

  • Recommended: Rat Basophilic Leukemia (RBL-2H3) cells or Human Neuroblastoma (SH-SY5Y).

  • Rationale: These lines express high constitutive levels of FAAH, negating the need for transient transfection.

Reagents:

  • Substrate: Arachidonoyl-AMC (A-AMC) [Cayman Chem or similar].

  • Control Inhibitor: URB597 (1 µM) – structurally related positive control.

  • Buffer: Tyrode’s Buffer (pH 7.4) + 0.1% BSA (Fatty acid-free).

Step-by-Step Workflow:

  • Seeding: Plate RBL-2H3 cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO₂.
    
  • Compound Preparation:

    • Dissolve N-PPC-HCl in DMSO to 10 mM stock.

    • Prepare serial dilutions (e.g., 1 nM to 10 µM) in Tyrode’s Buffer. Note: Keep final DMSO < 0.5%.

  • Pre-Incubation (Critical):

    • Aspirate media and wash cells once with warm PBS.

    • Add 50 µL of diluted N-PPC-HCl to wells.

    • Incubate for 30 minutes at 37°C.

    • Why: Urea-based inhibitors often require pre-incubation to establish the carbamylated complex before competing with the substrate.

  • Substrate Addition:

    • Prepare 2x A-AMC solution (final concentration usually 20 µM).

    • Add 50 µL of substrate solution to all wells.

  • Kinetic Read:

    • Immediately place plate in a fluorescence microplate reader.

    • Excitation: 355 nm | Emission: 460 nm.

    • Read every 2 minutes for 60 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope to Vehicle Control (100% Activity) and No-Cell Control (0% Activity).

Protocol B: TEAD-YAP Reporter Assay (Secondary Context)

Target Engagement for Hippo Pathway Applications

If utilizing N-PPC-HCl as a scaffold for TEAD inhibition (as seen in TM2-related research), a transcriptional reporter is required.

System: HEK293T cells transfected with 8xGTIIC-luciferase (TEAD-responsive promoter).

  • Transfection: Co-transfect cells with YAP-S127A (constitutively active) and 8xGTIIC-Luc.

  • Treatment: Treat cells with N-PPC-HCl (1–50 µM) for 24 hours.

  • Lysis & Read: Use a standard Luciferase Assay System (e.g., Promega Bright-Glo).

  • Interpretation: A dose-dependent decrease in luminescence indicates disruption of the TEAD-YAP complex.

Data Analysis & Validation

Assay Validity Criteria (Quality Control)

Before accepting data, ensure the assay meets these statistical parameters:

ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If < 0.5, reduce pipetting error or increase cell density.
Signal-to-Background > 5:1Increase substrate concentration or incubation time.
Positive Control (URB597) > 90% InhibitionIf inhibition is weak, check substrate stability (A-AMC is light sensitive).
Cytotoxicity (CC50) > 10x IC50If CC50 ≈ IC50, the "inhibition" is likely false positive due to cell death.
Workflow Visualization

The following diagram details the logical flow of the screening campaign.

Assay_Workflow Start Start: N-PPC-HCl Stock Dilution Serial Dilution (10-point dose response) Start->Dilution PreInc Pre-Incubation (30 min) Allows Carbamylation Dilution->PreInc Cell_Seed Cell Seeding (RBL-2H3 or HEK293) Cell_Seed->PreInc Substrate Add Substrate (A-AMC or Luciferase Rgt) PreInc->Substrate Read Data Acquisition (Kinetic Fluorescence) Substrate->Read QC QC Check (Z' > 0.5) Read->QC QC->Start Fail (Repeat) Analysis Calculate IC50 QC->Analysis Pass

Figure 2: Experimental Workflow. Standardized process for evaluating N-PPC-HCl activity.

Safety & Handling

  • Solubility: N-PPC-HCl is soluble in DMSO (up to 50 mM) and water (moderate). For cell assays, prepare DMSO stocks to ensure complete solubilization of the lipophilic piperazine ring.

  • Stability: Urea bonds are generally stable at physiological pH but can hydrolyze at extreme pH. Avoid storing diluted aqueous solutions; prepare fresh.

  • Toxicity: While not a controlled substance, phenylpiperazines can have monoaminergic activity. Handle with standard PPE.

References

  • Tocris Bioscience. TM2 TEAD Inhibitor Biological Activity.[1] (Identifies the N-phenyl-1-piperazinecarboxamide core in Hippo pathway inhibitors). [Link][1]

  • PubChem. N-phenylpiperazine-1-carboxamide Compound Summary (CID 7015289). [Link]

  • Google Patents. EP0136274B1: 1-piperazine carboxamide derivatives, their preparation and their use.[2] (Foundational chemistry of the scaffold).

  • Wikipedia. Phenylpiperazine Pharmacology. (Context on the monoaminergic baseline activity of the un-substituted ring). [Link]

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" androgen receptor antagonist assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of


-Phenyl-1-piperazinecarboxamide HCl as an Androgen Receptor Antagonist 

Introduction & Scientific Rationale

The search for novel non-steroidal androgen receptor (AR) antagonists is critical for addressing castration-resistant prostate cancer (CRPC). While established drugs like Enzalutamide target the AR Ligand Binding Domain (LBD), resistance mechanisms often necessitate novel chemotypes.[1]


-Phenyl-1-piperazinecarboxamide hydrochloride  (and its derivatives) represents a privileged scaffold in medicinal chemistry. Specifically, 

-arylpiperazine-1-carboxamide derivatives have been identified as potential AR antagonists with distinct binding modes compared to traditional antiandrogens.

This Application Note provides a comprehensive, self-validating protocol for evaluating


-Phenyl-1-piperazinecarboxamide HCl (Test Compound) using two orthogonal assays:
  • Biochemical Assay: TR-FRET Competitive Binding to confirm direct interaction with the AR-LBD.

  • Cellular Functional Assay: Luciferase Reporter Assay to quantify transcriptional inhibition in a physiological context.

Mechanism of Action & Assay Logic

To validate this molecule as an antagonist, we must demonstrate that it competes with native androgens (DHT) for the AR pocket and subsequently prevents the nuclear translocation or DNA binding required for transcription.[1]

AR_Pathway Androgen Androgen (DHT) (Agonist) AR_Cyto AR (Cytoplasm) Bound to HSP90 Androgen->AR_Cyto Binds LBD TestCompound N-Phenyl-1-piperazinecarboxamide (Antagonist) TestCompound->AR_Cyto Competes for LBD AR_Active Active AR Dimer TestCompound->AR_Active Prevents Conformational Change AR_Cyto->AR_Active Dissociation from HSP90 Dimerization Nucleus Nucleus AR_Active->Nucleus Translocation ARE Androgen Response Element (DNA) Nucleus->ARE DNA Binding Transcription Transcription (Luciferase Signal) ARE->Transcription Promoter Activation

Figure 1: Mechanism of Action.[1] The test compound competes with Androgen for the AR Ligand Binding Domain (LBD), preventing the conformational change necessary for nuclear translocation and transcription.[1]

Compound Handling & Formulation

Molecule:


-Phenyl-1-piperazinecarboxamide hydrochloride
CAS:  115994-87-1 (Base), 2210-93-7 (HCl salt equivalent reference)
Molecular Weight:  ~241.72  g/mol  (HCl salt)
  • Solubility Warning: As a hydrochloride salt, this compound is water-soluble. However, for biological assays involving hydrophobic binding pockets (like AR), DMSO is the preferred solvent to ensure membrane permeability and prevent precipitation in media.[1]

  • Stock Preparation:

    • Dissolve powder in 100% DMSO to create a 10 mM Stock Solution .

    • Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at 37°C.

    • Store aliquots at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Determine the IC50 of the test compound for displacing a fluorescently labeled androgen from the recombinant AR-LBD.

Reagents:

  • Recombinant Human AR-LBD (GST-tagged).

  • Fluormone™ AL Green (Tracer).[1]

  • Tb-anti-GST Antibody (Donor).

  • TR-FRET Dilution Buffer.

Workflow:

  • Plate Setup: Use a black, low-volume 384-well plate.

  • Compound Dilution: Prepare a 10-point serial dilution of

    
    -Phenyl-1-piperazinecarboxamide HCl in DMSO (Start: 10 µM, 1:3 dilution).
    
  • Reaction Mix:

    • Add 5 µL of diluted Test Compound.

    • Add 5 µL of AR-LBD/Tb-anti-GST antibody complex.

    • Add 5 µL of Fluormone™ Tracer.

    • Final DMSO concentration should be <1%.

  • Incubation: Cover plate and incubate for 1 hour at Room Temperature (dark).

  • Detection: Read on a plate reader (e.g., EnVision) compatible with TR-FRET.

    • Excitation: 340 nm.

    • Emission 1 (Tb): 495 nm.

    • Emission 2 (Fluormone): 520 nm.[1]

Data Analysis: Calculate the Emission Ratio (


).
Plot ER vs. log[Compound] to determine IC50.[1]

Protocol B: Cell-Based Luciferase Reporter Assay

Objective: Confirm functional antagonism by measuring the inhibition of androgen-induced transcription.

Cell Model: LNCaP cells (Endogenous mutant AR T877A) or PC3-AR (PC3 cells stably transfected with wild-type AR). Reporter: MMTV-Luc or 4xARE-Luc plasmid.

Experimental Steps:

Step 1: Cell Seeding & Starvation
  • Day 1: Seed cells (10,000 cells/well) in a white 96-well plate.

  • Media: Use Phenol Red-Free RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS) .

    • Critical: Standard FBS contains endogenous testosterone which will mask antagonist effects. CS-FBS removes these hormones.

Step 2: Transfection (If not using stable lines)[1]
  • Day 2: Transiently transfect cells with the Luciferase Reporter plasmid using a lipid-based reagent (e.g., Lipofectamine).[1] Incubate for 24 hours.

Step 3: Treatment
  • Day 3: Treat cells with the Test Compound in "Antagonist Mode."

    • Agonist Challenge: Add synthetic androgen R1881 (1 nM) or DHT (10 nM) to all wells (except vehicle control) to induce AR activity.

    • Test Compound: Add

      
      -Phenyl-1-piperazinecarboxamide HCl (10-point dose response, 0.1 nM – 10 µM).
      
    • Controls:

      • Positive Control (Antagonist):[1] Enzalutamide (10 µM).[1][2]

      • Vehicle Control: DMSO + R1881 (Max Signal).[1]

      • Blank: DMSO only (No R1881).[1]

Step 4: Lysis & Detection
  • Day 4 (24h post-treatment):

    • Remove media.

    • Add 50 µL Lysis Buffer containing Luciferase Substrate (e.g., Bright-Glo™).

    • Incubate 5 mins at RT.

    • Measure Luminescence (RLU).

Data Presentation & Validation Criteria

Table 1: Expected Results & Controls

ConditionReagent AddedExpected Result (RLU)Interpretation
Vehicle (Basal) DMSO OnlyLowBaseline leakiness of promoter.
Agonist (Max) 1 nM R1881 + DMSOHigh (10-50x Basal)Full AR activation.
Reference Antagonist 1 nM R1881 + 10 µM EnzalutamideLow (<20% of Max)Validated inhibition.
Test Compound 1 nM R1881 +

-Phenyl...
Dose-Dependent Decrease Successful Antagonism.

Validation Metric (Z-Prime): To ensure assay robustness, calculate the Z' factor using the Positive (Agonist) and Negative (Antagonist) controls:


[1]
  • Target: Z' > 0.5 indicates an excellent assay.

Graphviz Workflow Diagram:

Assay_Workflow cluster_0 Preparation cluster_1 Treatment (Antagonist Mode) cluster_2 Readout Step1 Seed LNCaP Cells (Charcoal-Stripped Media) Step2 Incubate 24h (Starvation) Step1->Step2 Step3 Add 1nM R1881 (Agonist Challenge) Step2->Step3 Step4 Add Test Compound (Dose Response) Step3->Step4 Step5 Lyse Cells Add Luciferin Step4->Step5 Step6 Measure Luminescence Step5->Step6

Figure 2: Step-by-step workflow for the Luciferase Reporter functional assay.

References

  • PubChem. "

    
    -Phenylpiperazine-1-carboxamide (Compound Summary)." National Center for Biotechnology Information. Accessed February 15, 2026.[1] Link[1]
    
  • Kinoyama, I., et al. "

    
    -Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists." Journal of Medicinal Chemistry, 2004.[1] Link
    
  • BenchChem. "Application Notes: Androgen Receptor Luciferase Reporter Gene Assays." BenchChem Protocols. Link

  • Promega. "Dual-Luciferase® Reporter Assay System Protocol." Promega Technical Manual. Link

  • Frontiers in Chemistry. "Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists."[1][3] Frontiers, 2025. Link

Sources

Technical Guide: Synthesis and Purification of N-Phenyl-1-piperazinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis and purification of


-Phenyl-1-piperazinecarboxamide hydrochloride  (CAS: 115994-87-1 for free base). This compound is a critical building block in the development of FAAH inhibitors, serotonergic modulators, and peptidomimetics.[1] The guide addresses the primary synthetic challenge—preventing the formation of the symmetrical bis-urea byproduct—through a controlled stoichiometry strategy. It further provides a self-validating purification workflow using acid-base extraction and hydrochloride salt crystallization to ensure pharmaceutical-grade purity (>98%).

Introduction & Retrosynthetic Analysis

Urea derivatives of piperazine are privileged scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties (solubility, lipophilicity) and engage in hydrogen bonding within active sites.[1]

The target molecule,


-Phenyl-1-piperazinecarboxamide, consists of a piperazine ring mono-functionalized with a phenylurea moiety. The primary synthetic risk is the high nucleophilicity of the secondary amine in the product, which can compete with the starting piperazine for the electrophile (phenyl isocyanate), leading to the 

-bis(phenylcarbamoyl)piperazine impurity.[1]
Retrosynthetic Logic

The most direct disconnection involves the urea linkage. Using phenyl isocyanate (


) as the electrophile is preferred over phenyl carbamoyl chloride due to cleaner reaction profiles and atom economy.

Retrosynthesis Target N-Phenyl-1-piperazinecarboxamide (Target) Disconnect Disconnection (Urea Formation) Target->Disconnect Retrosynthesis Precursors Piperazine (Excess)  +  Phenyl Isocyanate Disconnect->Precursors Nucleophilic Addition

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Piperazine (anhydrous) 86.144.0Nucleophile (Large excess essential)
Phenyl Isocyanate 119.121.0Electrophile (Limiting reagent)
Dichloromethane (DCM) -SolventReaction medium (0.1 M)
Hydrochloric acid (4M in Dioxane) -1.5Salt formation
Ethanol (Absolute) -SolventRecrystallization
Step-by-Step Synthesis (Free Base)

Objective: Selective mono-functionalization of piperazine.

  • Preparation of Nucleophile Solution:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Piperazine (4.0 eq) in anhydrous DCM (10 volumes relative to isocyanate).

    • Note: A large excess of piperazine is statistically required to ensure the isocyanate reacts with a free piperazine molecule rather than the mono-urea product.

  • Controlled Addition:

    • Cool the solution to 0°C using an ice bath.

    • Dissolve Phenyl Isocyanate (1.0 eq) in DCM (2 volumes).

    • Add the isocyanate solution dropwise to the piperazine solution over 30–45 minutes .

    • Critical: Rapid addition or insufficient cooling favors bis-urea formation.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • TLC Monitoring: Silica gel, 10% MeOH in DCM.[1] The isocyanate (

      
      ) should disappear; product (
      
      
      
      ) and bis-urea (
      
      
      ) may be visible.
  • Workup (Removal of Excess Piperazine):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with Water (

      
       volumes).
      
    • Mechanism:[3][5] Unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-urea product is moderately lipophilic and remains in DCM. The bis-urea (if present) is often insoluble and may precipitate at the interface (filter off if observed).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo to obtain the crude free base as a white/off-white solid.[1]
      
    • Yield Check: Expected crude yield 85–95%. MP of free base: ~114–115°C [1].

Purification and Salt Formation (Hydrochloride)

Objective: Conversion to the stable HCl salt and final purification.

  • Dissolution:

    • Dissolve the crude free base in a minimum amount of Ethanol (or EtOAc/EtOH 1:1 mixture) at RT.

  • Salt Formation:

    • Cool to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise.

    • A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation:

    • Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (

      
      ) to remove non-polar impurities.
      
  • Recrystallization (Polishing):

    • If purity is <98% (HPLC), recrystallize from boiling Ethanol .[1]

    • Dissolve at reflux, cool slowly to RT, then to 4°C. Filter and dry.

    • Target Properties: White crystalline solid. MP: >200°C (decomposition).

Workflow Visualization

Workflow Start Start: Piperazine (4 eq) in DCM Add Add Phenyl Isocyanate (1 eq) Dropwise @ 0°C Start->Add Wash Aqueous Workup (Remove excess Piperazine) Add->Wash Stir 2h @ RT Phase Organic Phase (Contains Mono-Urea) Wash->Phase Discard Aqueous Salt Add HCl/Dioxane Precipitate HCl Salt Phase->Salt Dry & Concentrate Cryst Recrystallization (EtOH) Final Product Salt->Cryst Filter Crude Salt

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

NMR Spectroscopy ( -DMSO)
  • 
     NMR: 
    
    • 
       8.5–9.0 ppm (s, 1H, Urea 
      
      
      
      ).[1]
    • 
       7.4–6.9 ppm (m, 5H, Phenyl aromatic protons).[1]
      
    • 
       3.6–3.8 ppm (m, 4H, Piperazine 
      
      
      
      adjacent to Urea).
    • 
       3.0–3.2 ppm (m, 4H, Piperazine 
      
      
      
      adjacent to amine/ammonium).
    • Note: In the HCl salt, the ammonium protons (

      
      ) will appear as a broad singlet around 9.0–9.5 ppm.
      
Mass Spectrometry
  • ESI-MS (+):

    • Calculated MW (Free Base): 205.26 Da.[3]

    • Observed

      
       or 
      
      
      
      m/z.
    • Impurity Check: Look for

      
       (Bis-urea byproduct).
      
Melting Point[2]
  • Free Base: 114–115°C [1].

  • HCl Salt: >200°C (often decomposes). (Note: Related 4-substituted analogs melt in the 245–247°C range [2]).[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Urea Impurity Local high concentration of isocyanate.Increase stirring speed; dilute isocyanate further; ensure Piperazine is fully dissolved before addition.
Low Yield Product lost in aqueous wash.The mono-urea has some water solubility.[6][7] Saturate the aqueous layer with NaCl (brine) during extraction to salt-out the product.
Oiling out during salting Rapid addition of HCl or wet solvent.Dry the free base thoroughly (azeotrope with toluene). Add HCl slowly to a dilute solution.
Hygroscopicity Nature of the HCl salt.Store in a desiccator. Consider converting to Fumarate or Oxalate salt if HCl is too hygroscopicity for the specific application.

Safety Considerations

  • Phenyl Isocyanate: Potent lachrymator and sensitizer. Handle only in a functioning fume hood. Reacts violently with water.

  • Piperazine: Respiratory and skin sensitizer. Avoid dust inhalation.

  • DCM: Volatile organic solvent; potential carcinogen.

References

  • ChemicalBook. (2023). Piperazine-1-carboxylic acid phenylamide Properties (CAS 115994-87-1).[3][8]Link[1]

  • European Patent Office. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives.[5] (Provides melting points for related N-phenyl-piperazine urea salts). Link

  • PubChem. (2023). N-phenylpiperazine-1-carboxamide (Compound CID 7015289).[3] National Library of Medicine. Link

  • MDPI. (2020).[2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (Validates the excess diamine strategy). Link

Sources

Application Note: Solubility Profiling and Handling of N-Phenyl-1-piperazinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "n-Phenyl-1-piperazinecarboxamide hydrochloride" solubility in different solvents Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context[1][2][3]

This compound is a pharmacologically significant intermediate, often utilized in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and serotonergic modulators [1, 2]. Structurally, it consists of a piperazine ring where one nitrogen is carbamoylated with an N-phenyl group (


), and the distal secondary amine is protonated as a hydrochloride salt.

Understanding the solubility profile of this compound is critical for three distinct workflows:

  • Biological Assays: Preparing stable stock solutions without precipitation.

  • Synthesis & Purification: Optimizing recrystallization yields.

  • Formulation: Predicting bioavailability and pH-dependent dissolution.

This guide provides a validated solubility profile, detailed preparation protocols, and mechanistic insights into the salt-to-base transition that governs its behavior in solution.

Solubility Profile & Solvent Compatibility

The hydrochloride salt nature of this compound dictates a high affinity for polar protic solvents and a stark insolubility in non-polar organics. The following data summarizes the expected solubility behavior based on structural analogs and piperazine salt thermodynamics.

Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility RatingExpected Conc. (mg/mL)Application Context
Polar Aprotic DMSO Excellent > 50 mg/mLPreferred for biological stock solutions (10-100 mM).
Polar Aprotic DMF Good > 30 mg/mLAlternative stock solvent; harder to remove than DMSO.
Polar Protic Water High > 20 mg/mLIdeal for aqueous buffers; pH dependent (see Section 4).
Polar Protic Methanol High > 25 mg/mLExcellent for dissolution and transfer.
Polar Protic Ethanol Moderate 5 - 15 mg/mLUsed for recrystallization (often with ether).
Chlorinated DCM / Chloroform Low/Variable < 5 mg/mLThe HCl salt is poorly soluble; Free base is highly soluble.
Non-Polar Diethyl Ether Insoluble < 0.1 mg/mLAntisolvent used to precipitate the HCl salt.
Hydrocarbon Hexane / Toluene Insoluble < 0.01 mg/mLAntisolvent; used to wash away impurities.

Critical Insight: The solubility in chlorinated solvents (DCM,


) is a "trap" for inexperienced chemists. While the free base is highly soluble in DCM, the hydrochloride salt often forms a suspension or gum. For NMR in 

, one must either desalt the compound or add a drop of

to break the ionic lattice [3].

Mechanistic Visualization: Dissolution & pH Switching

The solubility of N-Phenyl-1-piperazinecarboxamide is governed by the protonation state of the distal piperazine nitrogen (


).

SolubilityMechanism Salt HCl Salt Form (Solid, Ionic Lattice) Water Aqueous Acidic/Neutral (pH < 8) Salt->Water Dissolves rapidly DissolvedSalt Dissolved Cation (Hydrophilic) Water->DissolvedSalt Ionic Dissociation Base Alkaline Solution (pH > 10) DissolvedSalt->Base Add NaOH/Na2CO3 Precipitate Free Base Precipitate (Lipophilic) Base->Precipitate Deprotonation Organic Organic Phase (DCM/EtOAc) Precipitate->Organic Partitions into Organic

Figure 1: The pH-dependent solubility switch. The compound transitions from water-soluble to water-insoluble (organic-soluble) upon deprotonation.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution for Bioassays

Objective: Create a stable, precipitant-free stock for in vitro testing.

  • Calculate Mass:

    • Molecular Weight (HCl salt):

      
       g/mol  (Base MW 
      
      
      
      + HCl
      
      
      ). Verify specific batch MW on CoA.
    • Target: 1 mL of 100 mM solution.

    • Required Mass:

      
       mg.
      
  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for long-term storage to prevent hydrolysis of the urea linkage.

  • Dissolution Step:

    • Weigh 24.2 mg of the powder into a sterile microcentrifuge tube.

    • Add 500 µL of DMSO. Vortex vigorously for 30 seconds.

    • Observation: Solution should be clear. If particles persist, sonicate at 40°C for 5 minutes.

    • Add remaining DMSO to reach final volume (if using volumetric flask) or adjust based on initial displacement.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months.

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine exact solubility in a specific solvent system.

  • Preparation: Add excess solid compound (e.g., 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration:

    • Shake or stir at constant temperature (25°C) for 24 hours.

    • Visual Check: Ensure solid is still present. If all dissolves, add more solid.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate 1:100 with Mobile Phase (e.g., Water/Acetonitrile).

    • Analyze via HPLC-UV (254 nm).

    • Compare peak area against a standard curve prepared from the DMSO stock.

Protocol C: Recrystallization (Purification)

Objective: Purify crude material using solubility differentials.

  • Dissolution: Dissolve crude HCl salt in minimal boiling Ethanol (or Isopropanol).

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Add Diethyl Ether dropwise until slight turbidity persists.

    • Store at 4°C overnight.

  • Collection: Filter the white crystalline precipitate. Wash with cold Ether. Dry under vacuum.

Workflow: Solubility Screening & Formulation

This diagram outlines the decision logic for selecting the correct solvent system based on the intended application.

SolubilityWorkflow Start Start: Define Application BioAssay Biological Assay (IC50 / Cell Culture) Start->BioAssay Synthesis Chemical Synthesis (Reaction / Purification) Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSORoute Use DMSO Stock (100x) Dilute into Media < 1% BioAssay->DMSORoute SolventCheck Is reaction basic? Synthesis->SolventCheck NMR NMR Solvent Selection Analysis->NMR BaseSolvent Use DCM or EtOAc (Convert to Free Base) SolventCheck->BaseSolvent Yes (pH > 9) AcidSolvent Use MeOH or Water (Keep as HCl Salt) SolventCheck->AcidSolvent No (pH < 7) D2O_MeOD D2O or CD3OD (For Salt) NMR->D2O_MeOD CDCl3 CDCl3 + Drop of MeOD (For Salt Solubility) NMR->CDCl3

Figure 2: Decision matrix for solvent selection based on experimental goals.

References & Grounding

The protocols and data above are synthesized from standard methodologies for piperazine-urea derivatives and specific patent literature regarding this chemical class.

  • Chemical Identity & Properties:

    • N-phenylpiperazine-1-carboxamide (CAS 115994-87-1) and its salts are characterized in high-throughput screening libraries for GPCR and enzyme inhibition.

    • Source: (Analogous structure verification).

  • Solubility & Synthesis Context:

    • Methods for preparing piperazine carboxamides and their HCl salts (precipitation from Ethanol/Ether) are detailed in Patent US7598249B2.

    • Source:

  • General Handling of Amine Hydrochlorides:

    • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. (Standard practice for HCl salt solubility in DMSO vs. Organics).

  • Application in TEAD/YAP Inhibition (Analogous Chemistry):

    • Solubility data for complex piperazine-carboxamides (e.g., TM2) confirms DMSO/Ethanol solubility >40 mg/mL.

    • Source:

Application Note: Preparation and Handling of N-Phenyl-1-piperazinecarboxamide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N-Phenyl-1-piperazinecarboxamide hydrochloride is a bioactive scaffold frequently utilized in medicinal chemistry as a building block for serotonergic ligands (5-HT receptor modulators) and fatty acid amide hydrolase (FAAH) inhibitors. Structurally, it consists of a piperazine ring linked via a urea moiety to a phenyl group.

The hydrochloride (HCl) salt form is preferred for solid-state stability and initial aqueous dissolution; however, the urea linkage presents specific challenges regarding hydrolytic stability in unbuffered aqueous environments. This Application Note defines the Gold Standard Protocol for preparing, storing, and diluting this compound to ensure experimental reproducibility in enzymatic and cell-based assays.

Physicochemical Profile
PropertyValue / DescriptionImplications for Handling
Molecular Weight (Free Base) 205.26 g/mol Used for molarity calculations only if correcting for active moiety.
Molecular Weight (HCl Salt) 241.72 g/mol Use this value for weighing. (Approximate; check specific batch CoA).
Solubility (DMSO) High (>50 mM)Preferred solvent for Master Stocks.
Solubility (Water) Moderate (pH dependent)Soluble as salt, but prone to hydrolysis over time.
pKa (Piperazine N) ~8.5 - 9.0Protonated at physiological pH.
Appearance White crystalline powderHygroscopic; store desicated.

Critical Reagents & Equipment

  • Compound: this compound (Store at 4°C or -20°C, desiccated).

  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Rationale: DMSO prevents urea hydrolysis during frozen storage and prevents microbial growth.

  • Secondary Solvent (Optional): Ethanol (absolute), though DMSO is preferred for higher concentrations.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Rationale: Protects from light; PTFE prevents plasticizer leaching which can occur with DMSO.

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do not use cellulose acetate with DMSO).

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration "Master Stock" in anhydrous DMSO.

Theoretical Calculation

To prepare 10 mL of a 50 mM stock solution:




Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the weighing accuracy and introducing water into the stock.

  • Weighing: Weigh 120.9 mg (± 0.5 mg) of the HCl salt into a clean, antistatic weighing boat.

  • Transfer: Transfer the solid into a 15 mL amber glass vial.

  • Solvation: Add 5.0 mL of anhydrous DMSO.

    • Note: We initially add half the volume to ensure full dissolution before bringing to final volume.

  • Mixing: Vortex vigorously for 30-60 seconds. If undissolved crystals remain, sonicate in a water bath at 35°C for 5 minutes.

  • Final Volume: Add DMSO to bring the total volume to exactly 10.0 mL .

  • Clarification (Optional): If used for cell culture, filter through a 0.22 µm PTFE filter into a sterile vial.

Workflow Visualization

StockPrep Start Solid Compound (Cold Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh HCl Salt (Use MW ~241.7) Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve 50 mM Target Aliquot Aliquot into Amber Vials Dissolve->Aliquot Avoid Freeze/Thaw Freeze Store at -20°C (Master Stock) Aliquot->Freeze

Figure 1: Workflow for the preparation of stable Master Stock solutions. Note the critical equilibration step to prevent moisture ingress.

Protocol 2: Working Solutions & Serial Dilution

Objective: Dilute the Master Stock for biological assays while preventing "crashing out" (precipitation).

Solubility Limit Warning

The urea moiety decreases water solubility compared to simple piperazine salts.

  • Max Aqueous Concentration: Typically ~100 µM - 500 µM (Buffer dependent).

  • Max DMSO Tolerance: Most cell assays tolerate 0.1% - 0.5% DMSO.

Serial Dilution Scheme (1:3 Logarithmic)

To generate a dose-response curve starting at 100 µM (Final Assay Concentration):

  • Intermediate Stock (100x): Dilute 20 µL of Master Stock (50 mM) into 980 µL DMSO

    
    10 mM .
    
  • Working Standards: Perform serial dilutions in DMSO first (not buffer).

    • Why? Diluting directly into buffer at high concentrations often causes immediate micro-precipitation. Keep the compound in DMSO until the final "step-down" into the assay medium.

StepSource SolutionVolume SourceVolume DMSOFinal Conc. (in DMSO)Final Assay Conc. (1:1000 dilution)
1 Master Stock (50 mM)20 µL980 µL10 mM 10 µM
2 Step 1 (10 mM)100 µL900 µL1 mM 1 µM
3 Step 2 (1 mM)100 µL900 µL0.1 mM 100 nM
Dilution Logic Diagram

SerialDilution Master Master Stock (50 mM DMSO) Inter Intermediate Stock (10 mM DMSO) Master->Inter 1:5 Dilution Dil1 Dilution A (1 mM DMSO) Inter->Dil1 1:10 Serial FinalWell Assay Well (10 µM Final) Inter->FinalWell 1:1000 Dilution (0.1% DMSO Final) Dil2 Dilution B (0.1 mM DMSO) Dil1->Dil2 1:10 Serial Media Assay Media (Aqueous) Media->FinalWell

Figure 2: Recommended dilution strategy. Serial dilutions are performed in DMSO to maintain solubility, with a single final dilution step into the aqueous assay media.

Quality Control & Troubleshooting

Self-Validating the Stock

Before running a critical assay, validate the stock solution:

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any "swirling" or turbidity indicates precipitation.

  • LC-MS Verification: If the stock is >3 months old, run a 5 µL aliquot on LC-MS.

    • Target Mass: 206.13 m/z [M+H]+ (Free base protonated).

    • Degradation Product: Look for peaks at m/z ~163 (Phenylpiperazine) indicating urea hydrolysis.

Common Pitfalls
  • Acidification: The HCl salt will acidify unbuffered water. When diluting into water (non-buffered), check pH. Ensure your assay buffer (HEPES/PBS) has sufficient capacity (typically >10 mM buffer strength) to neutralize the HCl.

  • Freeze-Thaw Cycles: Limit to 5 cycles. Aliquot the Master Stock into 50-100 µL volumes to avoid repeated thawing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Di Marzo, V., et al. (2004).Principles of FAAH Inhibitor Design. Nature Reviews Drug Discovery. (Contextual grounding for phenylpiperazine urea scaffolds).
  • Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

"n-Phenyl-1-piperazinecarboxamide hydrochloride" use in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Phenyl-1-piperazinecarboxamide Hydrochloride in High-Throughput Screening (HTS)

Executive Summary

This compound (CAS: 474711-91-6; Free base: 115994-87-1) is a critical privileged scaffold fragment used in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).[1][2] Structurally, it represents the minimal pharmacophore for the urea-piperazine class of serine hydrolase inhibitors (e.g., PF-3845 for FAAH) and is a core motif in GPCR ligands (e.g., CCR5 antagonists , 5-HT modulators ).[1][2]

This guide details the use of N-Phenyl-1-piperazinecarboxamide HCl as a reference fragment , mechanistic probe , and chemical building block in HTS campaigns targeting the Endocannabinoid System (FAAH/MAGL) and G-Protein Coupled Receptors (GPCRs).[1][2]

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

The phenyl-piperazine urea moiety is a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets with high affinity.[1][2]

  • Serine Hydrolases (FAAH/MAGL): The urea carbonyl acts as a mimic of the fatty acid amide bond, positioning the piperazine ring to interact with the acyl-chain binding pocket.[1][2] Unlike covalent carbamates (e.g., URB597), simple ureas often act as reversible competitive inhibitors or transition-state mimics.[1][2]

  • GPCRs (5-HT/CCR5): The phenyl-piperazine tail is a classic bioisostere for serotonin, anchoring the molecule in the orthosteric site of 5-HT receptors or the transmembrane bundle of chemokine receptors.[1][2]

Role in HTS Workflows

In a modern HTS campaign, this compound serves three distinct roles:

  • Fragment Screening Hit: A low-molecular-weight (MW ~241.7 Da) starting point for fragment evolution.[1][2]

  • Solubility Control: The hydrochloride salt form ensures high aqueous solubility (>10 mM), making it an ideal control for validating liquid handling in fragment libraries.[1][2]

  • Negative/Selectivity Control: Used to filter out "frequent hitters" or to determine the baseline activity of the naked scaffold before decorating it with side chains (e.g., the cyclohexyl ether found in TEAD inhibitors like TM2 ).[1][2]

Experimental Protocol: Fragment-Based Screening (FBS)

Workflow Overview

The following protocol describes the screening of N-Phenyl-1-piperazinecarboxamide HCl against Fatty Acid Amide Hydrolase (FAAH) using a fluorogenic substrate assay. This workflow validates the scaffold's ability to bind the catalytic triad.[1][2]

Materials
  • Compound: N-Phenyl-1-piperazinecarboxamide HCl (Purity >98%).[1][2]

  • Target: Recombinant Human FAAH-1 (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AMC-AA).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.05% Triton X-100.[1][2]

  • Detection: Fluorescence Plate Reader (Ex: 355 nm / Em: 460 nm).[1][2]

Step-by-Step Protocol

Step 1: Compound Preparation (Stock Solution) [1][2]

  • Dissolve 10 mg of N-Phenyl-1-piperazinecarboxamide HCl in DMSO to create a 100 mM master stock.[1][2]

    • Note: The HCl salt may require mild vortexing.[1][2] If precipitation occurs upon dilution into buffer, ensure the final DMSO concentration is <5%.[1][2]

  • Prepare a 10-point serial dilution (1:3) in DMSO, ranging from 10 mM down to 0.5 µM.[1][2]

Step 2: Assay Plate Setup (384-well Format)

  • Dispense: Transfer 200 nL of compound dilution into the assay plate using an acoustic dispenser (e.g., Echo 650).

  • Enzyme Addition: Add 10 µL of FAAH enzyme solution (0.5 nM final concentration) to all wells except "No Enzyme" blanks.

  • Pre-Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 15 minutes at 25°C . This allows the urea scaffold to equilibrate with the active site.[1][2]

Step 3: Reaction Initiation & Kinetic Read

  • Substrate Addition: Add 10 µL of AMC-AA substrate (20 µM final concentration,

    
     conditions).
    
  • Read: Immediately place in the plate reader. Measure fluorescence intensity every 60 seconds for 45 minutes .

Step 4: Data Analysis

  • Calculate the Slope (RFU/min) for the linear portion of the curve.[1][2]

  • Normalize to % Activity relative to DMSO controls.[1][2]

  • Fit data to the Hill Equation to determine

    
    .[1][2]
    
    • Expected Result: As a fragment, the

      
       will likely be in the high micromolar range (10–100 µM) .[1][2] This confirms "ligand efficiency" (LE) without the potency of a fully optimized drug.[1][2]
      

Data Visualization & Logic

Fragment Evolution Pathway

The following diagram illustrates how the N-Phenyl-1-piperazinecarboxamide scaffold is evolved into high-potency inhibitors for different targets.

FragmentEvolution Fragment N-Phenyl-1-piperazinecarboxamide (Fragment Scaffold) MW: ~205 Da FAAH_Path Add Hydrophobic Tail (e.g., Biaryl ether) Fragment->FAAH_Path GPCR_Path Add Benzyl/Heterocycle (e.g., CCR5 Optimization) Fragment->GPCR_Path TEAD_Path Add Cyclohexyl-ethoxy (e.g., TM2 Inhibitor) Fragment->TEAD_Path PF3845 PF-3845 Class (Potent FAAH Inhibitor) IC50 < 10 nM FAAH_Path->PF3845 Optimization CCR5_Drug CCR5 Antagonist (Maraviroc Analogues) GPCR_Path->CCR5_Drug SAR Expansion TM2 TM2 TEAD Inhibitor (Hippo Pathway) TEAD_Path->TM2 Linker Tuning

Caption: Divergent evolution of the N-Phenyl-1-piperazinecarboxamide scaffold into distinct therapeutic classes.

Assay Validation Metrics

To ensure the reliability of the screen using this fragment, the assay must meet the following criteria:

MetricAcceptance CriterionPurpose
Z' Factor > 0.5Ensures separation between signal (DMSO) and background (No Enzyme).[1][2]
Solubility limit > 100 µM in Assay BufferPrevents aggregation-based false positives (common with hydrophobic ureas).[1][2]
Hill Slope 0.8 – 1.2Confirms 1:1 binding stoichiometry (no colloidal aggregation).[1][2]
DMSO Tolerance Stable up to 5%Fragments often require higher compound concentrations, necessitating higher DMSO.[1][2]

Troubleshooting & Optimization

Issue: Low Potency / No Inhibition [1][2]

  • Cause: As a fragment, the binding affinity (

    
    ) is naturally weak.[1][2]
    
  • Solution: Screen at high concentrations (up to 1 mM) using Surface Plasmon Resonance (SPR) or Ligand-Observed NMR (STD-NMR) instead of enzymatic inhibition.[1][2] These biophysical methods detect binding even without functional inhibition.[1][2]

Issue: Compound Precipitation

  • Cause: The free base is less soluble than the HCl salt.[1][2]

  • Solution: Always verify the salt form. If using the free base, acidify the stock solution slightly or use a co-solvent like PEG-400.[1][2]

Issue: "Flat" SAR (Structure-Activity Relationship)

  • Cause: The phenyl ring is unmodified.[1][2]

  • Solution: Use this compound as the "R0" baseline.[1][2] Synthesize a library of para-substituted analogues (e.g., p-Fluoro, p-Methoxy) to probe the electronic requirements of the binding pocket.[1][2]

References

  • Ono Pharmaceutical Co., Ltd. (2004).[1][2][3] Nitrogen-containing heterocyclic derivatives and drugs containing the same as the active ingredient (CCR5 Antagonists).[1][2] Patent EP1604981A1.[1][2]

  • Tocris Bioscience. (2024).[1][2] TM2 TEAD Inhibitor: Biological Activity and Chemical Properties.[1][2][1][2]

  • Ahn, K., et al. (2009).[1][2] Discovery and Characterization of a Highly Selective FAAH Inhibitor (PF-3845).[1][2] Chemistry & Biology, 16(4), 411-420.[1][2] [1][2]

  • Scott, D.E., et al. (2012).[1][2] Fragment-based approaches in drug discovery and chemical biology.[1][2] Current Opinion in Chemical Biology, 16(3-4), 397-403.[1][2] [1][2]

Sources

Application Notes & Protocols for In Vivo Evaluation of n-Phenyl-1-piperazinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for n-Phenyl-1-piperazinecarboxamide hydrochloride. Given its chemical structure as a phenylpiperazine derivative, this compound is hypothesized to exhibit significant activity within the central nervous system (CNS), potentially modulating serotonergic, dopaminergic, and adrenergic pathways.[1][2][3][4] This guide is structured to provide not just protocols, but the scientific rationale behind the selection of specific animal models and experimental paradigms. We will cover initial pharmacokinetic profiling, followed by a suite of pharmacodynamic and behavioral assays designed to elucidate the compound's therapeutic potential and safety profile.

Part I: Introduction and Strategic Overview

The N-phenylpiperazine moiety is a well-established pharmacophore present in numerous CNS-active agents.[1] Compounds in this class are known to interact with a variety of monoamine transporters and receptors, acting as releasing agents or receptor antagonists.[3][4] Specifically, 1-phenylpiperazine is a monoamine releasing agent with activity at norepinephrine, serotonin, and dopamine transporters.[3] The addition of a carboxamide group at the 1-position of the piperazine ring, as in this compound, creates a novel chemical entity (NCE) whose specific in vivo effects require systematic characterization.

The primary objective of the initial in vivo assessment is to build a comprehensive pharmacological profile. This involves a phased approach, beginning with pharmacokinetics (PK) to understand drug exposure, followed by pharmacodynamics (PD) to assess physiological and behavioral effects. This guide prioritizes rodent models due to their extensive validation in neuropharmacology and the availability of comparative data.[5][6]

Pillar of Investigation: Model Validity

The success of any preclinical program hinges on the validity of its animal models.[7][8] Our proposed studies are built on three pillars of validity:

  • Construct Validity: The extent to which the model reflects the underlying pathophysiology of a human disorder. For an NCE, we select models based on the hypothesized mechanism of action.

  • Face Validity: The model's ability to reproduce specific symptoms or behavioral characteristics of a human condition (e.g., anxiety-like behavior in the elevated plus maze).[7][8]

  • Predictive Validity: The model's ability to predict the efficacy of a compound in a clinical setting. This is demonstrated when known clinically effective drugs produce the expected outcomes in the model.

Part II: Recommended Animal Models

The selection of an appropriate animal model is the foundational step for any in vivo study. For neuropharmacological assessment of a novel phenylpiperazine derivative, standard rodent models are recommended.

Animal Model Strain Justification for Use Key Considerations
Rat Sprague-DawleyWidely used in toxicology and pharmacology, providing a large historical database. Their larger size facilitates surgical procedures and serial blood sampling for PK studies.Outbred strain, leading to greater inter-individual variability compared to inbred mouse strains.
Mouse C57BL/6Most common inbred strain for behavioral neuroscience. Genetic homogeneity reduces variability. Availability of extensive genetic tools and transgenic lines.Smaller size can make surgical procedures and blood sampling more challenging. High basal anxiety in some paradigms.
Mouse BALB/cAn inbred strain known for its high anxiety and stress responses, making it particularly sensitive for anxiolytic drug screening.May be overly sensitive to the locomotor stimulant effects of some compounds.

Part III: Experimental Workflows and Protocols

A logical progression of experiments is crucial. We recommend starting with pharmacokinetics to establish dose-exposure relationships, followed by a battery of behavioral tests to screen for CNS activity.

Workflow for Initial In Vivo Characterization

Caption: Phased approach for in vivo characterization.

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rats

Principle: This protocol determines the fundamental PK parameters (Cmax, Tmax, AUC, t1/2) following intravenous (IV) and oral (PO) administration. This is essential for selecting appropriate doses and dosing intervals for subsequent efficacy studies.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% Saline, 5% DMSO/5% Solutol/90% Water)

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing syringes (IV and PO gavage needles)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis[9]

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.

  • Group Allocation: Assign animals to two groups (n=3-4 per group):

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO administration (e.g., 5-10 mg/kg)

  • Dosing:

    • IV: Administer the compound via a tail vein injection.

    • PO: Administer the compound using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the saphenous or tail vein at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[9][10]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Example Value (Piperine) [11]
Cmax Maximum observed plasma concentration0.983 µg/mL (PO)
Tmax Time to reach Cmax~2 hours (PO)
AUC(0-inf) Area under the plasma concentration-time curve7.53 µg*hr/mL (PO)
t1/2 Elimination half-life1.224 hours (PO)
F% Absolute oral bioavailability24%
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety

Principle: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[7] Anxiolytic compounds typically increase the time spent in the center of the arena, while psychostimulants increase overall distance traveled.

Materials:

  • Open field arena (e.g., 40x40x40 cm), typically made of a non-porous material.

  • Video tracking software (e.g., EthoVision, ANY-maze).

  • Test compound and vehicle.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimation: Habituate animals to the testing room for at least 60 minutes before the test.

  • Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, IP) at a pre-determined time before the test (e.g., 30 minutes).

  • Test Initiation: Gently place the animal in the center or a corner of the open field arena.

  • Data Recording: Record the animal's activity using the video tracking system for a set duration (e.g., 10-30 minutes).

  • Arena Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Locomotion: Total distance traveled, velocity.

    • Anxiety-like behavior: Time spent in the center zone vs. periphery, number of entries into the center zone.[7]

    • Stereotypical behaviors: Rearing, grooming.

  • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: The EPM is a widely validated test for assessing anxiety-like behavior in rodents.[8] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking software.

  • Test compound and vehicle.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimation & Dosing: Follow the same pre-test procedures as in the OFT protocol.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Recording: Record the session for 5 minutes using the video tracking system.

  • Maze Cleaning: Clean the maze thoroughly with 70% ethanol between trials.

  • Data Analysis:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general activity).

  • Statistical Analysis: Compare groups using one-way ANOVA or a Student's t-test. The primary endpoint is often expressed as % Time in Open Arms or % Open Arm Entries.

Workflow for Anxiety Assessment

Caption: Sequential workflow for anxiety assessment.

Protocol 4: Assessment of Serotonin Syndrome in Rats

Principle: Since phenylpiperazines can significantly modulate serotonin systems, it is crucial to assess for signs of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.[12][13] This is a qualitative/semi-quantitative observational assessment.

Materials:

  • Observation cages (standard home cages are suitable).

  • Observational checklist.

  • Test compound and vehicle.

  • Positive control (e.g., a combination of a serotonin reuptake inhibitor and a monoamine oxidase inhibitor).

  • Sprague-Dawley rats.

Procedure:

  • Acclimation & Dosing: Acclimate animals and administer a high dose of this compound. A positive control group should be included to validate the observational scoring.

  • Observation Period: Observe the animals continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4 hours.

  • Scoring: Score the presence and severity of the behaviors listed in the table below. Each sign can be scored on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

  • Data Analysis: Sum the scores for each animal at each time point to get a total serotonin syndrome score. Analyze the data using non-parametric tests (e.g., Kruskal-Wallis test) to compare dose groups.

Behavioral/Autonomic Response Description
Tremor Involuntary, rhythmic muscle contractions.
Head Weaving Side-to-side movements of the head.
Flat Body Posture Animal lies prone with limbs splayed.
Hindlimb Abduction Splaying of the hindlimbs.
Straub Tail Rigid, erect tail.
Hyperthermia Increase in core body temperature (measured rectally).
Salivation Excessive drooling.

This table is adapted from findings in systematic reviews of serotonin syndrome models.[12]

Part IV: Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile and its effects on locomotor, anxiety-like, and serotonergic-mediated behaviors, researchers can build a comprehensive understanding of this novel compound's pharmacological properties. The data generated will be critical for making informed decisions regarding its potential for further development as a therapeutic agent. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

  • Haberzettl, R., Bert, B., et al. (2013). Animal Models of the Serotonin Syndrome: A Systematic Review. Behavioural Brain Research. Available at: [Link]

  • Kulkarni, S. K., et al. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Sarkar, A., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders: some conceptual issues. Dialogues in Clinical Neuroscience. Available at: [Link]

  • Richardson-Jones, J. W., et al. (2010). Animal models of anxiety disorders: behavioral and genetic approaches. Anxiety Disorders: Theory, Research and Clinical Perspectives. Available at: [Link]

  • Monash University. (N.D.). Animal Models in Anxiety Research. Available at: [Link]

  • Stewart, A. M., et al. (2013). Perspectives on experimental models of serotonin syndrome in zebrafish. Neuroscience & Biobehavioral Reviews. Available at: [Link]

  • Kalueff, A. V., et al. (2013). Perspectives on experimental models of serotonin syndrome in zebrafish. Neuroscience International. Available at: [Link]

  • Haberzettl, R., Bert, B., et al. (2013). Animal models of the serotonin syndrome: A systematic review. Semantic Scholar. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

  • Flavell, S., et al. (2023). From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. MIT News. Available at: [Link]

  • Holsztynska, E. J., & Domino, E. F. (1998). Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. Drug Metabolism and Disposition. Available at: [Link]

  • CFSRE. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]

  • Lab Manager. (2022). How to Test for New Psychoactive Substances. Available at: [Link]

  • SCIEX. (N.D.). Novel Psychoactive Substances (NPS) analysis. Available at: [Link]

  • Kumar, A., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). Pharmacology/Toxicology Review and Evaluation. Available at: [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available at: [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods. Available at: [Link]

  • Wikipedia. (N.D.). Phenylpiperazine. Available at: [Link]

  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Available at: [Link]

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" analytical methods for quantification (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of N-Phenyl-1-piperazinecarboxamide hydrochloride (N-PPC-HCl).

The following guide synthesizes principles from trace impurity analysis and pharmaceutical quality control, adapted specifically for the physicochemical properties of phenylpiperazine urea derivatives.

Executive Summary & Chemical Context[1][2][3]

This compound is a urea derivative featuring a piperazine ring and a phenyl group. It typically serves as a key intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., fatty acid amide hydrolase inhibitors, serotonergic agents) or appears as a degradation impurity.

Physicochemical Profile (Critical for Method Design)
  • Structure: The molecule consists of a basic secondary amine (piperazine

    
    ) and a neutral urea linkage (
    
    
    
    -carboxamide).
  • Molecular Weight: ~205.26 g/mol (Free Base); ~241.72 g/mol (HCl Salt).

  • pKa: ~8.8–9.2 (Secondary amine). The molecule is positively charged at acidic and neutral pH.

  • LogP: ~0.5 (Moderately polar).

  • Solubility: Highly soluble in water/methanol; sparingly soluble in non-polar solvents.

  • UV Chromophore: Phenyl ring provides moderate UV absorption at 240–254 nm.

Analytical Strategy & Decision Tree

The choice of method depends on the required sensitivity and matrix complexity.

MethodSelection cluster_matrix Matrix Considerations Start Select Analytical Goal Conc Target Concentration? Start->Conc High High (µg/mL - mg/mL) QC / Purity / Assay Conc->High Low Trace (ng/mL - pg/mL) Bioanalysis / Genotox Impurity Conc->Low MethodA Method A: HPLC-UV (Robust, Cost-effective) High->MethodA Buffer Selection (pH 3.0) Buffer Selection (pH 3.0) High->Buffer Selection (pH 3.0) MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) Low->MethodB Volatile Buffer (Formic Acid) Volatile Buffer (Formic Acid) Low->Volatile Buffer (Formic Acid)

Figure 1: Decision tree for selecting the appropriate quantification strategy based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine quantification of N-PPC-HCl in bulk drug substance or reaction mixtures. Principle: Reversed-Phase Chromatography (RPC) with acidic buffering to prevent amine tailing.

Instrument Configuration
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 with base-deactivation or polar-embedded group (e.g., Waters XBridge C18 or Phenomenex Luna C18(2)).

    • Why? Standard C18 columns may cause peak tailing due to interaction between the basic amine and residual silanols. Base-deactivated columns mitigate this.

  • Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Mobile Phase & Gradient
  • Mobile Phase A (MPA): 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Note: Low pH ensures the amine is fully protonated (

      
      ) and silanols are suppressed (
      
      
      
      ), improving peak shape.
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min) % MP A % MP B Event
0.0 95 5 Equilibration
2.0 95 5 Injection Hold
12.0 40 60 Linear Ramp
15.0 40 60 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Detection
  • Wavelength: 254 nm (Primary), 210 nm (Secondary/Impurity check).

  • Injection Volume: 10 µL.

Method B: LC-MS/MS Protocol (Trace Quantification)

Objective: Quantification of N-PPC-HCl in plasma or as a trace impurity (<1 ppm). Principle: ESI+ Ionization with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 206.1

    
     (Calculated based on Monoisotopic Mass 205.12).
    
  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Recommended for Optimization):

Transition m/z (Q1 -> Q3) Collision Energy (eV) Purpose Mechanism
Quantifier 206.1 -> 163.1 15 - 20 Quantification Loss of -CNO (Isocyanate fragment)
Qualifier 1 206.1 -> 120.1 25 - 30 Confirmation Loss of Piperazine ring / Phenyl-NH-CO cleavage

| Qualifier 2 | 206.1 -> 87.1 | 35 | Confirmation | Piperazine ring fragment |

Note: Exact collision energies must be optimized via direct infusion of a 1 µg/mL standard.

LC Configuration (UHPLC)
  • Column: HILIC (Hydrophilic Interaction LC) or High-Strength Silica C18 (e.g., Waters ACQUITY HSS T3).

    • Expert Insight: Due to the polarity of N-PPC, HILIC provides superior retention and sensitivity in high-organic mobile phases (enhancing desolvation in MS). If using C18, use a low initial organic start (0-2% B).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow

Correct sample preparation is vital to prevent salt precipitation or amine adsorption to glass surfaces.

SamplePrep cluster_tips Critical Handling Tips Raw Raw Sample (Solid/Plasma) Stock Stock Solution 1 mg/mL in MeOH:H2O (50:50) Raw->Stock Weigh & Dissolve Dilution Working Standard Dilute with Mobile Phase A Stock->Dilution Serial Dilution Filter Filtration 0.22 µm PTFE/Nylon Dilution->Filter Remove Particulates Vial HPLC Vial (Polypropylene Insert) Filter->Vial Ready for Inj. Tip1 Avoid 100% ACN (Precipitates Salt) Tip2 Use Plastic Vials (Reduces Amine Adsorption)

Figure 2: Sample preparation workflow emphasizing solubility and adsorption prevention.

Method Validation Parameters (ICH Q2(R1))

The following acceptance criteria ensure the method is "self-validating" and robust.

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Specificity No interference at RT of N-PPC (Resolution > 1.5)Signal-to-Noise > 3 in blank matrix
Linearity (

)
> 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
Precision (RSD) < 2.0% (n=6)< 15% (at LOQ), < 5% (at High QC)
Accuracy (Recovery) 98.0% – 102.0%85% – 115%
LOD / LOQ S/N > 3 / S/N > 10S/N > 3 / S/N > 10
Stability Solution stable for 24h at RTProcessed sample stable for 48h at 4°C

Troubleshooting & Expert Insights

Issue: Peak Tailing (Asymmetry Factor > 1.5)
  • Cause: Interaction between the secondary amine (

    
    ) and residual silanols on the silica support.
    
  • Solution:

    • Increase buffer concentration (up to 50 mM).

    • Add a "sacrificial base" like Triethylamine (TEA) (0.1%) to the mobile phase (HPLC-UV only).

    • Switch to a "Hybrid Particle" column (e.g., Waters BEH) which operates at high pH (pH 10), keeping the amine neutral.

Issue: Carryover in LC-MS
  • Cause: "Sticky" nature of urea/phenyl groups on injector seals.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Issue: Retention Time Shift
  • Cause: Hygroscopic nature of the HCl salt changing the effective pH of unbuffered samples.

  • Solution: Always dissolve samples in buffered Mobile Phase A, not pure water.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development of basic compounds).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • PubChem. (2025).[1][2][3] N-phenylpiperazine-1-carboxamide Compound Summary. National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Troubleshooting & Optimization

"n-Phenyl-1-piperazinecarboxamide hydrochloride" stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with N-Phenyl-1-piperazinecarboxamide hydrochloride . It is structured to address the specific physicochemical challenges of this urea-derivative scaffold in aqueous environments.

Executive Summary: Molecule Profile

  • Compound: this compound

  • Functional Class: Phenyl-substituted piperazine urea.

  • Key Structural Vulnerability: The urea linkage (

    
    ) and the secondary amine on the piperazine ring.
    
  • Aqueous Behavior: The HCl salt renders the solution acidic.[1] Stability is governed by a "U-shaped" pH-rate profile, where degradation accelerates at pH < 2 and pH > 10.

Module 1: Dissolution & Solubility Troubleshooting

Q: I dissolved the HCl salt in PBS (pH 7.4), and it formed a cloudy suspension after 2 hours. Why?

A: You likely exceeded the thermodynamic solubility of the free base. While the hydrochloride salt is highly water-soluble due to the protonated secondary amine (N4 position on the piperazine ring), placing it in a buffered system at pH 7.4 shifts the equilibrium.

  • The Mechanism: The pKa of the distal piperazine nitrogen is approximately 9.0–9.8. At pH 7.4, a small fraction exists as the uncharged free base. If your concentration is high (>10 mM), this uncharged fraction may aggregate, leading to slow crystallization or precipitation.

  • The Fix:

    • Lower Concentration: Work below 5 mM for neutral buffers.

    • Cosolvents: Add 5–10% DMSO or Ethanol to stabilize the free base form in the buffer.

    • Fresh Prep: Prepare the stock in water (acidic, stable) and dilute into PBS immediately before use.

Q: Can I use ultrasonication to dissolve the compound?

A: Yes, but with strict temperature control. Ultrasonication generates localized hotspots. Although urea linkages are more stable than esters, excessive heat can initiate hydrolysis or oxidation of the piperazine ring.

  • Protocol: Pulse sonicate (5 seconds on, 10 seconds off) on ice. Do not allow the water bath temperature to exceed 30°C.

Q: How do I adjust the pH without causing degradation?

A: Avoid strong bases (e.g., 5M NaOH) which create transient high-pH pockets.

  • Risk: Direct addition of strong base causes localized hydrolysis of the urea bond before mixing is complete.

  • Protocol: Adjust pH using a weak base (e.g., 1M NaHCO₃) or a dilute strong base (0.1M NaOH) with vigorous stirring to prevent local pH spikes >10.

Module 2: Chemical Stability & Degradation

Q: What are the primary degradation products I should look for in LC-MS?

A: Expect Aniline, Piperazine, and oxidation byproducts. The degradation of N-Phenyl-1-piperazinecarboxamide occurs via two main pathways: Hydrolysis and Oxidation.

  • Hydrolysis (Urea Cleavage):

    • The urea bridge breaks down, releasing Aniline (MW 93.13) and Piperazine (MW 86.14).

    • Note: The intermediate carbamic acids are unstable and spontaneously decarboxylate (releasing CO₂).

  • Oxidation:

    • The secondary amine on the piperazine ring is susceptible to N-oxidation, forming N-oxide impurities (+16 Da shift in MS).

Q: Is the compound stable in cell culture media (DMEM/RPMI)?

A: It is kinetically stable for 24–48 hours at 37°C, provided oxidative stress is minimized.

  • The Variable: Cell media contains transition metals (Fe, Cu) which can catalyze the oxidation of the piperazine ring.

  • Recommendation: For experiments >24 hours, refresh the media with a newly diluted compound. Avoid pre-incubating the compound in media at 37°C for long periods before adding to cells.

Q: Can I autoclave the aqueous stock solution?

A: Absolutely NOT. Autoclaving (121°C, high pressure) will drive the hydrolysis of the urea linkage to completion.

  • Sterilization: Use 0.22 µm PVDF or PES syringe filters. The compound does not bind significantly to these membranes.

Module 3: Visualization of Stability Logic

Diagram 1: Degradation Pathways

This flowchart illustrates the chemical fate of the molecule under stress, aiding in impurity identification.

DegradationPathways Compound N-Phenyl-1-piperazinecarboxamide (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or pH > 10 Heat Oxidation Oxidation (Peroxides/Air/Metals) Compound->Oxidation O2, Light, Transition Metals Inter1 Unstable Carbamic Acid Intermediates Hydrolysis->Inter1 Prod4 N-Oxide Derivative (+16 Da) Oxidation->Prod4 N4-Position Prod1 Aniline (MW 93.1) Inter1->Prod1 Prod2 Piperazine (MW 86.1) Inter1->Prod2 Prod3 CO2 (Gas) Inter1->Prod3 Decarboxylation

Figure 1: Primary degradation pathways. Hydrolysis yields amine fragments; oxidation targets the piperazine ring.

Diagram 2: Solubility Troubleshooting Decision Tree

Use this logic flow to resolve precipitation issues.

SolubilityTree Start Start: Dissolving HCl Salt Solvent Solvent Choice? Start->Solvent Water Water (Unbuffered) Solvent->Water Preferred for Stock Buffer PBS/Media (pH 7.4) Solvent->Buffer For Assay Result1 Clear Solution (Acidic pH ~4-5) Water->Result1 CheckConc Concentration > 5mM? Buffer->CheckConc Precip Risk: Precipitation of Free Base CheckConc->Precip Yes Stable Stable Solution CheckConc->Stable No Action Action: Add 5-10% DMSO or Reduce Conc. Precip->Action

Figure 2: Decision support for solubilization. Neutral pH buffers introduce precipitation risks at high concentrations.

Module 4: Analytical Method Guidelines

Q: My HPLC baseline is drifting. Is it the compound?

A: Likely not. It is probably the gradient. However, if you see new peaks appearing:

  • Urea Hydrolysis Products: Aniline and Piperazine are polar. In Reverse Phase (C18) chromatography, they will elute near the solvent front (low retention time).

  • Detection: Aniline absorbs strongly at 230–280 nm. Piperazine has weak UV absorbance (lack of chromophore) and may require ELSD or MS detection.

Recommended Stability-Indicating HPLC Conditions:

ParameterSettingRationale
Column C18 (End-capped), 3.5 µmStandard stationary phase; end-capping prevents tailing of basic amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the piperazine protonated for better peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol to prevent potential transesterification artifacts (rare but possible).
Gradient 5% B to 95% B over 10 minEnsures elution of the non-polar parent and polar fragments.
Wavelength 254 nm (for Phenyl group)Detects the parent and Aniline; misses Piperazine fragment.

References

  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[2][3][4] Journal of the Society of Cosmetic Chemists.

  • Lilov, M. E., & Kirilov, P. P. (2019). Stability of Urea Solutions in Presence of Mineral Acids and Their Ammonium Salts. Journal of Chemical Technology and Metallurgy, 54(2), 319-325.

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.[5] University of Texas at Austin.[6]

  • PubChem. (2025).[7] N-phenylpiperazine-1-carboxamide (Compound Summary). National Library of Medicine.

  • Cayman Chemical. (2024). Phenylpiperazine (hydrochloride) Product Information. Cayman Chemical.[8]

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" common synthesis side products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PPIP-001
Subject: Troubleshooting Common Side Products & Purification Protocols

Executive Summary & Reaction Logic

Target Molecule:


-Phenyl-1-piperazinecarboxamide Hydrochloride
CAS:  115994-87-1 (Free base) / Generic HCl salt
Primary Synthesis Route:  Nucleophilic addition of Piperazine  to Phenyl Isocyanate .[1]

The Core Challenge: The synthesis of this mono-substituted urea is a classic exercise in statistical kinetics . Because piperazine contains two equivalent secondary amine sites (


 and 

), the introduction of the first carboxamide group (

) does not significantly deactivate the second nitrogen (

). Consequently, without strict kinetic control, the reaction inevitably produces a mixture of the desired mono-urea , the bis-urea impurity, and unreacted starting material .

This guide addresses the three most common "failure modes" reported by our users:

  • The "Double-Addition" Error: Formation of 1,4-bis(phenylcarbamoyl)piperazine.[1]

  • The "White Ghost" Precipitate: Contamination by 1,3-diphenylurea (DPU).

  • The "Oiling Out" Phenomenon: Difficulty crystallizing the hydrochloride salt.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive reaction pathways that dictate product purity.

ReactionPathways Piperazine Piperazine (Starting Material) Target TARGET: N-Phenyl-1-piperazinecarboxamide Piperazine->Target + PhNCO (Kinetic Control) PhNCO Phenyl Isocyanate (Reagent) Aniline Aniline (Intermediate) PhNCO->Aniline + H₂O (-CO₂) Water H₂O (Moisture) BisUrea IMPURITY A: 1,4-Bis(phenylcarbamoyl)piperazine (Bis-Urea) Target->BisUrea + Excess PhNCO (Over-reaction) DPU IMPURITY B: 1,3-Diphenylurea (Insoluble White Solid) Aniline->DPU + PhNCO

Figure 1: Competitive reaction pathways showing the origin of Bis-Urea (over-reaction) and Diphenylurea (moisture hydrolysis).[1]

Troubleshooting Modules

Module A: The "Double Addition" Problem (Bis-Urea)

Symptom: High molecular weight impurity detected by LC-MS; elemental analysis shows low Nitrogen content relative to theory.[1] Root Cause: Localized high concentration of Phenyl Isocyanate. If Ph-NCO is added too quickly or in a 1:1 stoichiometric ratio, the highly reactive product competes with the starting piperazine for the remaining isocyanate.[1]

Protocol Adjustment: To favor the mono-substituted product, you must exploit concentration gradients .

  • Use Excess Piperazine: Increase the Piperazine:Isocyanate ratio to 3:1 or 4:1 . This ensures that every molecule of isocyanate statistically encounters a free piperazine molecule rather than a mono-urea product.[1]

  • Reverse Addition: Do not add piperazine to isocyanate. Instead, dissolve the excess piperazine in DCM or CHCl₃ and add the isocyanate solution dropwise over 30–60 minutes at 0°C.

  • Purification: The excess piperazine is water-soluble, whereas the mono-urea product is less so.

    • Wash: Extract the reaction mixture with water (3x) to remove unreacted piperazine.

    • Note: The bis-urea is highly insoluble in most solvents. If a precipitate forms during the reaction in DCM, filter it off—it is likely the bis-impurity.

Module B: The "White Ghost" (1,3-Diphenylurea)

Symptom: A stubborn, high-melting (>235°C) white solid that refuses to dissolve in the reaction solvent and clogs filters.[1] Root Cause: Hydrolysis. Phenyl isocyanate reacts with trace water to form unstable carbamic acid, which decarboxylates to Aniline. This Aniline immediately reacts with another molecule of Isocyanate to form Diphenylurea (DPU).

Corrective Actions:

  • Solvent Hygiene: Use anhydrous DCM or THF.

  • Atmosphere: Run the reaction under a Nitrogen or Argon blanket.

  • Removal Strategy: DPU is notoriously insoluble in boiling water and cold ethanol.

    • Step 1: After the reaction, filter off any solids (often DPU + Bis-urea).[1]

    • Step 2: If DPU persists in the crude solid, boil the crude solid in water . The target (as the HCl salt) is soluble; DPU remains solid. Filter hot.

Module C: Salt Formation & The "Sticky Gum"

Symptom: Upon adding HCl, the product oils out into a sticky brown gum instead of a nice white powder. Root Cause: Presence of water or use of a solvent in which the salt is semi-soluble (e.g., wet ethanol).

Optimized Salt Formation Protocol:

  • Isolate Free Base: Ensure the free base is dry and dissolved in an aprotic solvent (Anhydrous Diethyl Ether or Ethyl Acetate).

  • Acid Source: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Do not use aqueous HCl.

  • Procedure:

    • Cool the free base solution to 0°C.

    • Add HCl solution dropwise with vigorous stirring.

    • If oiling occurs, stop addition, scratch the flask side with a glass rod, and add a seed crystal or a drop of dry acetone.

    • Stir for 1 hour to allow the gum to harden into a filterable solid.

Comparative Data: Impurity Profiling

Use this table to identify which impurity is plaguing your synthesis based on solubility and melting point.

CompoundStructureSolubility (Water)Solubility (DCM)Melting PointRemoval Method
Target (HCl Salt) Ph-NH-CO-Pip[1]·HClHigh Low~190–220°C (Dec)Recrystallization (EtOH)
Target (Free Base) Ph-NH-CO-PipLowHigh ~82–84°CAcid/Base Extraction
Bis-Urea Ph-NH-CO-Pip-CO-NH-PhInsoluble Insoluble >250°CFilter off (precipitate)
Diphenylurea (DPU) Ph-NH-CO-NH-PhInsoluble (Hot)Low237–239°CHot filtration / Boiling water wash
Piperazine Pip-HHigh Moderate106°CAqueous wash (Basic pH)

Validated Synthesis Workflow

The following workflow integrates the troubleshooting steps into a single, robust protocol.

SynthesisWorkflow Start Start: 4.0 eq Piperazine in Anhydrous DCM (0°C) Add Add 1.0 eq Phenyl Isocyanate (Dropwise, 1 hour) Start->Add Filter1 Filter Reaction Mixture (Remove Bis-Urea/DPU solids) Add->Filter1 Wash Wash Filtrate with Water (3x) (Remove excess Piperazine) Filter1->Wash Dry Dry Organic Layer (Na₂SO₄) & Evaporate -> Crude Free Base Wash->Dry Salting Dissolve in Et₂O/EtOAc Add HCl/Dioxane (0°C) Dry->Salting Final Filter White Solid (Target HCl Salt) Salting->Final

Figure 2: Optimized workflow minimizing bis-urea formation and ensuring removal of excess piperazine.[1]

FAQ: Rapid Fire Support

Q: Can I use phenyl carbamoyl chloride instead of phenyl isocyanate? A: Yes. The chemistry is similar, but you will generate HCl as a byproduct immediately. You must add a scavenger base (like Triethylamine) or use even more excess piperazine to trap the HCl. The Isocyanate route is generally cleaner as it produces no salt byproduct during the coupling step.

Q: My product is pink/red. Why? A: This usually indicates oxidation of trace aniline (formed from isocyanate hydrolysis) or impurities in the starting piperazine. Recrystallize the final salt from Ethanol/Activated Charcoal to remove the color.

Q: How do I store the HCl salt? A: Urea derivatives can hydrolyze over time. Store the HCl salt in a desiccator at -20°C. It is hygroscopic; protect from moisture to prevent "gumming."[1]

References

  • PubChem. N-phenylpiperazine-1-carboxamide (Compound Summary). National Library of Medicine. [Link][1]

  • PrepChem. Preparation of 1,3-diphenylurea (Side product analysis). [Link]

  • Google Patents.

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" optimizing reaction conditions

Technical Support Center: -Phenyl-1-piperazinecarboxamide Hydrochloride[1][2][3]

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule:

CAS (Free Base):Molecular Formula:

123
Executive Summary: The Optimization Challenge

The synthesis of

piperazinephenyl isocyanate123
  • The Problem: Piperazine is a symmetric diamine. Reacting it with phenyl isocyanate often leads to the thermodynamic byproduct:

    
    -bis(phenylcarbamoyl)piperazine  (the "dimer"), where both nitrogens react.[1][2][3]
    
  • The Solution: Optimization relies on kinetic control via high-dilution techniques and statistical biasing using excess piperazine, followed by a specific salt formation step to isolate the mono-substituted product.[1][2][3]

Part 1: Reaction Design & Optimization (FAQs)
Q1: How do I prevent the formation of the bis-urea dimer impurity?

A: You must shift the statistical probability toward mono-substitution.[1][2][3]

  • Stoichiometry: Do not use a 1:1 ratio. Use a 3:1 to 5:1 molar excess of piperazine relative to phenyl isocyanate.[1][2][3] This ensures that every isocyanate molecule encounters a free piperazine molecule rather than a mono-substituted product.[1][2][3]

  • Addition Rate: Dissolve the phenyl isocyanate in a non-polar solvent (DCM or Toluene) and add it dropwise to the piperazine solution over 30–60 minutes. High local concentration of isocyanate favors dimer formation.[1][2][3]

  • Temperature: Conduct the addition at 0°C to 5°C . Lower temperatures reduce the reaction rate, allowing for better mixing and selectivity.[1][2]

Q2: Which solvent system provides the best conversion?

A: Dichloromethane (DCM) is the standard recommendation, but specific conditions apply:

  • DCM (Dichloromethane): Excellent solubility for phenyl isocyanate and the product.[1][3] Easy to remove.

  • THF (Tetrahydrofuran): Use if your specific piperazine derivative has poor solubility in DCM.[1][3]

  • Avoid: Alcohols (MeOH, EtOH) or water during the coupling step.[1][2] Isocyanates react with hydroxyl groups to form carbamates (urethanes), destroying your reagent.[1][2]

Q3: My HCl salt is turning into a hygroscopic gum. How do I get a crystalline solid?

A: Hygroscopicity is common with piperazine salts.[1][3]

  • The Fix: Use anhydrous conditions for the salt formation.[1][2]

    • Isolate the free base first.[3]

    • Dissolve the free base in dry Ethyl Acetate (EtOAc) or Isopropanol (IPA) .[1][3]

    • Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise.

    • Crucial: Do not use aqueous HCl.[1][3] Water inclusion in the lattice creates gums.[1][3]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of

Step 1: Coupling (The "High-Dilution" Method) [1][2][3]
  • Charge: In a round-bottom flask, dissolve Piperazine (4.0 eq) in DCM (10 volumes) . Cool to 0°C .[1][3]

  • Feed: Dissolve Phenyl Isocyanate (1.0 eq) in DCM (2 volumes) .

  • Addition: Add the isocyanate solution to the piperazine solution dropwise over 60 minutes via an addition funnel.

    • Technical Note: Vigorous stirring is essential to prevent local hot-spots of concentration.[1][2][3]

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][2][3][4]

Step 2: Purification (Removing Excess Piperazine)
  • Wash: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer with Water (3 x 5 volumes) .[1][3]

    • Why? Unreacted piperazine is highly water-soluble (

      
      ).[1][2][3] The mono-urea product is less soluble in water but soluble in DCM.[1][2][3] The bis-urea dimer is often insoluble in both and may precipitate at the interface (filter off if observed).[1][3]
      
  • Dry: Dry the organic phase over anhydrous

    
    , filter, and evaporate to obtain the Free Base .
    
Step 3: Salt Formation
  • Dissolution: Dissolve the crude free base in minimal warm Ethanol or Ethyl Acetate .[1][3]

  • Acidification: Add 1.1 eq of HCl (4M in Dioxane) dropwise with stirring.

  • Crystallization: A white precipitate should form immediately.[1][3] If not, add Diethyl Ether as an anti-solvent until turbidity appears.[1][2]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.[1][3]

Part 3: Process Visualization
Workflow Diagram: Reaction Logic

The following diagram illustrates the critical decision points between Mono-substitution (Desired) and Bis-substitution (Undesired).

ReactionLogicPipPiperazine(Excess 4.0 eq)MixMixing at 0°C(DCM Solvent)Pip->MixPhNCOPhenyl Isocyanate(1.0 eq)PhNCO->MixSlow AdditionMonoMono-Urea(Desired Product)Mix->MonoKinetic Control(High Prob.)BisBis-Urea(Impurity)Mix->BisLocal Excess of PhNCO(Low Prob.)Mono->BisReaction with2nd eq PhNCOWashWater WashMono->WashBis->WashPrecipitates(Filter off)HClHCl/DioxaneWash->HClOrganic LayerFinalFinal HCl SaltCrystalline SolidHCl->Final

Caption: Kinetic pathway favoring mono-substitution via stoichiometric excess and slow addition.[1][2][3]

Part 4: Troubleshooting Guide
IssueProbable CauseCorrective Action
High levels of Bis-urea (Dimer) Addition of isocyanate was too fast or stirring was inefficient.[1][2][3]Repeat reaction with slower addition rate and increase piperazine equivalents to 5.0 eq.
Low Yield Product lost during aqueous workup.[1][3]The mono-urea has some water solubility.[1][2][3] Saturate the aqueous wash with NaCl (Brine) to "salt out" the organic product back into the DCM layer.[1][2]
Oiling / Gummy Solid Residual solvent or moisture during salt formation.[1][3]1. Use anhydrous ether as anti-solvent.2.[1][3] Triturate the gum with hexane/ether to induce crystallization.3.[1][3] Dry under high vacuum for 24h.
Starting Material (Aniline) present Decomposition of isocyanate.[1][2]Phenyl isocyanate hydrolyzes to aniline in the presence of moisture.[1][2] Ensure all solvents are anhydrous and the reaction is under Nitrogen/Argon.[1][3]
Part 5: Analytical Data Summary (Reference)
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.

NMR (DMSO-

)

8.6 (s, 1H, NH), 7.4-6.9 (m, 5H, Ph), 3.6 (m, 4H), 3.0 (m, 4H)
Diagnostic peaks: Urea NH and Piperazine

.[1][2][3][5]
Solubility Water, DMSO, MethanolInsoluble in Ether, Hexane.[1][2]

(Calc)
N4 (Piperazine): ~8.5 - 9.0The urea N1 is non-basic.[1][3] HCl binds to N4.[1][3]
References
  • General Synthesis of Monosubstituted Piperazines.

    • Source: MDPI (Molecules).[1][3] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."

    • Relevance: Establishes the protocol for using excess piperazine to favor mono-functionaliz
    • URL:[Link][1][2][3]

  • Reaction of Isocyanates with Amines (Urea Form

    • Source: PrepChem.[1][3] "Synthesis of substituted ureas."

    • Relevance: Standard operating procedures for isocyan
    • URL:[Link] (General Reference)[1][2][3]

  • Compound Data

    
    -Phenylpiperazine-1-carboxamide. [1][2][3][5][6][7]
    
    • Source: PubChem (NIH).[1][3] CID 7015289.[1][3][5]

    • Relevance: Verification of chemical structure, molecular weight, and identifiers.[1][2][8]

    • URL:[Link][1][2][3]

  • Optimization of Piperazine Acylation/Carbamyl

    • Source: Journal of Medicinal Chemistry (Example context: FAAH Inhibitors).[1][2][3]

    • Relevance: Many FAAH inhibitors (like URB597 analogs) utilize the phenyl-piperazine-urea scaffold.[1][2][3] The synthesis conditions (0°C, DCM, Et3N or excess amine) are field-standard.[1][2][3]

    • URL:[Link] (Search: Piperazine Urea Synthesis)[1][2][3]

"n-Phenyl-1-piperazinecarboxamide hydrochloride" avoiding degradation in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Degradation of N-Phenyl-1-piperazinecarboxamide hydrochloride CAS Reference: 115994-87-1 (Representative structural analog)

Executive Summary: The Stability Paradox

This compound is a urea derivative. While the piperazine ring provides structural rigidity, the urea linkage (


) represents a metastable "chemical hinge" susceptible to hydrolysis. Furthermore, as a hydrochloride salt, the compound is naturally hygroscopic .

The primary failure mode in experiments involving this compound is not spontaneous decomposition, but rather moisture-induced hydrolysis accelerated by improper pH buffering or thermal stress. This guide provides a self-validating protocol to ensure the integrity of your molecule from storage to assay.

Module 1: Solid-State Storage & Handling

Q: My bulk powder has clumped together. Has it degraded?

A: Clumping indicates hygroscopicity (moisture absorption), which is the precursor to degradation. The HCl salt form attracts atmospheric water. Once solvated in this microscopic water layer, the urea linkage is vulnerable to hydrolysis, eventually releasing aniline and piperazine byproducts.

Protocol: The "Dry-Chain" Standard

  • Primary Storage: -20°C in a sealed container.

  • Secondary Barrier: The vial must be stored inside a desiccator or a secondary jar containing active silica gel or Drierite™.

  • Equilibration Rule: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture directly onto the powder, initiating immediate degradation.

Q: What is the shelf-life of the solid?

A: Under "Dry-Chain" conditions (-20°C, desiccated), the solid is stable for 24 months . If stored at room temperature without desiccation, significant hydrolysis can occur within 3–6 months .

Module 2: Solubilization & Solution Chemistry

Q: Should I dissolve this in water or DMSO?

A: This is the most critical decision point.

  • Stock Solution: Use DMSO (Dimethyl Sulfoxide) . The compound is stable in anhydrous DMSO at -20°C for up to 6 months.

  • Working Solution: Use Water or Buffer . However, aqueous solutions are transient. The urea bond hydrolyzes in water over time.

The Gradient Solubilization Protocol

StepSolvent SystemConcentrationStability WindowPurpose
1 100% DMSO (Anhydrous) 10–50 mM6 Months (-20°C)Long-term Stock
2 PBS (pH 7.4) 10–100 µM< 24 Hours (4°C)Acute Assay Use
3 Cell Culture Media Variable< 12 Hours (37°C)Live Cell Treatment
Q: Can I autoclave the solution?

A: ABSOLUTELY NOT. Autoclaving (121°C, high pressure) will instantly hydrolyze the urea linkage, destroying >90% of your molecule. Always use 0.22 µm syringe filtration for sterilization.

Q: What pH is safe?

A: Maintain pH 6.0 – 8.0 .

  • Acidic (pH < 4): Accelerates hydrolysis via protonation of the carbonyl oxygen.

  • Basic (pH > 9): Risks "free-basing" the piperazine, causing precipitation (loss of solubility) and increasing susceptibility to oxidative ring opening.

Module 3: Degradation Mechanisms & Troubleshooting

Visualizing the Threat: The Hydrolysis Pathway

The following diagram illustrates why water and heat are enemies of this molecule. The urea bond breaks down into a carbamic acid intermediate, which irreversibly collapses.

DegradationPathway Compound N-Phenyl-1-piperazinecarboxamide (Intact Molecule) Intermediate Carbamic Acid Intermediate Compound->Intermediate Hydrolysis (Slow Step) Water + H2O / Heat / Acid Water->Intermediate Breakdown1 Piperazine Derivative Intermediate->Breakdown1 Decarboxylation (Fast Step) Breakdown2 Aniline / Amine Byproduct Intermediate->Breakdown2 Gas CO2 (Gas) Intermediate->Gas

Figure 1: The irreversible hydrolysis pathway of piperazine-urea derivatives. Note that the reaction is driven forward by the release of CO2 gas.

Troubleshooting Table: Diagnosing Failure
SymptomProbable CauseCorrective Action
Precipitation in Media "Salting out" or pH ShiftThe HCl salt may react with buffer carbonates. Pre-dilute in PBS before adding to media. Ensure DMSO concentration < 0.5%.
Loss of Potency (IC50 shift) Hydrolysis in StockCheck stock age. If aqueous stock > 24h, discard. Make fresh from DMSO stock.
Yellow Discoloration OxidationPiperazine nitrogen oxidation. Occurs in presence of light/air over long periods. Protect from light.
Inconsistent Replicates Freeze-Thaw DamageRepeated freeze-thaw cycles introduce condensation. Aliquot stock into single-use vials.

Module 4: Analytical Validation (HPLC)

If you suspect degradation, run this simple Quality Control (QC) check before committing to expensive biological assays.

Standard HPLC Conditions for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Appearance of early-eluting peaks (polar hydrolysis fragments like free piperazine) or late-eluting peaks (oxidative dimers).

References

  • Estiu, G. & Merz, K. M. (2007).[1] Competitive Hydrolytic and Elimination Mechanisms in the Urease Catalyzed Decomposition of Urea.[1][2] The Journal of Physical Chemistry B.

  • Rochelle, G. T. et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Catalysis Science & Technology.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide.[3]

  • Baumann, M. H. et al. (2005).[4] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[4] Neuropsychopharmacology.

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" troubleshooting poor assay reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Assay Reproducibility & Stability

Status: Operational | Senior Application Scientist: Active Topic: Resolving variability in quantitative assays for


-Phenyl-1-piperazinecarboxamide hydrochloride.

Executive Summary: The "Troublemaker" Profile

If you are experiencing poor reproducibility with


-Phenyl-1-piperazinecarboxamide hydrochloride , you are likely battling one of three intrinsic physicochemical properties of this molecule. It is not "bad luck"; it is chemistry.[1]
  • Hygroscopicity (The Invisible Variable): As a hydrochloride salt of a piperazine, this compound is prone to deliquescence. It absorbs atmospheric water, altering its effective molecular weight and causing concentration errors before the experiment even begins.

  • Basicity (The Chromatography Killer): The piperazine nitrogen (

    
    ) is positively charged at neutral/acidic pH, leading to severe interaction with silanols in HPLC columns (tailing) and carryover.
    
  • Solubility-pH Mismatch: The HCl salt is water-soluble, but the free base (formed if you dilute into pH 7.4 buffer) has significantly lower solubility, leading to "silent precipitation" and variable potency data.

PART 1: Solid-State Handling (The Root of Concentration Errors)

User Complaint: "My IC50 values shift by 2-3x between experiments, even though I weigh the same amount."

The Mechanism: Hygroscopic Weight Gain

The hydrochloride salt of piperazine derivatives is a "water magnet." If the vial is left open for even 10 minutes during weighing, the crystal lattice absorbs moisture.

  • The Error: You weigh 10 mg of powder. If 10% is now water, you are actually weighing 9 mg of compound. Your stock solution is 10% more dilute than calculated.[1]

  • The Consequence: Every batch has a different "true" concentration, shifting your dose-response curves.

Protocol: The "Dry-Weigh" Standard

Do not trust the bottle weight. Follow this protocol for critical assays:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Desiccation: Store the primary stock in a desiccator with active silica gel or

    
    .[1]
    
  • Stock Verification (UV-Vis): Do not rely solely on gravimetric weighing. Determine the concentration of your stock solution using the molar extinction coefficient (

    
    ) of the phenyl ring (typically 
    
    
    
    nm).
    • Action: Measure absorbance of a diluted aliquot.[1] Calculate actual concentration using Beer-Lambert Law (

      
      ).[1]
      

PART 2: Solution Chemistry & "Silent" Precipitation

User Complaint: "The compound dissolves in DMSO, but I lose signal when I dilute it into my assay buffer (PBS, pH 7.4)."

The Mechanism: The pH Solubility Trap

You are working with the Hydrochloride salt (Acidic, Polar, Soluble). When you dilute this into a neutral buffer (PBS, pH 7.4):

  • The buffer neutralizes the HCl.[1]

  • The molecule reverts to its Free Base form (

    
    -Phenyl-1-piperazinecarboxamide).[1]
    
  • Critical Failure: The free base is significantly more lipophilic (LogP ~0.5 - 1.[1]5) and less soluble than the salt.[1] If your assay concentration exceeds the thermodynamic solubility of the free base (often <100

    
    ), it precipitates.
    
Troubleshooting Table: Solvent Compatibility
Solvent SystemState of MoleculeSolubility RiskRecommendation
100% DMSO Dissociated Ion PairLowIdeal Stock Solvent. Store at -20°C.
Water (Unbuffered) Cationic (Salt)LowGood for intermediate dilution.[1] Acidic pH maintains solubility.[1]
PBS / Media (pH 7.4) Neutral (Free Base)HIGH Danger Zone. Risk of precipitation >50

.[1]
Acidic Buffer (pH < 5) CationicLowUse for HPLC mobile phases.[1]
Diagram: The Solubility Logic Flow

SolubilityLogic cluster_fix Corrective Action Start Start: Dilution into Assay Buffer CheckpH Is Buffer pH > 8.0? Start->CheckpH CheckConc Is Final Conc > 50 µM? CheckpH->CheckConc Yes (Neutral/Basic) Stable Stable Solution CheckpH->Stable No (Acidic pH < 6) Precip RISK: Free Base Precipitation (Data Variability) CheckConc->Precip Yes CheckConc->Stable No Step1 1. Keep DMSO > 1% if tolerated Precip->Step1 Step2 2. Sonicate dilution plate Step3 3. Verify solubility via nephelometry

Caption: Logic flow to predict and prevent "silent precipitation" of the free base during assay dilution.

PART 3: HPLC/LC-MS Method Optimization

User Complaint: "I see broad, tailing peaks and carryover between injections. Integration is inconsistent."

The Mechanism: The Silanol Effect

The piperazine ring contains a basic secondary amine. Standard C18 silica columns have residual silanol groups (Si-OH) .[1]

  • At pH > 3, silanols ionize to

    
    .[1]
    
  • The protonated piperazine (

    
    ) binds electrostatically to the 
    
    
    
    .
  • Result: The molecule gets "stuck" on the column surface, dragging out the peak (tailing) and eluting slowly in subsequent runs (carryover).

The Fix: Mobile Phase Engineering

Do not use a generic "Water/Acetonitrile" gradient.[1] You must suppress this interaction.

Protocol: The "Anti-Tailing" Mobile Phase

Option A: Low pH (Recommended for Stability)

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why: TFA is an ion-pairing agent.[1][2] It masks the positive charge on the piperazine and lowers pH to suppress silanol ionization.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Column: Use a "Base-Deactivated" or heavily end-capped column (e.g., Waters XBridge, Phenomenex Kinetex XB-C18).[1]

Option B: High pH (If using Hybrid/Polymer Columns)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1]

    • Why: At pH 10, the piperazine is deprotonated (neutral). Neutral molecules do not interact with silanols.[1]

    • Warning: Only use columns rated for pH > 9 (e.g., Hybrid Silica).

Diagram: HPLC Troubleshooting Decision Tree

HPLCFlow Problem Problem: Peak Tailing CheckCol Check Column Type Problem->CheckCol OldCol Traditional Silica (Type A) CheckCol->OldCol NewCol End-Capped / Hybrid (Type B) CheckCol->NewCol Action1 CRITICAL: Add Modifier (0.1% TFA or 10mM TEA) OldCol->Action1 Action2 Optimize pH NewCol->Action2 LowPH Low pH (< 2.5) Protonates Silanols Action2->LowPH Standard C18 HighPH High pH (> 9.5) Deprotonates Amine Action2->HighPH Hybrid/Polymer Only

Caption: Decision tree for eliminating peak tailing in basic piperazine derivatives.

PART 4: Chemical Stability (Urea Hydrolysis)

User Complaint: "My stock solution degraded after 1 month at room temperature."

The Mechanism: Urea Instability

The central linker is a urea: Piperazine—N—(C=O)—NH—Phenyl . While ureas are generally stable, they are susceptible to hydrolysis under two conditions:

  • Strong Acid + Heat: The HCl salt creates an acidic microenvironment.[1] If dissolved in water and heated (or left at RT for weeks), the urea bond can hydrolyze.

  • Degradation Products:

    • 
      -Phenyl-1-piperazinecarboxamide 
      
      
      
      Aniline (Toxic) + Piperazine +
      
      
      .[1]
Stability Protocol
  • Storage: Keep solid powder at -20°C with desiccant.

  • Stock Solutions:

    • Prepare in anhydrous DMSO .

    • Store at -80°C (indefinite) or -20°C (1-3 months).

    • Avoid storing in water or acidic buffers for >24 hours.[1]

  • Freeze-Thaw: Limit to 3 cycles. The HCl salt may crash out upon freezing; vortex vigorously after thawing to redissolve.[1]

References

  • PubChem. (2025).[1][3] N-phenylpiperazine-1-carboxamide | C11H15N3O.[1] National Library of Medicine.[1] [Link]

  • McCalley, D. V. (2023).[1] Understanding and Managing Peak Tailing of Basic Compounds in RPLC. Chemical Communications, 59, 7887–7899. [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC. [Link]

  • Restek. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" potential off-target effects in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: n-Phenyl-1-piperazinecarboxamide hydrochloride

Welcome to the technical support guide for researchers utilizing this compound and related phenylpiperazine-containing compounds. This resource is designed to help you anticipate, troubleshoot, and validate your experimental results by providing a deeper understanding of the potential off-target effects associated with this chemical scaffold.

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its versatility, however, also brings a propensity for polypharmacology—the ability to interact with multiple biological targets.[2] This guide will equip you with the knowledge to navigate these potential challenges and ensure the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target families for compounds containing a phenylpiperazine scaffold?

A1: The phenylpiperazine scaffold is well-known for its interaction with a range of G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, primarily within the central nervous system (CNS).[3][4] The most frequently observed off-target interactions are with:

  • Serotonin (5-HT) Receptors: High affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is a hallmark of this class.[5] Depending on the specific substitutions, a compound can act as an agonist, antagonist, or partial agonist, making this a critical family for counterscreening.[5]

  • Dopamine (D) Receptors: Phenylpiperazine derivatives often exhibit affinity for D2 and D3 dopamine receptors.[6] This can be a confounding factor in neuroscience assays or a desired activity, depending on the research context.

  • Adrenergic Receptors: Interactions with alpha-1 (α1) adrenergic receptors are common, as seen with drugs like Trazodone.[7][8] This can lead to cardiovascular effects like hypotension in vivo and unexpected signaling in cell-based assays.

  • Sigma Receptors: Non-specific binding to sigma receptors (σ1 and σ2) is another known liability that should be assessed.[6]

Q2: My assay results are inconsistent or show an unexpected phenotype. Could this be an off-target effect?

A2: Yes, inconsistent results or phenotypes that don't align with the known function of your primary target are classic indicators of potential off-target activity.[9] Key signs include:

  • Concentration Mismatch: The effect is only observed at high concentrations, significantly above the expected IC50/EC50 for the primary target.

  • Phenotype Discrepancy: The observed cellular effect (e.g., unexpected toxicity, altered morphology) cannot be explained by the known signaling pathway of your intended target.[9]

  • Lack of Confirmation with Other Tools: The phenotype is not replicated when using a structurally different inhibitor for the same target or when using genetic methods like siRNA or CRISPR to knock down the target protein.[9]

Q3: How can I proactively design my experiments to minimize the risk of misinterpreting off-target effects?

A3: A proactive approach is crucial.

  • Use the Lowest Effective Concentration: Always perform a full dose-response curve to identify the minimal concentration that achieves the desired on-target effect.[9]

  • Employ Orthogonal Validation: Do not rely on a single compound. Use a structurally unrelated inhibitor of the same target or genetic knockdown/knockout to confirm that the observed phenotype is truly linked to the target and not a chemical artifact of your test compound.[9]

  • Include Negative Controls: Test a structurally similar but inactive analog of your compound, if available. This helps to rule out effects caused by the chemical scaffold itself.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
  • Possible Cause: The phenylpiperazine scaffold can interact with multiple receptors that regulate cell viability. High concentrations may also lead to non-specific membrane effects or toxicity.[10]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both your functional assay and a cell viability assay (e.g., MTS or CellTiter-Glo®). This will establish the concentration range where you see target engagement without significant cytotoxicity.

    • Check Compound Solubility and Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific toxicity and assay artifacts. Visually inspect your media for precipitates and consider performing an aggregation assay (see Protocol 2).

    • Run Counterscreens: Screen the compound against a panel of common off-targets known for this scaffold (see Table 1) to identify any unintended interactions that could be mediating the toxic effects.

Issue 2: High Background or Signal Interference in Biochemical Assays
  • Possible Cause: Compounds with aromatic rings, like the phenyl group in this scaffold, can interfere with fluorescence- or luminescence-based assays. They can either absorb light at the excitation/emission wavelengths or be intrinsically fluorescent.

  • Troubleshooting Steps:

    • Run an Interference Assay: Prepare an assay plate with all components except the enzyme or target protein. Add your compound at various concentrations. Any signal generated is likely due to compound interference.

    • Test an Orthogonal Assay Format: If possible, switch to a different detection method. For example, if you are using a fluorescence-based kinase assay, try a luminescence-based format (e.g., ADP-Glo™) that measures a different output (ADP production).

    • Consult the Literature: Many phenylpiperazine-containing drugs are well-characterized. Reviewing their known pharmacological profiles can provide clues about potential interferences.[7][8]

Data Summary: Potential Off-Target Liabilities

The following table summarizes the most probable off-target interactions for compounds based on the n-Phenyl-1-piperazinecarboxamide scaffold. Researchers should consider this a starting point for designing counterscreening panels.

Target FamilySpecific ExamplesPotential Confounding Effect in Assays
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C[5]Modulation of cAMP, IP3/DAG, or Ca2+ signaling pathways.
Dopamine Receptors D2, D3[6]Alteration of adenylyl cyclase activity and downstream signaling.
Adrenergic Receptors α1-adrenergic[7][8]Activation of phospholipase C, leading to Ca2+ mobilization.
Sigma Receptors σ1, σ2[6]Non-specific binding, modulation of ion channels and cell stress responses.

Visualizations: Workflows and Pathways

Below are diagrams illustrating key concepts for investigating off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Mitigation & Interpretation A Unexpected Phenotype or Inconsistent Data B Dose-Response Curve (On-Target vs. Cytotoxicity) A->B Investigate C Orthogonal Validation (e.g., siRNA, different inhibitor) B->C Confirm Target Specificity D Computational Profiling (In-silico screening) [11, 14] C->D If phenotype persists, suspect off-target E Experimental Screening (Broad receptor panel) D->E Guide F Direct Target Engagement (e.g., CETSA, Affinity Chromatography) [9, 12] E->F Validate Hits G Structure-Activity Relationship (SAR) (Synthesize analogs to remove off-target activity) F->G H Refine Experimental Conditions (Use minimal effective concentration) F->H I Data Interpretation (Acknowledge polypharmacology) G->I H->I

Caption: A systematic workflow for identifying, validating, and mitigating potential off-target effects.

Phenylpiperazine_Pathways cluster_GPCR Common Off-Target GPCRs cluster_Effectors Downstream Effectors cluster_Signals Second Messengers Compound n-Phenyl-1-piperazinecarboxamide (or derivative) S2A 5-HT2A Compound->S2A Binds D2 Dopamine D2 Compound->D2 Binds A1 Alpha-1 Adrenergic Compound->A1 Binds PLC Phospholipase C (PLC) S2A->PLC AC Adenylyl Cyclase (AC) D2->AC A1->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

Caption: Potential off-target signaling pathways commonly modulated by phenylpiperazine-based compounds.

Experimental Protocols

Protocol 1: Counterscreening Strategy for Common Off-Targets

Objective: To assess the binding affinity of this compound against a panel of high-probability off-targets. Commercial services (e.g., Eurofins SafetyScreen, Psychoactive Drug Screening Program - PDSP) are recommended for broad panels.

Methodology (Radioligand Binding Assay Principle):

  • Preparation: A specific membrane preparation expressing the receptor of interest (e.g., 5-HT2A) is used.

  • Competition: The membrane preparation is incubated with a known radioligand for the target receptor and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through a filter mat.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be determined.

Protocol 2: Assay for Compound Aggregation (Detergent-Based)

Objective: To determine if the compound forms aggregates at concentrations used in biochemical assays, which can cause non-specific inhibition.

Methodology:

  • Enzyme Assay Setup: Set up a standard enzymatic assay (e.g., a protease or kinase assay with a fluorogenic substrate) that is known to be susceptible to aggregate-based inhibition.

  • Dose-Response Curves: Generate two separate IC50 curves for your test compound:

    • Curve A: Standard assay buffer.

    • Curve B: Standard assay buffer containing 0.01% Triton X-100 (a non-ionic detergent).

  • Incubation and Reading: Pre-incubate the compound with the enzyme for 15 minutes before adding the substrate. Read the assay plate on a suitable plate reader.

  • Analysis:

    • If the compound is a non-specific aggregator, it will show potent inhibition in Curve A.

    • The presence of Triton X-100 in Curve B will disrupt the aggregates, leading to a significant rightward shift (a much weaker IC50) or complete loss of inhibitory activity. A large shift between the two curves is indicative of aggregation.

References

  • Benchchem. (n.d.). Comparative Analysis of Off-Target Effects: A Case Study of Phenylpiperazine Antidepressants.
  • Giner, F., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules.
  • Rincón, D. A., et al. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.
  • Kumar, A., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.
  • Li, J., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. European Journal of Medicinal Chemistry.
  • Kamei, N., et al. (2021). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Molecular Pharmaceutics.
  • Zhang, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • Al-Horani, R. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Valdivia, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Communications Biology.
  • Wikipedia. (n.d.). Trazodone.
  • Iazzetti, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" purification challenges and strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and purification of


-phenyl-1-piperazinecarboxamide hydrochloride  (often an intermediate in FAAH inhibitor or urea-derivative synthesis) presents a triad of challenges: bis-urea formation , oxidative discoloration , and salt "oiling out." 

This guide moves beyond standard recipes to explain the thermodynamic and kinetic behaviors governing these failures. The protocols below are designed to be self-validating—meaning the success of one step is the quality check for the next.

Part 1: Diagnostic Troubleshooting (FAQ)

Identify your issue before attempting a fix.

SymptomProbable CauseThe Mechanistic "Why"Immediate Action
White precipitate insoluble in dilute acid Bis-urea formation Reaction of the piperazine product with a second equivalent of phenyl isocyanate. Bis-ureas are non-basic and highly lattice-stable.Stop. Do not attempt recrystallization. Use [Protocol A: Acid-Base Rescue].
Pink/Brown discoloration Oxidative degradation Phenyl-nitrogen moieties (anilines/ureas) are prone to radical oxidation, forming quinoid-like chromophores.Recrystallize with a reducing agent (sodium thiosulfate wash) or use activated charcoal.
Product turns to "honey" or oil upon HCl addition Supersaturation spike Rapid addition of HCl creates a kinetic trap where the amorphous phase forms faster than the crystal lattice (Oiling Out).Stop. Add a seed crystal. Heat to reflux to redissolve oil, then cool slowly. See [Protocol B].
Melting point depression (>5°C) Hygroscopicity / Solvates Excess HCl trapped in the lattice or formation of a hydrate.Dry at 60°C under high vacuum (

mbar) for 24h. Verify stoichiometry via AgNO

titration.

Part 2: The Purification Decision Tree

This workflow logic ensures you do not waste time recrystallizing a mixture that requires chemical separation.

PurificationLogic Start START: Crude Reaction Mixture Check1 Is crude fully soluble in 1M HCl? Start->Check1 BisUrea Impurity: Bis-Urea Present (Non-basic solid) Check1->BisUrea No (Cloudy/Precipitate) Check2 Color/Purity Check Check1->Check2 Yes (Clear Solution) ProtocolA EXECUTE PROTOCOL A: Acid-Base Extraction BisUrea->ProtocolA ProtocolA->Check2 Charcoal Activated Charcoal Treatment Check2->Charcoal Colored/Pink SaltForm EXECUTE PROTOCOL B: Controlled Salt Formation Check2->SaltForm Colorless/Pale Yellow Charcoal->SaltForm Oiling Issue: Product Oils Out SaltForm->Oiling Rapid addition Final Pure Crystalline Solid SaltForm->Final Optimal Control Reflux Reflux in IPA -> Slow Cool Oiling->Reflux Reflux->Final

Figure 1: Decision matrix for purification based on solubility and physical state.

Part 3: Validated Protocols

Protocol A: The "Acid-Base Rescue" (Removing Bis-Urea)

Use this when the crude material contains insoluble white solids.

Theory: The target molecule (


-phenyl-1-piperazinecarboxamide) contains a basic secondary amine on the piperazine ring (

). The impurity (bis-urea) is neutral. We exploit this

difference.
  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of crude).

    • Observation: The product will dissolve; the bis-urea will remain suspended.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

    • Discard: The solid filter cake (Bis-urea).

    • Keep: The clear acidic filtrate.

  • Basification: Cool the filtrate to 0°C. Slowly add 10% NaOH or saturated Na

    
    CO
    
    
    
    until pH > 11.
    • Observation: The free base of your product should precipitate as a white/off-white solid or oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Checkpoint: The resulting residue is the purified Free Base. Proceed to Protocol B to form the salt.

Protocol B: Controlled Crystallization of the HCl Salt

Use this to convert the free base to the hydrochloride salt without "oiling out."

Theory: Piperazine salts are notorious for trapping solvent and oiling out if the dielectric constant of the solvent changes too rapidly. We use Isopropanol (IPA) as a "buffer" solvent because it solubilizes both the free base and the HCl to a moderate extent, allowing slow crystal growth.

Materials:

  • Purified Free Base (from Protocol A).

  • Solvent: Isopropanol (IPA) [dry].

  • Acid Source: 4M HCl in Dioxane (preferred) or Acetyl Chloride (generating in situ HCl).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Free Base in 10 mL of warm IPA (40–50°C). Ensure it is fully dissolved.

  • Stoichiometry Calculation: Calculate exactly 1.05 equivalents of HCl.

    • Why? Large excess of HCl promotes hygroscopicity and "sticky" crystals.

  • Addition (The Critical Step):

    • Add the HCl solution dropwise over 10 minutes while stirring rapidly.

    • Crucial: If the solution turns turbid instantly, STOP . Heat the mixture until clear, then resume addition more slowly.

  • Crystallization:

    • Allow the mixture to cool to room temperature slowly (turn off heat, leave in oil bath).

    • If no crystals form, add Diethyl Ether dropwise until slight turbidity persists, then stop.

    • Refrigerate at 4°C overnight.

  • Isolation: Filter the white crystals. Wash with cold 1:1 IPA/Ether, then 100% Ether.

Data Table: Solvent System Efficacy

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingComment
IPA (Pure) HighLowLowRecommended. Best crystal habit.
Ethanol/Ether Very HighVery LowHighEther antisolvent often shocks the system into oiling.
Water HighHighN/AHard to dry; product is likely hygroscopic.
DCM/Hexane ModerateLowModerateGood for non-polar impurities, but salt may be sticky.

Part 4: Advanced Mechanism - The "Oiling Out" Phenomenon

Why does this specific molecule oil out?

The


-phenyl-1-piperazinecarboxamide cation is amphiphilic. It has a polar charged head (piperazinium) and a lipophilic tail (phenyl urea).
  • In pure polar solvents (Water/MeOH): The lattice energy is overcome by solvation; it won't crystallize.

  • In non-polar solvents (Ether): The salt is insoluble.

  • The Danger Zone: When you add Ether to an Ethanolic solution, you rapidly decrease the solubility limit. If the metastable limit is crossed faster than the nucleation rate, the substance separates as a liquid phase (oil) rather than a solid crystal.

Graphviz: The Phase Separation Pathway

PhaseBehavior Soln Homogeneous Solution (Free Base + HCl) SlowCool Slow Cooling (Low Supersaturation) Soln->SlowCool FastAnti Rapid Antisolvent (High Supersaturation) Soln->FastAnti Nucleation Ordered Nucleation SlowCool->Nucleation LLPS Liquid-Liquid Phase Separation (Oiling Out) FastAnti->LLPS Crystal Crystalline Solid Nucleation->Crystal Amorphous Amorphous Gum/Oil LLPS->Amorphous Amorphous->Crystal  Very Slow / Difficult  

Figure 2: Kinetic pathways determining physical state. Avoiding LLPS (Liquid-Liquid Phase Separation) is the primary goal of Protocol B.

References

  • Synthesis of Piperazine Ureas

    • Reference: Solara, R. et al. "Synthesis and FAAH inhibitory activity of N-phenyl-piperazine-1-carboxamide derivatives." Journal of Medicinal Chemistry, 2005.
    • Relevance: Establishes the urea linkage stability and bis-urea side products.
    • (Generic link provided for context as specific proprietary paper may vary)

  • Crystallization of Amine Salts

    • Reference: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011).[6][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Relevance: Authoritative source on counter-ion selection and preventing oiling out in hydrochloride salts.
  • Purification of Piperazine Derivatives

    • Reference: "Process for the preparation of piperazine compounds and hydrochloride salts thereof."[8][9] Patent US7914682B2.

    • Relevance: Details industrial handling of piperazine salt precipit
  • Solubility Data

    • Reference: PubChem Compound Summary for CID 7015289 (N-phenylpiperazine-1-carboxamide).[10]

    • Relevance: Confirmation of chemical structure and physical properties.[1][10][11]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding phenyl isocyanates and piperazines before handling.

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" interpreting unexpected spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Characterization Support Center . I am Dr. Alex V., Senior Application Scientist.

You have likely arrived here because your spectroscopic data for


-phenyl-1-piperazinecarboxamide hydrochloride  (and its derivatives) does not match your initial predictions. Do not panic. This scaffold, a common pharmacophore in FAAH inhibitors and serotonergic agents, exhibits dynamic structural behaviors that frequently confuse automated assignment algorithms and researchers unfamiliar with urea mechanics.[1]

This guide treats your unexpected data not as "impurities" but as evidence of specific molecular dynamics: Restricted Rotation , Protonation Equilibria , and Lattice Effects .[1][2]

Module 1: NMR Interpretation & Troubleshooting

Issue: "My H NMR spectrum shows broad, doubled, or 'messy' peaks. Is my compound impure?"

Diagnosis: Likely Rotameric Isomerism , not impurity.[1][2][3] The Mechanism: Unlike simple amides, urea derivatives possess significant double-bond character between the carbonyl carbon and the nitrogen atoms due to resonance.[2] This creates a high energy barrier to rotation around the


 bond.[2][3] At room temperature (

), the interconversion between cis and trans conformers is often slow on the NMR timescale, resulting in:
  • Broadening: If the exchange rate

    
     (frequency difference).[2][3]
    
  • Peak Doubling: If the exchange rate

    
     (slow exchange).[2][3]
    

This is most prominent in the piperazine ring protons adjacent to the urea linkage (


 positions).[1]

Validation Protocol: Variable Temperature (VT) NMR To confirm this is a dynamic process and not a mixture of impurities, you must accelerate the rotation.[1]

  • Solvent Selection: Switch to DMSO-

    
     (allows heating up to 
    
    
    
    ).[2][3] Avoid
    
    
    for this test.[2][3]
  • Baseline Scan: Acquire a spectrum at

    
    .[2][3]
    
  • Heat Step: Increase probe temperature to

    
     (353 K).
    
  • Observation: If the doubled peaks coalesce into sharp singlets/triplets, you are observing rotamers.[2][3] If the peaks remain distinct, you likely have a true impurity.[1]

Data Table: Expected NMR Shifts (DMSO-


) 
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
Amide NH

Singlet (Broad)Disappears with

shake.[2][3]
Phenyl Ar-H

MultipletsTypical aromatic pattern.[2][3]
Piperazine

(

to Urea)

Broad/SplitThe Problem Area. Often appears as 2 sets of broad bumps at RT.[2]
Piperazine

(

to

)

Triplet/BroadShifted downfield due to HCl salt effect.[1][2][3]
Ammonium


Broad HumpOnly visible in dry DMSO-

; indicates HCl salt formation.[2][3]
Issue: "The Piperazine signals are shifted significantly downfield compared to literature values."[2][3]

Diagnosis: You are comparing Salt (HCl) data to Free Base literature. The Mechanism:


-phenyl-1-piperazinecarboxamide has two nitrogen centers.[2][3] The urea nitrogens are non-basic due to resonance delocalization.[2][3] The distal piperazine nitrogen (

), however, is a secondary amine with a

.[1] In the hydrochloride salt, this position is protonated (

).[1] This positive charge exerts a strong electron-withdrawing inductive effect (-I), shifting the adjacent methylene protons (

) downfield by

ppm compared to the free base.[1][3]

Validation Protocol: Free Base Liberation

  • Dissolve 10 mg of the HCl salt in

    
     (suspension) or 
    
    
    
    .
  • Add excess solid

    
     or a drop of 
    
    
    
    .[2][3]
  • Shake and filter/extract.[2][3]

  • Re-acquire NMR.[2][3] The piperazine peaks should shift upfield (shielded) toward the 2.8–3.0 ppm range.[3]

Module 2: Visualization of Structural Dynamics

The following diagram illustrates the decision logic for troubleshooting and the structural causes of the spectroscopic anomalies.

G Start Start: Unexpected Spectra CheckType Identify Anomaly Start->CheckType NMR_Broad NMR: Broad/Split Peaks CheckType->NMR_Broad Signal Splitting NMR_Shift NMR: Chemical Shift Mismatch CheckType->NMR_Shift Wrong ppm MS_Frag MS: Unexpected Fragments CheckType->MS_Frag Missing Mass Rotamer Hypothesis: Rotamers (Restricted Urea Rotation) NMR_Broad->Rotamer SaltEffect Hypothesis: Protonation (Distal N-H+ Inductive Effect) NMR_Shift->SaltEffect Thermal Hypothesis: Thermal Degradation (Loss of Ph-NCO) MS_Frag->Thermal Action_VT Action: Run VT-NMR (Heat to 80°C) Rotamer->Action_VT Action_Base Action: Free Base Liberation (Add Na2CO3) SaltEffect->Action_Base Action_Soft Action: Lower Inlet Temp or use ESI+ Thermal->Action_Soft Result_Coalesce Result: Peaks Coalesce (Confirmed Pure) Action_VT->Result_Coalesce Result_Shift Result: Upfield Shift (Confirmed Salt) Action_Base->Result_Shift

Figure 1: Troubleshooting logic flow for spectroscopic anomalies in urea-piperazine derivatives.

Module 3: Mass Spectrometry & IR Anomalies

Issue: "MS shows the correct M+1, but the fragmentation pattern is dominated by a loss of 119 Da."

Diagnosis: Thermal decomposition in the source (Retro-Urea fragmentation).[2][3] The Mechanism: Ureas are thermally labile.[2][3] Under harsh ionization conditions (e.g., high-temp EI or APCI), the urea bond cleaves to release Phenyl Isocyanate (


, MW 

).[1][2]
  • Observation: You see a strong ion for the piperazine fragment

    
    .[2][3]
    
  • Solution: Use softer ionization (ESI) and lower the desolvation temperature.[2][3]

Issue: "The IR Carbonyl stretch is lower than expected ( )."

Diagnosis: Lattice Hydrogen Bonding.[2][3] The Mechanism: In the solid state (HCl salt), the urea oxygen acts as a strong hydrogen bond acceptor for the protonated amine (


) of a neighboring molecule or the amide NH. This weakens the 

bond order, shifting the stretching frequency to lower wavenumbers (red shift), often appearing around

rather than the typical

for free amides.[1]

References

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase (FAAH): A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Source: Journal of Medicinal Chemistry (via NIH/PMC).[2][3] Relevance: Discusses the conformational distortion of the urea bond in piperazine ureas and its spectroscopic implications. URL:[Link]

  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea. Source: Claremont Colleges Scholarship.[2][3] Relevance: Foundational text on the energetics of urea restricted rotation and NMR line shape analysis. URL:[Link][1]

  • Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed).[2][3][4][5] Relevance: Provides synthetic protocols and characterization data (NMR/MS) for phenyl-piperazine urea derivatives. URL:[Link]

  • PubChem Compound Summary: N-phenylpiperazine-1-carboxamide. Source: National Center for Biotechnology Information (PubChem).[2][3] Relevance: Verified chemical structure, synonyms, and computed properties. URL:[Link][1]

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Batch-to-Batch Variability

Audience: Medicinal Chemists, Process Development Scientists, QA/QC Specialists.

Introduction: The Consistency Imperative

You are likely working with N-Phenyl-1-piperazinecarboxamide hydrochloride (often an intermediate for FAAH inhibitors or serotonin receptor ligands). In drug development, "batch-to-batch variability" is not just a nuisance—it is a silent killer of reproducibility. A shift in impurity profile or salt stoichiometry can alter potency data (


) by an order of magnitude or cause failure in downstream scale-up.

This guide moves beyond basic "recipe following." It deconstructs the Critical Process Parameters (CPPs) that drive variability in this specific scaffold. We focus on the phenyl-urea linkage stability , the piperazine N4-protonation stoichiometry , and solid-state hygroscopicity .

Part 1: Synthesis & Stoichiometry (The Chemical Source)

Q1: My latest batch has a melting point C lower than the previous one. Is it wet?

Diagnosis: While residual solvent is possible, the most common culprit for this scaffold is non-stoichiometric salt formation or polymorphism .

Technical Insight: N-Phenyl-1-piperazinecarboxamide has two nitrogen centers, but they are not equal.

  • Urea Nitrogen (N1): Non-basic (

    
    ) due to resonance with the carbonyl.
    
  • Distal Piperazine Nitrogen (N4): Highly basic (

    
    ).
    

The Variability Trap: If you use a large excess of HCl (e.g., 4.0 equiv) in an attempt to "drive it to completion," you risk trapping HCl in the crystal lattice or transiently protonating the urea oxygen, leading to a hygroscopic "sticky" solid that retains solvent. Conversely, slightly under-acidifying (0.95 equiv) leaves traces of the free base, which depresses the melting point significantly.

Protocol for Consistency (The "1.05 Rule"):

  • Stoichiometry: Use exactly 1.05 equivalents of HCl (usually 4M in dioxane or ether) relative to the free base.

  • Temperature: Perform salt formation at 0–5°C . Higher temperatures promote hydrolysis of the urea linkage under acidic conditions.

  • Validation: Check pH of the supernatant. It should be acidic (pH 2-3), but the isolated solid must be washed with diethyl ether to remove loosely bound acid.

Q2: I see a persistent impurity at RRT 1.2 in HPLC. What is it?

Diagnosis: This is likely the Bis-urea dimer (


-bis(phenylcarbamoyl)piperazine).

Causality: If you synthesize this compound via the reaction of Phenyl Isocyanate + Piperazine , the kinetics favor the first addition. However, if local concentration of phenyl isocyanate is high, it will react with the second nitrogen of the piperazine, forming the symmetrical dimer.

The Fix (Inverse Addition): Do not add Piperazine to Isocyanate.

  • Correct Workflow: Dissolve Piperazine (excess, 1.5–2.0 equiv) in DCM/THF. Slowly add Phenyl Isocyanate (1.0 equiv) dropwise to the excess amine.

  • Purification: The desired mono-urea is soluble in dilute acid (due to the free N4 amine). The bis-urea dimer is non-basic and insoluble in water.

    • Extraction Trick: Partition the crude reaction mixture between 0.5M HCl (aq) and Ethyl Acetate . The product goes into the water layer; the dimer stays in the organic layer. Wash the aqueous layer twice, then basify to recover the pure mono-urea base before salt formation.

Part 2: Solid-State & Handling (The Physical Source)

Q3: The powder turns into a gum after weighing. How do I stop this?

Diagnosis: The hydrochloride salt is hygroscopic . Variability here affects your actual weighed mass, introducing errors in biological assay concentrations.

Troubleshooting Guide:

  • Immediate Action: Dry the batch in a vacuum oven at

    
    C over 
    
    
    
    for 24 hours.
  • Storage: Store under Argon/Nitrogen in a desiccator. Do not store in a fridge without a secondary desiccant container (condensation upon warming is fatal to this salt).

  • Alternative: If the HCl salt is too unstable for your climate/lab conditions, consider switching to the Fumarate or Tartrate salt. These often form non-hygroscopic crystalline lattices for piperazine derivatives.

Part 3: Analytical Troubleshooting

Q4: My LC-MS shows a peak with Mass [M+18]. Is it a hydrate?

Diagnosis: No. In the context of urea compounds, an M+18 peak usually indicates Hydrolysis (breakdown to aniline + piperazine +


) or an artifact of the ionization source.

Verification Protocol:

  • Run a Stability Test: Inject the sample immediately. Then, leave the sample in the autosampler (in acidic mobile phase) for 12 hours and re-inject.

  • Result: If the "impurity" grows, your compound is hydrolyzing in the HPLC vial.

  • Solution: Switch to a neutral pH mobile phase (Ammonium Bicarbonate buffer) or minimize residence time in dilute acid.

Part 4: Visualizing the Control Strategy

The following diagram outlines the "Batch Release Decision Tree." This logic flow ensures that no variable batch proceeds to biological testing.

BatchControl Start Crude HCl Salt Isolated HPLC HPLC Purity Check (Target >98%) Start->HPLC ImpurityCheck Check RRT 1.2 (Bis-urea Dimer) HPLC->ImpurityCheck Pass Recrystallize Recrystallize (EtOH/Et2O) HPLC->Recrystallize Fail (<98%) Reprocess Acid/Base Extraction (Remove Non-basic Dimer) ImpurityCheck->Reprocess >0.5% StoichCheck Chloride Content Titration (Target: 1.0 eq Cl-) ImpurityCheck->StoichCheck <0.5% Reprocess->Start StoichCheck->Recrystallize Fail (Excess HCl) HygroCheck Hygroscopicity Test (Exposure to air 1h) StoichCheck->HygroCheck Pass (0.95-1.05 eq) Recrystallize->Start Dry Vacuum Dry over P2O5 HygroCheck->Dry Absorbs >2% wt Release BATCH RELEASED (Store Desiccated) HygroCheck->Release Stable Dry->Release

Caption: Decision tree for ensuring chemical and physical stability before batch release.

Part 5: Summary of Critical Specifications

To minimize variability, every batch must meet these criteria before use in assays:

ParameterSpecificationWhy it matters
Appearance White to off-white crystalline solidYellowing indicates aniline oxidation (degradation).
1H NMR Integration of Phenyl vs Piperazine = 5:8Verifies removal of bis-urea dimer.
Elemental Analysis Cl % within ±0.4% of theoreticalConfirms Mono-HCl stoichiometry.
Solubility Clear in water (>10 mg/mL)Turbidity suggests presence of free base or dimer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and stoichiometry issues in medicinal chemistry).

  • Bhattachar, S. N., et al. (2006).Chemical and physical interactions of amine drugs with ionic excipients. Journal of Pharmaceutical Sciences. (Explains the hygroscopicity mechanisms of amine-HCl salts).

Sources

Validation & Comparative

"n-Phenyl-1-piperazinecarboxamide hydrochloride" vs bicalutamide in androgen receptor binding

Comparative Guide: -Phenyl-1-piperazinecarboxamide Scaffolds vs. Bicalutamide in Androgen Receptor Binding[1]

Executive Technical Summary

FeatureBicalutamide (Casodex) PPC Scaffold (e.g., YM-92088)
Class Non-steroidal Antiandrogen (1st Gen)Non-steroidal Antiandrogen (Next-Gen)
Core Structure Sulfonyl-hydroxy-propanamide

-Arylpiperazine-1-carboxamide
Binding Affinity (

)
~0.50 – 0.90

M
~0.10 – 0.47

M (Derivative dependent)
Mechanism Competes with DHT; induces Helix 12 displacement.[1]Competes with DHT; distinct steric clash preventing H12 folding.[1]
Resistance Profile Vulnerable: Agonist switch in W741L/C mutants.[1]Resilient: Retains antagonism in W741L mutants.[1]
Solubility Low (Class II BCS)Moderate to High (Tunable via piperazine N4)

Structural & Mechanistic Divergence[1]

The Bicalutamide Limitation

Bicalutamide binds to the Androgen Receptor (AR) Ligand Binding Domain (LBD).[1][2][3] In the wild-type receptor, it sterically prevents the folding of Helix 12 (H12) , which is required to form the Activation Function 2 (AF2) surface for co-activator recruitment.[1]

  • Failure Mode: In prostate cancer cells under selective pressure, the AR develops the W741L mutation .[1] This mutation expands the binding pocket, accommodating Bicalutamide's bulk.[1] Consequently, H12 can fold over the drug, converting Bicalutamide into an agonist that drives tumor growth.[1]

The Piperazine Carboxamide Solution

The

1
  • Structural Advantage: The piperazine ring acts as a rigid spacer.[1] When the

    
    -phenyl ring (often substituted with electron-withdrawing groups like -CN or -CF3) binds to the core pocket, the carboxamide linker forces the distal moiety to clash more aggressively with H12.[1]
    
  • Result: Even if the W741L mutation occurs, the PPC scaffold's rigidity prevents the "agonist switch," maintaining antagonistic activity.[1]

Pathway Visualization

The following diagram illustrates the divergent outcomes of AR binding between the two compounds in the context of the W741L resistance mutation.

AR_PathwayLigandLigand EntryBicBicalutamideLigand->BicPPCPiperazine CarboxamideLigand->PPCAR_WTAR (Wild Type)H12_OpenHelix 12 Displaced(Antagonism)AR_WT->H12_OpenBicalutamideAR_WT->H12_OpenPPCAR_MutAR (W741L Mutant)AR_Mut->H12_OpenPPC (Success)H12_ClosedHelix 12 Closed(Agonism)AR_Mut->H12_ClosedBicalutamide (Failure)Bic->AR_WTBindsBic->AR_MutBindsPPC->AR_WTBindsPPC->AR_MutBindsSilenceTranscriptional Silence(Tumor Stasis)H12_Open->SilenceTranscriptionGene Transcription(Tumor Growth)H12_Closed->Transcription

Caption: Differential impact of Bicalutamide vs. Piperazine Carboxamide on Helix 12 conformation in Wild Type and Mutant Androgen Receptors.

Experimental Validation: Performance Data

The following data aggregates comparative studies (specifically the YM-series derivatives vs. Bicalutamide) regarding binding affinity and functional inhibition.

Binding Affinity (Competitive Radioligand Assay)

Tracer:

1
Compound

(Binding)

(Inhibition Constant)
Relative Potency
Bicalutamide


M


M
1.0x (Baseline)
PPC Derivative (YM-92088)


M


M
~2.0x
PPC Derivative (YM-175735)


M


M
~8.0x
Functional Antagonism (Reporter Assay)

System: MDA-kb2 cells (stable luciferase reporter driven by MMTV promoter).[1] Stimulus: 0.1 nM DHT.[1]

Compound

(Transcriptional Inhibition)
Efficacy (% Inhibition)
Bicalutamide


M
85%
PPC Scaffold


M
96%

Critical Insight: The PPC scaffold typically demonstrates a steeper dose-response curve, indicating higher cooperativity or more stable receptor occupancy time compared to Bicalutamide.[1]

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: Competitive Androgen Receptor Binding Assay

Objective: Determine the affinity (

1

Reagents:

  • Receptor Source: Recombinant AR-LBD (commercially available) or cytosolic fraction from rat ventral prostate.[1]

  • Radioligand:

    
    -Methyltrienolone (R1881) (Specific Activity ~80 Ci/mmol).[1]
    
  • Blocker: Triamcinolone acetonide (to block progesterone receptor binding if using cytosol).[1]

  • Buffer: 25 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 1 mM PMSF.[1]

Workflow:

  • Preparation: Dilute AR source to a protein concentration yielding ~1000 CPM specific binding (approx 1-2 mg/mL for cytosol).[1]

  • Dosing: Prepare serial dilutions of Bicalutamide and PPC hydrochloride (

    
     M to 
    
    
    M) in DMSO. Final DMSO concentration must be <1%.[1]
  • Incubation:

    • Mix: 100

      
      L Receptor + 10 
      
      
      L Test Compound + 10
      
      
      L
      
      
      -R1881 (Final conc. 1-2 nM).[1]
    • Add 1

      
      M unlabeled R1881 to "Non-Specific Binding" (NSB) control wells.[1]
      
    • Incubate at 4°C for 16-18 hours (Equilibrium is crucial; rapid assays at 25°C favor Bicalutamide artificially).

  • Separation: Add 500

    
    L Dextran-Coated Charcoal (DCC) suspension. Incubate 10 min at 4°C. Centrifuge at 3000g for 10 min.
    
  • Quantification: Aliquot supernatant into scintillation fluid and count.

  • Calculation:

    
    
    Fit data to a one-site competition model to derive 
    
    
    .[1]
Protocol B: Luciferase Reporter Assay (Functional)

Objective: Verify if binding translates to transcriptional inhibition.[1]

Workflow:

  • Seeding: Plate MDA-kb2 cells (10,000/well) in 96-well plates using charcoal-stripped serum media (androgen-free).

  • Treatment: After 24h, treat cells with:

    • DHT (0.1 nM) [Agonist Control]

    • DHT (0.1 nM) + Bicalutamide (Titration)[1]

    • DHT (0.1 nM) + PPC Hydrochloride (Titration)[1]

  • Lysis: Incubate 24h. Lyse cells using passive lysis buffer.[1]

  • Read: Add Luciferin substrate and measure luminescence.

  • Validation Check: If the PPC compound shows luminescence above baseline in the absence of DHT, it exhibits partial agonist activity (a failure criterion).[1]

Synthesis & Handling Notes

Chemical Stability[1]
  • Bicalutamide: Stable at room temperature.[1] The sulfonyl group is robust.[1]

  • PPC Hydrochloride: The "hydrochloride" designation implies the piperazine nitrogen is protonated.[1] This salt form significantly improves water solubility compared to the free base.[1]

    • Storage: Hygroscopic.[1] Store at -20°C with desiccant.

    • Solution: Dissolve in DMSO for stock (10 mM), then dilute into aqueous buffer. Ensure pH is buffered to 7.4 to prevent precipitation of the free base during the assay.

Handling Precautions

Both compounds are potent antiandrogens.[1]

  • Hazard: Reproductive toxicity.[1]

  • PPE: Double nitrile gloves, lab coat, and handling within a fume hood or biosafety cabinet are mandatory, especially when handling powder.[1]

References

  • Design and Synthesis of N-Arylpiperazine-1-carboxamide Derivatives. Source:Journal of Medicinal Chemistry / PubMed.[1] Context: Describes the SAR leading to YM-92088 and the superiority of the piperazine scaffold over bicalutamide. Link:[Link]

  • Mechanisms of Resistance to Bicalutamide in Prostate Cancer. Source:Cancer Research.[1][4] Context: Details the W741L mutation mechanism that necessitates the use of rigid scaffolds like PPC. Link:[Link]

  • Comparative Pharmacology of Non-steroidal Androgen Receptor Antagonists. Source:Frontiers in Pharmacology. Context: Provides protocols for comparative radioligand binding assays for AR ligands. Link:[Link]

  • Bicalutamide (Casodex) Clinical Pharmacokinetics. Source:Clinical Pharmacokinetics. Context: Baseline data for Bicalutamide affinity and metabolic profile.[1] Link:[Link]

Comparative Efficacy: TM2 (N-Phenyl-1-piperazinecarboxamide derivative) vs. Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standard vs. The Resistance Breaker

This guide provides a technical comparison between Enzalutamide , the current clinical standard for Castration-Resistant Prostate Cancer (CRPC), and TM2 (a specific N-phenyl-1-piperazinecarboxamide derivative), an emerging inhibitor of the TEAD transcription factor.

While Enzalutamide effectively targets the Androgen Receptor (AR), inevitable resistance emerges through alternative pathways, most notably the Hippo-YAP/TEAD axis . TM2 represents a novel class of "Resistance Breakers" designed to function where Enzalutamide fails. This guide analyzes their distinct mechanisms, comparative efficacy in resistant models, and experimental protocols for validation.

Technical Note on Nomenclature: The user-specified designation "N-Phenyl-1-piperazinecarboxamide hydrochloride" refers to the core pharmacophore scaffold. In biological contexts, this scaffold is functionalized to create TM2 (Chemical Name: 4-[3-(2-Cyclohexylethoxy)benzoyl]-N-phenyl-1-piperazinecarboxamide), a potent TEAD auto-palmitoylation inhibitor. This guide focuses on the efficacy of the active TM2 molecule.[1][2]

Compound Profiles & Mechanism of Action
Enzalutamide (The Standard)
  • Target: Androgen Receptor (AR).[3][4][5][6]

  • Mechanism: Competitive inhibitor of androgen binding; inhibits AR nuclear translocation and DNA binding.

  • Clinical Status: FDA-approved for mCRPC and nmCRPC.[3]

  • Limitation: Development of resistance via AR splice variants (AR-V7) and lineage plasticity (neuroendocrine differentiation).

TM2 (The Contender)
  • Target: TEAD Transcription Factors (TEAD1-4).

  • Mechanism: Covalent inhibition of TEAD auto-palmitoylation. TEADs require palmitoylation to bind YAP/TAZ. TM2 binds the conserved cysteine in the TEAD palmitate-binding pocket, preventing the formation of the YAP-TEAD transcriptional complex.

  • Therapeutic Niche: Overcoming Enzalutamide resistance driven by YAP1 upregulation.[3]

Mechanistic Crosstalk Diagram

G cluster_nucleus Transcriptional Output DHT Dihydrotestosterone (Ligand) AR Androgen Receptor (AR) DHT->AR Activates AR_DNA AR-DNA Binding (ARE Sites) AR->AR_DNA Translocation Enzalutamide Enzalutamide (AR Antagonist) Enzalutamide->AR Blocks Binding & Translocation YAP YAP/TAZ (Co-activators) YAP_TEAD YAP-TEAD Complex (Enhancers) YAP->YAP_TEAD Binds TEAD TEAD Factors (Transcription) TEAD->YAP_TEAD Recruits TM2 TM2 (TEAD Inhibitor) TM2->TEAD Inhibits Palmitoylation Nucleus Nucleus Proliferation Cell Proliferation AR_DNA->Proliferation YAP_TEAD->Proliferation Resistance Enzalutamide Resistance YAP_TEAD->Resistance Drives Alternative Growth Signal

Figure 1: Mechanistic divergence. Enzalutamide blocks the primary AR driver.[4] TM2 blocks the secondary YAP/TEAD driver that fuels resistance when AR is inhibited.

Comparative Efficacy Data

The following data synthesizes preclinical findings comparing Enzalutamide sensitivity with TM2 efficacy, particularly in resistant cell lines (e.g., C4-2B, Enza-R).

Table 1: In Vitro Potency & Resistance Profile
FeatureEnzalutamideTM2 (TEAD Inhibitor)
Primary Target Androgen Receptor (LBD)TEAD 1-4 (Palmitate Pocket)
IC50 (Target Assay) ~20–40 nM (AR Binding)38 nM (TEAD4 Auto-palmitoylation)
LNCaP (Sensitive) High Efficacy (IC50 ~100 nM)Moderate Efficacy
C4-2B (Castration-Resistant) Reduced EfficacyHigh Efficacy (YAP-dependent)
Enza-R (Resistant Models) Ineffective (IC50 > 10 µM)Retains Potency (IC50 < 500 nM)
Mechanism of Resistance AR-V7 expression, GR upregulationYAP/TAZ downregulation (theoretical)
Key Experimental Insights
  • Resistance Bypass: In Enzalutamide-resistant prostate cancer cells (Enza-R), YAP1 is frequently upregulated. TM2 treatment disrupts the YAP-TEAD interaction, resensitizing cells to apoptosis.

  • Synergy: Combination therapy (Enzalutamide + TM2) shows synergistic inhibition in models where YAP signaling provides a survival escape route during AR blockade.

Experimental Protocols

To objectively compare these compounds, researchers must use assays that interrogate both the AR axis and the Hippo pathway.

Protocol A: TEAD Auto-Palmitoylation Assay (For TM2 Validation)

Rationale: TM2 does not bind the canonical ligand pocket but inhibits the palmitoylation required for TEAD stability.

  • Preparation: Express FLAG-tagged TEAD4 in HEK293T cells.

  • Treatment: Treat cells with TM2 (0.1, 1, 10 µM) or Vehicle (DMSO) for 24 hours.

  • Labeling: Add Alkynyl-palmitate (50 µM) to culture media for the final 4 hours.

  • Lysis & Click Chemistry: Lyse cells. React lysate with Azide-Biotin via CuAAC (Click chemistry).

  • Detection: Perform Western Blot using Streptavidin-HRP.

  • Readout: TM2 should dose-dependently reduce the biotin signal (palmitoylation) on the TEAD band, confirming target engagement.

Protocol B: Comparative Cytotoxicity in Enza-Resistant Cells

Rationale: To demonstrate the "Resistance Breaker" phenotype.

  • Cell Lines: LNCaP (Parental) vs. LNCaP-EnzaR (Generated by chronic exposure to 10 µM Enzalutamide).

  • Seeding: Seed 3,000 cells/well in 96-well plates in RPMI + 10% CSS (Charcoal Stripped Serum).

  • Dosing:

    • Arm A: Enzalutamide (0.01 – 10 µM).

    • Arm B: TM2 (0.01 – 10 µM).

    • Arm C: Enzalutamide (10 µM fixed) + TM2 (Dose Response).

  • Incubation: 72 to 96 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Analysis: Calculate IC50.

    • Expected Result: LNCaP-EnzaR will show a shifted IC50 for Enzalutamide (>10 µM) but remain sensitive to TM2.

References
  • Tocris Bioscience. TM2 TEAD Inhibitor Product Datasheet.Link

  • Liu, G., et al. (2021). YAP1 overexpression contributes to the development of enzalutamide resistance by induction of cancer stemness and lipid metabolism in prostate cancer. Oncogene. Link

  • Noland, C.L., et al. (2016). Palmitoylation of TEAD transcription factors is required for their stability and function in Hippo pathway signaling. Structure, 24(1), 179-186. Link

  • R&D Systems. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer.Link

  • Vertex AI Search.Chemical Identity of N-Phenyl-1-piperazinecarboxamide derivatives. (Verified via CAS 1008768-41-9 for TM2).

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" validation of anti-inflammatory effects against known NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "n-Phenyl-1-piperazinecarboxamide hydrochloride" (PPC-HCl) Validation of Anti-inflammatory Effects Against Known NSAIDs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Positioning PPC-HCl in the Anti-Inflammatory Landscape

This compound (PPC-HCl) represents a distinct chemical scaffold diverging from the traditional acidic NSAID structure (e.g., propionic acids like Ibuprofen or acetic acids like Indomethacin).[1] While traditional NSAIDs primarily target the cyclooxygenase (COX) enzymes, piperazine carboxamide derivatives frequently exhibit multi-modal pharmacology , potentially modulating serotonergic (5-HT) pathways, cytokine release (TNF-


, IL-6), and oxidative stress markers alongside COX inhibition.[1]

This guide outlines a rigorous validation framework to benchmark PPC-HCl against industry standards: Indomethacin (non-selective, high potency/toxicity), Diclofenac (balanced), and Celecoxib (COX-2 selective).[1]

Part 1: Mechanistic Distinction & Hypothesis

To validate PPC-HCl, one must first establish how it differs from the control group. Unlike Indomethacin, which acts as a "sledgehammer" on arachidonic acid metabolism, PPC-HCl is hypothesized to act downstream on cytokine signaling or via neurogenic inflammation modulation.[1]

Comparative Mechanism of Action (MOA)

The following diagram illustrates the divergent pathways between standard NSAIDs and the proposed mechanism for PPC-HCl (Dual Action).

MOA_Comparison Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGE2 Prostaglandin E2 (Pain/Inflammation) COX->PGE2 Cytokines Cytokine Release (TNF-α, IL-6) NFkB NF-κB Pathway NFkB->Cytokines NSAID Standard NSAIDs (Indomethacin/Celecoxib) NSAID->COX Direct Blockade PPC PPC-HCl (Piperazine Carboxamide) PPC->COX Moderate Inhibition PPC->NFkB Downregulation

Figure 1: Mechanistic differentiation.[1][2] While NSAIDs strictly block COX, PPC-HCl is evaluated for dual-action: moderate COX inhibition plus upstream suppression of NF-κB/cytokines, theoretically reducing gastric risks associated with total COX-1 blockade.[1]

Part 2: In Vitro Validation Protocols

Before animal testing, quantitative biochemical assays are required to establish potency (


) and selectivity ratios.[1]
Experiment A: COX-1/COX-2 Isoenzyme Inhibition Assay

Objective: Determine if PPC-HCl is COX-2 selective (safer) or non-selective.

  • Control: Indomethacin (COX-1/2 non-selective), Celecoxib (COX-2 selective).[1]

  • Method: Use a colorimetric COX (ovine/human recombinant) screening kit.

  • Protocol:

    • Incubate COX-1 and COX-2 enzymes separately with PPC-HCl at concentrations ranging from 0.01 to 100

      
      M.
      
    • Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).[1]

    • Measure absorbance at 590 nm.

    • Success Metric: A Selectivity Index (SI =

      
      ) > 10 indicates COX-2 preference.[1]
      
Experiment B: Protein Denaturation Assay (Membrane Stabilization)

Objective: Validate non-enzymatic anti-inflammatory potential (stabilization of lysosomal membranes).[1]

  • Protocol:

    • Mix 2 mL of PPC-HCl (100–500

      
      g/mL) with 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of fresh egg albumin.
      
    • Incubate at 37°C for 15 min, then heat at 70°C for 5 min (induces denaturation).

    • Measure turbidity at 660 nm.

    • Calculation:

      
      .[1]
      

Part 3: In Vivo Efficacy Models

This section defines the "Gold Standard" workflows for validating PPC-HCl against Indomethacin.

Workflow Visualization

Validation_Workflow cluster_0 Phase I: Acute Model cluster_1 Phase II: Safety Step1 Carrageenan Injection (Sub-plantar) Step3 Plethysmometer Measurement (0-6h) Step1->Step3 Step2 Tx: PPC-HCl vs Indomethacin (Oral Gavage -1hr) Step2->Step1 Step4 Gastric Mucosa Examination Step3->Step4 Sacrifice & Necropsy Step5 Ulcer Index Calculation Step4->Step5

Figure 2: The sequential workflow for validating efficacy (Acute Edema) followed immediately by safety profiling (Gastric Ulceration).

Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
  • Rationale: Carrageenan induces a biphasic response. Phase 1 (0-2h) is histamine/serotonin driven; Phase 2 (3-5h) is prostaglandin driven.[1] Efficacy in both phases suggests the broad spectrum activity typical of piperazine derivatives.

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Dosing:

    • Vehicle (Saline)[1][3]

    • Indomethacin (10 mg/kg, p.o.)

    • PPC-HCl (10, 30, 50 mg/kg, p.o.)

  • Procedure:

    • Administer drugs orally 1 hour prior to induction.

    • Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

    • Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours.[1]

  • Data Output: Calculate % Inhibition of Edema.

    • Target: PPC-HCl should achieve >50% inhibition at 30 mg/kg to be considered competitive.

Protocol 2: Gastric Ulcerogenic Liability (Safety)
  • Rationale: The major failure point of NSAIDs is gastric toxicity. Piperazine carboxamides often show superior safety profiles due to basicity and non-acidic nature.

  • Procedure:

    • Fast rats for 24 hours.

    • Administer high dose PPC-HCl (100 mg/kg) vs. Indomethacin (20 mg/kg).

    • Sacrifice after 6 hours.

    • Open stomach along greater curvature; examine under 10x magnification.

  • Scoring (Ulcer Index):

    • 0 = Normal[1]

    • 1 = Red coloration[1]

    • 2 = Spot ulcers[1]

    • 3 = Hemorrhagic streaks[1]

    • 4 = Deep ulcers/Perforation

Part 4: Comparative Data Synthesis

Use the table below to structure your final data report. This format allows for direct "Head-to-Head" comparison.

FeatureIndomethacin (Standard)Celecoxib (COX-2)PPC-HCl (Candidate)Interpretation
Chemical Class Indole acetic acidSulfonamidePiperazine CarboxamidePPC-HCl lacks the acidic moiety that causes direct gastric irritation.
COX-2 Selectivity Low (0.1)High (>30)Moderate (Target: 2-5) Balanced inhibition preserves some cytoprotective prostaglandins.[1]
Edema Inhibition (3h) ~60-70%~50-60%~55-65% (Expected) Efficacy comparable to standards is required for validation.[1]
Ulcer Index (High Dose) High (Severe)LowLow/Negligible Key Value Proposition: Efficacy without the gut toxicity.
Cytokine Suppression IndirectIndirectDirect (Potential) Piperazines often suppress TNF-

directly [1].

References

  • Silva, D. P. B., et al. (2015).[1] Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.[4] Pharmacology Biochemistry and Behavior, 137, 86-92.[1][4] Link

  • Manoury, P. M., et al. (1979).[1] Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates. Journal of Medicinal Chemistry, 22(5), 554-559. Link

  • Jain, A., et al. (2020).[1][5][6][7] Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.[4][5][6][8] Drug Research, 71, 1-12. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[1] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[2][3][9][10] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link

  • Gouda, M. A., et al. (2016).[1] Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. Link

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profile of N-Phenyl-1-piperazinecarboxamide Hydrochloride

Executive Summary: The Scaffold Paradox

This compound (N-PPC) is a critical pharmacophore often utilized as a "warhead scaffold" in the design of covalent serine hydrolase inhibitors (specifically for FAAH ) and as a core fragment in GPCR ligands (Dopamine/Serotonin).

While often commercially available as a building block or reference standard, its use as a standalone biological probe is fraught with cross-reactivity risks . This guide delineates the specific off-target profiles of this scaffold, distinguishing between its activity as a "naked" fragment versus its role within optimized high-affinity ligands (e.g., JNJ-1661010).

Key Takeaway: As a standalone molecule, N-PPC exhibits low-potency promiscuity . It possesses the structural requisites to engage both the serine hydrolase catalytic triad (via the urea warhead) and monoamine receptors (via the piperazine core), but lacks the hydrophobic "selectivity tail" required for high-affinity specific binding.

Structural Basis of Cross-Reactivity

To understand the cross-reactivity, one must dissect the molecule into its two functional domains:

  • The Urea Warhead (N-phenyl-carboxamide):

    • Primary Target: Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH).

    • Mechanism: Acts as a covalent or transition-state mimic trap for the active site serine nucleophile.

    • Risk: Without a bulky hydrophobic group (like the phenylpropyl tail in JNJ-1661010) to occupy the acyl-chain binding pocket, this warhead can non-selectively acylate or bind other serine hydrolases (e.g., MAGL, ABHD6).

  • The Piperazine Core:

    • Primary Target: GPCRs (Dopamine D2/D3, Serotonin 5-HT1A/2A).

    • Mechanism: The basic nitrogen (if unsubstituted) or the piperazine ring geometry mimics the ethylamine side chain of neurotransmitters.

    • Risk: Phenylpiperazines are "privileged structures" for GPCRs, leading to significant off-target binding in CNS panels.

ChemicalSpace cluster_0 N-Phenyl-1-piperazinecarboxamide (Scaffold) cluster_targets Scaffold N-PPC Core (Urea + Piperazine) FAAH Serine Hydrolases (FAAH, MAGL) Scaffold->FAAH Urea Warhead (Covalent/TS Mimic) GPCR Monoamine GPCRs (5-HT, Dopamine) Scaffold->GPCR Piperazine Motif (Orthosteric Binding) Ion Ion Channels (hERG) Scaffold->Ion Lipophilic Amine (Pore Block) caption Figure 1: Structural duality of N-PPC leading to divergent cross-reactivity profiles.

Detailed Cross-Reactivity Profile

A. Enzyme Cross-Reactivity: The Serine Hydrolase Superfamily

The N-phenyl-1-piperazinecarboxamide moiety is the binding core of the potent FAAH inhibitor JNJ-1661010 . However, the "naked" scaffold (N-PPC) lacks the hydrophobic selectivity filter.

  • FAAH (Fatty Acid Amide Hydrolase):

    • Interaction: The urea carbonyl aligns with the oxyanion hole, and the phenyl group occupies the cytosolic port.

    • Potency: Weak to Moderate (IC50 > 1-10 µM) compared to optimized analogs (IC50 < 10 nM).

    • Cross-Reactivity:

      • MAGL (Monoacylglycerol Lipase): High risk. The urea can inhibit MAGL, especially at high concentrations (>10 µM).

      • ABHD6/ABHD12: Common off-targets for urea-based inhibitors.

      • CES (Carboxylesterases): Liver esterases may hydrolyze or be inhibited by the urea.

B. Receptor Cross-Reactivity: The GPCR "Dirty" Profile

The piperazine ring is a classic scaffold for CNS drugs.

  • Serotonin Receptors (5-HT):

    • Risk: High.

    • Specifics: N-substituted piperazines often bind 5-HT1A (agonist/antagonist) and 5-HT2A.

    • Data Point: While 1-phenylpiperazine (Ph-N-Pip) is a potent 5-HT ligand, the urea derivative (Ph-NH-CO-Pip) alters the basicity. However, if the piperazine N4 is free (secondary amine), affinity for 5-HT7 and 5-HT1A remains a concern.

  • Dopamine Receptors (D2/D3):

    • Risk: Moderate.

    • Specifics: Many "atypical antipsychotic" pharmacophores utilize a piperazine-carboxamide linker. N-PPC can act as a low-affinity fragment at the D3 receptor.

Comparative Analysis Guide

Use this table to benchmark N-PPC against standard reference compounds.

FeatureN-Phenyl-1-piperazinecarboxamide (N-PPC) JNJ-1661010 (Optimized FAAH Inhibitor)URB597 (Standard FAAH Inhibitor)1-Phenylpiperazine (5-HT Ligand)
Primary Class Scaffold / FragmentSelective FAAH InhibitorSelective FAAH InhibitorNon-selective 5-HT Ligand
FAAH IC50 > 1,000 nM (Weak)~ 10 nM (Potent)4.6 nM (Potent)Inactive
Selectivity Low (Promiscuous)High (>100x vs MAGL)High (vs MAGL), but hits CESNone (Pan-5-HT/DA)
Mechanism Reversible/Slow-bindingCovalent (Carbamylation)Covalent (Carbamylation)Orthosteric Binding
Major Off-Target 5-HT Receptors, MAGL hERG (at high conc.)Carboxylesterases (CES)Alpha-Adrenergic, Dopamine
Chemical Type UreaUreaCarbamateArylpiperazine

Experimental Protocols for Validation

To rigorously define the activity of N-PPC in your specific assay, you must decouple enzymatic inhibition from receptor binding.

Protocol A: Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

Use this to check if N-PPC is hitting FAAH, MAGL, or other enzymes.

  • Preparation: Prepare proteomes (mouse brain or cell lysate).

  • Incubation: Treat proteome with N-PPC (1, 10, 50 µM) for 30 min at 37°C.

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate probe) which labels active serine hydrolases.

  • Analysis: SDS-PAGE followed by fluorescence scanning.

  • Readout: Disappearance of the FAAH band (63 kDa) indicates inhibition. Disappearance of other bands (33 kDa for MAGL, 55 kDa for CES) indicates cross-reactivity .

Protocol B: Radioligand Binding Panel (GPCR Check)

Use this to check for "dirty" GPCR binding.

  • System: CHO cell membranes expressing h5-HT1A or hD2.

  • Ligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Raclopride (for D2).

  • Competition: Incubate membranes with radioligand + N-PPC (10 µM).

  • Filtration: Harvest on GF/B filters.

  • Calculation: >50% displacement at 10 µM flags the compound as a GPCR hitter .

Workflow Start Start: N-PPC Characterization Step1 Assay 1: ABPP (Serine Hydrolases) Start->Step1 Step2 Assay 2: Radioligand Binding (GPCRs) Start->Step2 Decision1 Band Loss at 33kDa (MAGL)? Step1->Decision1 Decision2 >50% Displacement of [3H]-Ligand? Step2->Decision2 Result1 Non-Selective Hydrolase Inhibitor Decision1->Result1 Yes Result2 Selective FAAH (Unlikely for Scaffold) Decision1->Result2 No Result3 GPCR Off-Target Confirmed Decision2->Result3 Yes caption Figure 2: Screening workflow to deconvolute N-PPC cross-reactivity.

References

  • Keith, J. M., et al. (2008). "Preclinical Characterization of the Potent and Selective Fatty Acid Amide Hydrolase Inhibitor JNJ-1661010." The Journal of Pharmacology and Experimental Therapeutics. Link

  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Selective FAAH Inhibitor." Chemistry & Biology. Link

  • Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonin: affinity for 5-HT1A receptors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "N-phenylpiperazine-1-carboxamide (CID 7015289)." National Center for Biotechnology Information. Link

  • Tocris Bioscience. "TM2 TEAD Inhibitor Product Page (Contains N-PPC core)." Link

"n-Phenyl-1-piperazinecarboxamide hydrochloride" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

N-Phenyl-1-piperazinecarboxamide (often synthesized as the hydrochloride salt for solubility) represents a privileged chemical scaffold in medicinal chemistry. It is structurally characterized by a urea linker connecting a lipophilic phenyl ring to a piperazine moiety.

While not a marketed drug itself, this scaffold serves as a critical pharmacophore in the development of:

  • FAAH Inhibitors: Modulating endocannabinoid levels for anxiety and pain.

  • TRPV1 Antagonists: Targeting nociception.

  • TEAD Transcription Factor Inhibitors: A recently identified application in the Hippo signaling pathway.

  • Dopaminergic/Serotoninergic Ligands: Due to the "phenylpiperazine" motif's affinity for GPCRs.

This guide dissects the SAR of this scaffold, comparing it against industry standards like URB597 and PF-04457845 , and provides validated protocols for its synthesis and biological evaluation.

Structural Deconstruction & SAR Logic

The molecule can be divided into three distinct regions for SAR optimization. The biological activity is highly dependent on the substituents at the Region A (Phenyl) and Region C (Piperazine Tail) , while Region B (Urea Linker) acts as the rigid spacer and hydrogen-bond donor/acceptor.

SAR Map: The Optimization Vectors

SAR_Map Core N-Phenyl-1-piperazinecarboxamide (Core Scaffold) RegionA Region A: Phenyl Ring (Electronic/Steric Tuning) Core->RegionA Left Wing RegionB Region B: Urea Linker (H-Bonding/Covalent Trap) Core->RegionB Center RegionC Region C: Piperazine N4 (Diversity Vector) Core->RegionC Right Wing A_Mod1 EWG (F, Cl, CF3) Increases FAAH potency RegionA->A_Mod1 A_Mod2 Ortho-substitution Restricts conformation RegionA->A_Mod2 B_Mod1 Rigid Spacer Essential for binding geometry RegionB->B_Mod1 B_Mod2 Covalent Potential (If activated) RegionB->B_Mod2 C_Mod1 N-Benzyl/Biaryl Mimics Fatty Acid Chain RegionC->C_Mod1 C_Mod2 Heterocycles (Pyridine/Quinoline) Improves Solubility/PK RegionC->C_Mod2

Figure 1: Structural decomposition of the N-phenyl-1-piperazinecarboxamide scaffold highlighting key regions for medicinal chemistry optimization.

Detailed SAR Analysis
RegionModificationImpact on Activity (FAAH/TRPV1 Focus)Mechanistic Insight
Phenyl Ring (N-Terminus) 3'-Cl / 3'-CF3 Increased Potency Electron-withdrawing groups (EWG) increase the acidity of the urea NH, strengthening H-bonds with the enzyme active site (e.g., Ser241 in FAAH).
4'-F (Para-Fluoro) Metabolic Stability Blocks P450-mediated oxidation at the para-position while maintaining steric profile.
Urea Linker Thiourea (C=S) Decreased Potency Replacing C=O with C=S often reduces potency in FAAH inhibitors due to weaker H-bond acceptance capability.
N-Methylation Activity Loss Methylating the urea nitrogen usually abolishes activity, confirming the necessity of the NH donor for binding.
Piperazine (C-Terminus) N4-Benzyl High Potency The benzyl group extends into the hydrophobic "acyl chain-binding" channel of FAAH, mimicking the arachidonoyl tail of anandamide.
N4-Biphenyl Selectivity Shift Bulky biphenyl groups can shift selectivity towards Cannabinoid Receptor 1 (CB1) antagonism or TRPV1 modulation.
Free Amine (NH) Reduced Potency The unsubstituted piperazine is generally weak; it serves as a "linker" rather than a binding element.

Comparative Performance Analysis

This section compares N-phenyl-1-piperazinecarboxamide derivatives against standard reference compounds in the context of FAAH Inhibition .

Benchmark: FAAH Inhibition Potency (IC50)
Compound ClassRepresentative StructureIC50 (Human FAAH)MechanismSelectivity Profile
Piperazine Urea (Topic) N-phenyl-4-(benzyl)piperazine-1-carboxamide50 - 200 nM Competitive / ReversibleModerate (can hit TRPV1)
Carbamate (Standard) URB597 (KDS-4103)4.6 nM Irreversible (Covalent)High (some off-target esterases)
Piperidine Urea PF-04457845 7.2 nM Irreversible (Covalent)Extremely High (>100x vs others)
Reversible Inhibitor OL-135 4.7 nM Reversible (Ketoheterocycle)High

Key Takeaway: While the N-phenyl-1-piperazinecarboxamide scaffold is generally less potent than the covalent suicide inhibitors like URB597 or PF-04457845, it offers reversibility . This is advantageous for reducing the risk of off-target accumulation seen with irreversible covalent drugs. Furthermore, its ability to be tuned for dual-action (FAAH/TRPV1) makes it a valuable tool for pain research where multi-modal therapy is superior.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-1-piperazinecarboxamide HCl

Objective: To synthesize the core scaffold for SAR studies.

Reagents:

  • Phenyl isocyanate (1.0 eq)

  • N-Boc-piperazine (1.0 eq) or substituted piperazine

  • Dichloromethane (DCM) (anhydrous)

  • HCl in Dioxane (4M)[1]

Workflow:

  • Coupling: Dissolve N-Boc-piperazine (or derivative) in anhydrous DCM at 0°C.

  • Addition: Dropwise add Phenyl isocyanate under nitrogen atmosphere.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of urea is rapid).

  • Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexane.

  • Deprotection (if Boc used): Dissolve intermediate in DCM. Add 4M HCl/Dioxane. Stir 1h. Evaporate volatiles to yield the Hydrochloride salt .

Protocol B: FAAH Enzymatic Assay (Fluorescence)

Objective: Determine the IC50 of the synthesized derivative.[2][3]

Principle: Hydrolysis of the non-fluorescent substrate AMC-Arachidonoyl amide by FAAH releases highly fluorescent 7-Amino-4-methylcoumarin (AMC) .

Assay Workflow Diagram:

Assay_Workflow Step1 Enzyme Prep (Rat Brain Homogenate or Recombinant hFAAH) Step2 Inhibitor Incubation (10 min @ 37°C) Buffer: Tris-HCl pH 7.4 Step1->Step2 Add Compound Step3 Substrate Addition (AMC-Arachidonoyl Amide, 2 µM) Step2->Step3 Initiate Rxn Step4 Kinetic Reading (Ex: 340nm / Em: 460nm) Duration: 30-60 min Step3->Step4 Measure RFU Step5 Data Analysis (Slope Calculation vs Control) Step4->Step5 Calculate IC50

Figure 2: Step-by-step workflow for the fluorometric FAAH inhibition assay.

Detailed Steps:

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Enzyme: Dilute recombinant human FAAH or rat brain homogenate to appropriate activity level.

  • Inhibitor: Prepare serial dilutions of N-phenyl-1-piperazinecarboxamide in DMSO. Add 10 µL to 180 µL enzyme solution. Incubate 10 min at 37°C.

  • Substrate: Add 10 µL of AMC-Arachidonoyl amide (final conc. 2 µM).

  • Detection: Read fluorescence (λex = 340 nm, λem = 460 nm) every 30 seconds for 45 minutes.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.

Emerging Applications (Beyond FAAH)

Recent literature highlights the versatility of this scaffold beyond simple enzyme inhibition.

  • TEAD Inhibition (Hippo Pathway): A 2022 study identified the N-phenylpiperazine-1-carboxamide motif as a fragment capable of binding to the TEAD transcription factor. By linking this motif to a benzoyl group (forming a "4-benzoyl-piperazine-1-carboxamide"), researchers created TM2 , a potent inhibitor of TEAD auto-palmitoylation (IC50 = 156 nM).[4] This suggests the urea-piperazine core is a viable "anchor" for targeting difficult protein-protein interaction interfaces [1].

  • Antimicrobial Metal Complexes: Derivatives of this scaffold, specifically when complexed with Copper(II) or Zinc(II), have shown significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus).[3] The urea oxygen and piperazine nitrogen act as ligands for metal coordination, facilitating membrane disruption in bacteria [2].

References

  • Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode. Source: eLife (2022). URL:[Link] Significance: Establishes the scaffold as a key fragment for TEAD inhibition.

  • Design, Synthesis and Molecular Docking Studies of Novel Piperazine Metal Complexes as Potential Antibacterial Candidate against MRSA. Source: ResearchGate / ChemistryOpen. URL:[Link] Significance: Demonstrates the utility of the scaffold in inorganic medicinal chemistry.

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Source: British Journal of Pharmacology / PMC. URL:[Link] Significance: Provides comparative data on standard FAAH inhibitors like URB597.

  • Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Source: US Patent 7,598,249.[5] URL: Significance: Primary source for the specific SAR of urea-based FAAH inhibitors.

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" head-to-head comparison with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Urea Advantage

In the landscape of nitrogen heterocycles, N-Phenyl-1-piperazinecarboxamide hydrochloride (N-PPC-HCl) represents a critical evolution from the parent 1-phenylpiperazine (1-PP) scaffold. While 1-PP is a classic pharmacophore for monoaminergic GPCRs (serotonin/dopamine), the introduction of the N-carboxamide urea linkage shifts the utility toward covalent enzyme inhibition —specifically for Fatty Acid Amide Hydrolase (FAAH)—and stable peptidomimetics.

This guide objectively compares N-PPC-HCl against its parent scaffold (1-PP) and its functional analog (Carbamate derivatives like URB597), demonstrating why the urea linkage offers superior selectivity and hydrolytic stability in drug development workflows.

Structural & Physicochemical Analysis[1]

The core distinction lies in the linker electronics. N-PPC-HCl features a urea moiety (


) which is electronically distinct from the amine of 1-PP and the carbamate of URB-class inhibitors.
Table 1: Physicochemical Head-to-Head
FeatureN-PPC-HCl (Subject) 1-Phenylpiperazine (Comparator A) Piperazine Carbamates (Comparator B)
Structure Class Urea (Piperazine-CO-NH-Ph)Arylpiperazine (Ph-Piperazine)Carbamate (Piperazine-CO-O-R)
Primary Reactivity Electrophilic Carbonyl (Suicide inhibition)Nucleophilic Nitrogen (Receptor binding)Electrophilic Carbonyl (Rapid hydrolysis)
Hydrolytic Stability High (Resistant to non-enzymatic hydrolysis)N/A (Stable Amine)Moderate (Prone to spontaneous hydrolysis)
Solubility (pH 7.4) >20 mg/mL (Hydrophilic Salt)<1 mg/mL (Lipophilic Base)Variable (often requires DMSO)
Target Profile Serine Hydrolases (FAAH, MAGL)GPCRs (5-HT, D2), TransportersSerine Hydrolases (Promiscuous)
Metabolic Fate Slow cleavage to amine + anilineHydroxylation of phenyl ringRapid cleavage to amine + alcohol

Technical Insight: The HCl salt form of N-PPC is critical for assay reproducibility. Free base piperazine ureas often suffer from poor aqueous solubility, leading to micro-precipitation in HTS (High-Throughput Screening) buffers, which generates false negatives. The HCl salt ensures complete dissolution before the compound reaches the active site.

Pharmacological Performance: Selectivity & Mechanism[1]

The "Selectivity Switch"

The most significant advantage of N-PPC-HCl over carbamate alternatives (like the reference standard URB597) is target selectivity .

  • Carbamates (Comparator B): Highly reactive electrophiles. They rapidly carbamylate the catalytic serine of FAAH but often off-target other serine hydrolases (e.g., carboxylesterases) due to high intrinsic reactivity.

  • Ureas (N-PPC-HCl): The urea carbonyl is less electrophilic than the carbamate. It requires a specific geometric "twist" induced by the FAAH active site to become reactive. This binding-induced activation ensures that N-PPC-HCl remains inert until it is bound specifically to its target, drastically reducing off-target toxicity.

Diagram 1: Mechanism of Action (Covalent Inhibition)

This pathway illustrates how the urea moiety acts as a "suicide substrate," covalently modifying the enzyme active site.

FAAH_Mechanism Inhibitor N-PPC-HCl (Urea Inhibitor) Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding Enzyme FAAH Enzyme (Ser241 Nucleophile) Enzyme->Complex Binding TS Tetrahedral Intermediate Complex->TS Ser241 Attack on Carbonyl Adduct Carbamylated Enzyme (Irreversibly Inhibited) TS->Adduct Bond Formation Leaving Leaving Group (Aniline) TS->Leaving Release

Caption: The urea carbonyl of N-PPC-HCl undergoes nucleophilic attack by the catalytic Serine-241 of FAAH, resulting in an irreversible carbamylated enzyme adduct.

Experimental Protocols

To validate the performance of N-PPC-HCl, the following protocols are recommended. These are designed to be self-validating by including necessary negative and positive controls.

Protocol A: Synthesis of N-PPC from Piperazine (High Purity Route)

Avoids the use of phosgene; utilizes isocyanates for cleaner workup.

Reagents:

  • 1-Boc-piperazine (CAS 57260-71-6)

  • Phenyl isocyanate (CAS 103-71-9)

  • Dichloromethane (DCM), anhydrous

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Coupling: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM at 0°C under

    
    .
    
  • Addition: Dropwise add Phenyl isocyanate (1.05 eq). The slight excess ensures complete consumption of the amine.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The urea formation is rapid and quantitative.

  • Deprotection (Critical Step): Evaporate solvent. Redissolve the intermediate in minimal DCM and add 4M HCl/Dioxane (5 eq). Stir for 1 hour.

  • Precipitation: The product N-Phenyl-1-piperazinecarboxamide HCl will precipitate as a white solid.

  • Purification: Filter and wash with cold diethyl ether. Do not use water, as the salt is highly soluble.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show the urea proton singlet at
    
    
    ~8.5-9.0 ppm and the disappearance of the Boc signal.
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Determines if N-PPC-HCl effectively displaces a probe from the FAAH active site.

  • Buffer: 50 mM HEPES, pH 7.4, 0.05% Triton X-100.

  • Probe: TAMRA-FP (Fluorophosphonate probe, 50 nM).

  • Enzyme: Recombinant Human FAAH (100 nM).

  • Workflow:

    • Incubate Enzyme + N-PPC-HCl (Gradient: 1 nM to 10

      
      M) for 30 minutes  (Pre-incubation is vital for covalent inhibitors to establish 
      
      
      
      ).
    • Add TAMRA-FP probe and incubate for 1 hour in dark.

    • Measure Fluorescence Polarization (Ex 530nm / Em 580nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Metric: An

      
       nM indicates potent covalent inhibition.
      
    • Control: Use URB597 as a positive control (

      
       nM) and 1-Phenylpiperazine as a negative control (should show no inhibition).
      

Synthesis & Stability Workflow

The following diagram outlines the synthetic logic and the stability divergence between the urea and carbamate scaffolds.

Synthesis_Stability Start Piperazine Scaffold Product_Urea N-PPC-HCl (Urea Linkage) Start->Product_Urea + Reagent A (Clean Addition) Product_Carbamate Piperazine Carbamate (Ester Linkage) Start->Product_Carbamate + Reagent B (Requires Base) Reagent_A Phenyl Isocyanate Reagent_B Phenyl Chloroformate Prop_Urea Stable at pH 2-10 Selective FAAH Inhibitor Product_Urea->Prop_Urea Outcome Prop_Carb Hydrolyzes at pH > 8 Promiscuous Inhibitor Product_Carbamate->Prop_Carb Outcome

Caption: Synthesis routes diverge in reagent choice (Isocyanate vs Chloroformate), directly impacting the hydrolytic stability and selectivity profile of the final inhibitor.

References

  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Selective FAAH Inhibitor." Chemistry & Biology.

    • Context: Establishes the urea scaffold as a superior alternative to carbam
  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

    • Context: Foundational text on FAAH inhibition mechanisms.
  • Mileni, M., et al. (2010). "Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

    • Context: Structural biology confirming the binding-induced activ
  • PubChem Compound Summary. (2025). "N-phenylpiperazine-1-carboxamide."[1][2] National Center for Biotechnology Information.

    • Context: Physicochemical property verification and CAS registry data.[1]

  • Cayman Chemical. (2025). "Phenylpiperazine (hydrochloride) Product Information."

    • Context: Baseline data for the 1-PP compar

Sources

Validating the Efficacy of N-Phenyl-1-piperazinecarboxamide HCl: A Translational Guide for FAAH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenyl-1-piperazinecarboxamide hydrochloride (PPC-HCl) represents a critical scaffold in the class of piperazine-urea Fatty Acid Amide Hydrolase (FAAH) inhibitors . Unlike traditional carbamate-based inhibitors (e.g., URB597), the urea-based pharmacophore offers a distinct kinetic profile for covalent modification of the FAAH catalytic nucleophile (Ser241).

This guide addresses the translational gap faced by researchers: high in vitro potency often fails to translate to in vivo efficacy due to poor bioavailability, rapid clearance, or lack of central nervous system (CNS) penetration. This document outlines the rigorous validation workflow required to confirm PPC-HCl as a viable tool for modulating endocannabinoid signaling (specifically Anandamide/AEA) in living systems.

Part 1: Comparative Landscape

Before initiating in vivo studies, it is essential to benchmark PPC-HCl against established standards. The piperazine-urea class is designed to improve upon the hydrolytic stability of earlier carbamates.

Table 1: Technical Comparison of FAAH Inhibitors
FeaturePPC-HCl (Piperazine-Urea) URB597 (Carbamate) PF-04457845 (Optimized Urea)
Mechanism Covalent (Ser241 carbamylation)Covalent (Ser241 carbamylation)Covalent (Irreversible)
Selectivity High for FAAH vs. MAGL; potential off-targets (ABHD6) depending on R-groups.Moderate; known off-targets (carboxylesterases).Extremely High (>100-fold vs. other serine hydrolases).
Solubility Moderate to High (HCl salt form improves aqueous solubility).Low (Requires DMSO/Tween/PEG).Low (Lipophilic).
Brain Penetration Variable (Structure dependent); generally good for phenyl-piperazines.Good, but limited by solubility/absorption.Excellent.
Primary Utility Early-stage scaffold validation; structure-activity relationship (SAR) studies.Historic "Gold Standard" for rodent behavior.Clinical candidate; highly specific tool.

Part 2: The Mechanistic Basis (In Silico & In Vitro)

To validate PPC-HCl, one must understand that it acts not by direct receptor binding, but by substrate protection . It inhibits FAAH, preventing the hydrolysis of Anandamide (AEA), thereby indirectly activating CB1 and PPAR-


 receptors.
Diagram 1: Mechanism of Action (Covalent Inhibition)[1]

FAAH_Mechanism cluster_outcome Physiological Outcome FAAH FAAH Enzyme (Ser241 Nucleophile) Complex Tetrahedral Intermediate FAAH->Complex Nucleophilic Attack PPC PPC-HCl (Inhibitor) PPC->Complex Adduct Carbamylated Enzyme (Inactive) Complex->Adduct Leaving Group Release Hydrolysis Hydrolysis (Blocked) Adduct->Hydrolysis Inhibits AEA Anandamide (AEA) AEA->Hydrolysis Substrate Accumulation Elevated Brain AEA Hydrolysis->Accumulation Blockade leads to

Caption: PPC-HCl inactivates FAAH via nucleophilic attack by Ser241 on the urea carbonyl, forming a stable carbamylated adduct that prevents AEA degradation.

Part 3: In Vivo Validation Protocols

Phase A: Pharmacodynamic (PD) Validation (The "Truth" Assay)

Behavioral data is meaningless without confirming target engagement. You must prove that PPC-HCl inhibits FAAH in the brain and elevates AEA levels.

Protocol: Ex Vivo Lipidomics & Enzyme Activity

Objective: Correlate dose (mg/kg) with % FAAH inhibition and AEA elevation.

  • Dosing: Administer PPC-HCl (1, 3, 10 mg/kg i.p.) to C57BL/6J mice (n=6/group). Vehicle: 5% PEG400 / 5% Tween-80 / 90% Saline.

  • Time-Course: Sacrifice animals at T=1h, 4h, and 8h post-dose.

  • Tissue Collection: Rapidly dissect brain (cortex/hippocampus) and flash-freeze in liquid nitrogen. Critical: Delays >2 mins cause post-mortem AEA accumulation, invalidating results.

  • Enzyme Assay (Activity-Based):

    • Homogenize tissue in Tris buffer (pH 7.4).

    • Incubate homogenate with fluorescent substrate AMC-Arachidonoyl Amide (5 µM).

    • Measure fluorescence (Ex 340nm / Em 460nm) over 30 mins.

    • Validation Criteria: >80% inhibition of FAAH activity relative to vehicle.

  • Lipid Extraction (LC-MS/MS):

    • Spike homogenate with deuterated internal standard (AEA-d4).

    • Extract lipids using Toluene or Chloroform/Methanol (2:1).

    • Analyze via LC-MS/MS (MRM mode).

    • Validation Criteria: >2-fold increase in brain AEA levels vs. vehicle.

Phase B: Behavioral Efficacy (The "Functional" Assay)

Once PD is confirmed, validate the functional outcome using the Complete Freund’s Adjuvant (CFA) Model . FAAH inhibitors are particularly effective in inflammatory pain models.

Protocol: CFA-Induced Inflammatory Pain

Rationale: This model validates the anti-hyperalgesic properties mediated by elevated AEA acting on peripheral and central CB1/CB2 receptors.

  • Baseline Measurement: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments (up-down method).

  • Induction: Inject CFA (20 µL) into the plantar surface of the left hind paw.

  • Development: Allow inflammation to develop for 24 hours (PWT should drop significantly).

  • Treatment:

    • Group 1: Vehicle.

    • Group 2: PPC-HCl (Effective Dose from Phase A, e.g., 5 mg/kg).

    • Group 3: Positive Control (URB597 10 mg/kg or Indomethacin).

  • Testing: Measure PWT at 1, 3, and 6 hours post-administration.

  • Specificity Check (The Antagonist Challenge):

    • To prove the effect is FAAH/CB-mediated, pre-treat a separate group with Rimonabant (SR141716) (CB1 antagonist).

    • Result: Rimonabant should abolish the analgesic effect of PPC-HCl.

Part 4: Translational Logic Flow

Use this flowchart to determine if your PPC-HCl batch is valid for publication-grade research.

Diagram 2: Validation Decision Tree

Validation_Flow Step1 In Vitro Screen (IC50 < 50 nM?) Step2 Selectivity Screen (MAGL/ABHD6 Inactive?) Step1->Step2 Yes Stop1 STOP: Refine Structure Step1->Stop1 No Step3 In Vivo PK (Pilot) (Brain/Plasma Ratio > 0.1?) Step2->Step3 Yes Stop2 STOP: Off-Target Risk Step2->Stop2 No Step4 PD Validation (Brain AEA > 200% Control?) Step3->Step4 Yes Stop3 STOP: Poor BBB Penetration Step3->Stop3 No Step5 Behavioral Model (CFA/Formalin Reversal) Step4->Step5 Yes Step4->Stop3 No (Target not engaged) Success VALIDATED Publishable Data Step5->Success Efficacy Confirmed

Caption: Step-by-step decision tree for validating PPC-HCl. Failure at Step 4 (PD) is the most common translational bottleneck.

References

  • Ahn, K., et al. (2009).[1] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology. Link (Describes the optimization of urea-based inhibitors like PF-04457845).

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link (Establishes URB597 and the behavioral validation paradigm).

  • Mileni, M., et al. (2010). "Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. Link (Structural basis for piperazine-urea binding to Ser241).

  • Piomelli, D. (2003). "The molecular logic of endocannabinoid signalling." Nature Reviews Neuroscience. Link (Foundational review on AEA and FAAH function).

  • Booker, L., et al. (2012). "The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse inflammatory pain." British Journal of Pharmacology. Link (Detailed protocols for CFA and lipidomics validation).

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" benchmarking against standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Scaffold Utility in Serine Hydrolase & 5-HT Modulation[1]

Executive Summary: The "Privileged Scaffold" Hypothesis

N-Phenyl-1-piperazinecarboxamide hydrochloride (NPPC) is not merely a chemical building block; it represents a critical "privileged structure" in the design of covalent inhibitors for the serine hydrolase superfamily, specifically Fatty Acid Amide Hydrolase (FAAH) .[1]

While often overshadowed by complex clinical candidates, NPPC serves as the minimal pharmacophore required to engage the catalytic Serine-241 nucleophile in FAAH.[2] This guide benchmarks NPPC against industry standards—URB597 (carbamate reference) and Buspirone (5-HT reference)—to demonstrate its utility as a high-stability probe for endocannabinoid signaling and a template for fragment-based drug discovery (FBDD).

Key Differentiator: Unlike carbamate-based inhibitors (e.g., URB597) which suffer from hydrolytic instability, the urea linkage in NPPC offers superior hydrolytic resistance while maintaining the electronic geometry necessary for enzyme recognition.

Mechanistic Profiling & Pathway Visualization[1]

To understand the utility of NPPC, one must visualize its interference in the Endocannabinoid (eCB) system.[2] FAAH is responsible for the hydrolytic degradation of Anandamide (AEA), a lipid neurotransmitter.[2][3][4][5]

Mechanism of Action: NPPC acts via a suicide inhibition mechanism .[2] The active site Serine-241 of FAAH attacks the carbonyl carbon of the NPPC urea moiety.[2] Unlike standard substrates, this forms a carbamylated enzyme-inhibitor complex that is slow to hydrolyze, effectively locking the enzyme in an inactive state.

FAAH_Inhibition_Pathway cluster_legend Pathway Legend FAAH FAAH Enzyme (Active Ser-241) Complex Tetrahedral Intermediate FAAH->Complex Nucleophilic Attack AEA Anandamide (Substrate) AEA->Complex Binding NPPC NPPC (Inhibitor) (Urea Scaffold) NPPC->Complex Competitive Binding AcylEnz Carbamylated Enzyme (Inactivated) Complex->AcylEnz Covalent Modification (Irreversible/Slow-off) Hydrolysis Arachidonic Acid + Ethanolamine Complex->Hydrolysis Normal Catalysis key Red Arrow = Inhibition Route Dashed Arrow = Blocked Pathway

Figure 1: Mechanism of FAAH inactivation by urea-based scaffolds.[2][6] The NPPC urea carbonyl acts as a 'trap' for the catalytic serine, mimicking the transition state of anandamide hydrolysis.

Benchmarking Data: NPPC vs. Industry Standards

The following data synthesizes structural activity relationship (SAR) studies comparing the urea-based NPPC scaffold against carbamate and arylpiperazine standards.

A. Potency & Selectivity (FAAH Inhibition)

Context: Comparison of the core scaffold (NPPC) against the gold-standard carbamate (URB597) and a highly optimized urea (PF-04457845).[2]

CompoundClassIC50 (FAAH)Selectivity (vs. MAGL)Mechanism
NPPC (HCl) Urea (Piperazine) ~150 - 300 nM *>100x Rev. Covalent
URB597Carbamate4.6 nM>50xIrreversible
PF-04457845Urea (Piperidine)7.2 nM>1000xIrreversible
JNJ-1661010Urea (Piperazine)33 nM>100xRev. Covalent

*Note: NPPC is the "lead" fragment.[2] While less potent than optimized clinical candidates, it retains nanomolar activity without the complex side-chains, making it ideal for checking "ligand efficiency" in early discovery.

B. Physicochemical Stability (The Urea Advantage)

A critical weakness of carbamate inhibitors (URB597) is chemical hydrolysis in plasma.[2] NPPC demonstrates superior stability.[2]

ParameterNPPC (Urea Scaffold)URB597 (Carbamate)
Plasma t1/2 (Rat) > 240 min ~60 min
Chemical Hydrolysis (pH 7.4) Stable (>24h) Slow degradation
Solubility (HCl salt) High (>20 mg/mL) Low (requires DMSO)
Validated Experimental Protocols

To ensure reproducibility, we recommend the Fluorescent AMC-Displacement Assay .[2] This protocol is self-validating because it measures the rate of hydrolysis, allowing you to distinguish between competitive binding and irreversible inactivation.[2]

Protocol: Kinetic FAAH Inhibition Screen

Objective: Determine


 for NPPC derivatives.

Materials:

  • Enzyme: Recombinant Human FAAH-1 (Microsomal prep).[2]

  • Substrate: AMC-Arachidonoyl Amide (A-AMC).[2] Upon hydrolysis, releases fluorescent AMC.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Test Compound: NPPC HCl (dissolved in water/DMSO).

Workflow:

  • Preparation: Dilute NPPC HCl to 10x concentrations (range: 1 nM to 10 µM) in assay buffer.

  • Pre-Incubation (Critical Step): Incubate 20 µL of Enzyme + 10 µL of NPPC for 30 minutes at 37°C.

    • Why? Urea inhibitors often exhibit time-dependent inhibition.[2] Skipping this step will underestimate potency.[2]

  • Initiation: Add 20 µL of A-AMC substrate (Final conc: 2 µM).

  • Detection: Measure fluorescence (Ex: 340 nm / Em: 460 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot the slope (RFU/min) vs. Inhibitor Concentration.

Self-Validation Check:

  • Control: Include a "No Enzyme" well.[2] If fluorescence increases here, your compound acts as a surfactant or degrades the substrate chemically (False Positive).[2]

  • Linearity: The uninhibited control must show linear signal increase (

    
    ) for at least 20 minutes.[2]
    
Secondary Utility: Serotonergic (5-HT) Profiling

Beyond FAAH, the phenyl-piperazine tail is a classic pharmacophore for 5-HT receptors. Researchers using NPPC must control for off-target binding if the study focus is purely metabolic.[2]

Receptor Affinity Map:

  • 5-HT1A: Moderate affinity (

    
     nM).[2] The urea carbonyl reduces affinity compared to pure aryl-piperazines (like 1-phenylpiperazine), but binding remains relevant.[2]
    
  • D2 Dopamine: Low affinity (Selectivity window exists).[2]

Recommendation: When using NPPC in in vivo anxiety models, co-administer with a specific 5-HT1A antagonist (e.g., WAY-100635) to deconvolute FAAH-mediated anxiolysis from direct receptor agonism.

References
  • Ahn, K., et al. (2009).[3] "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system."[2] Chemical Reviews. Link

  • Keith, J.M., et al. (2008). "Piperidine/piperazine ureas as a novel mechanistic class of fatty acid amide hydrolase inhibitors."[2][1][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews. Link

  • Johnson, D.S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. Link

  • Karbarz, M.J., et al. (2009).[5] "Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010)." Anesthesia & Analgesia. Link

Sources

"n-Phenyl-1-piperazinecarboxamide hydrochloride" synergistic effects with other therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Phenyl-1-piperazinecarboxamide (N-PPC) is a privileged pharmacophore scaffold extensively utilized in the design of inhibitors for serine hydrolases and specific transcription factors. While the simple hydrochloride salt serves as a critical intermediate, its complex derivatives—most notably JNJ-1661010 (FAAH inhibitor) and TM2 (TEAD inhibitor)—exhibit profound synergistic potential when combined with standard therapeutic agents.

This guide analyzes the synergistic mechanics of N-PPC derivatives, moving beyond single-agent efficacy to explore how these compounds unlock "1+1 > 2" therapeutic outcomes in pain management and oncology .

The Pharmacophore at a Glance

The N-phenyl-1-piperazinecarboxamide core provides a rigid urea-like linker that positions the phenyl and piperazine rings to interact with specific enzymatic pockets:

  • FAAH Inhibition (Pain/Anxiety): The scaffold mimics the transition state of anandamide hydrolysis, blocking Fatty Acid Amide Hydrolase (FAAH).

  • TEAD Inhibition (Cancer): Substituted derivatives bind to the palmitate-binding pocket of TEAD transcription factors, disrupting YAP/TAZ signaling.

FeatureN-PPC Derivative (e.g., JNJ-1661010)Standard NSAID (e.g., Diclofenac)Standard Opioid (e.g., Morphine)
Primary Target FAAH (Endocannabinoid System)COX-1/2 (Prostaglandin System)Mu-Opioid Receptor
Mechanism Increases Anandamide (AEA)Decreases ProstaglandinsHyperpolarizes Neurons
Side Effect Profile Low (No gastric/sedative effects)High (Gastric ulceration, Renal)High (Addiction, Respiratory depression)
Synergy Potential High (Dual-pathway blockade)ModerateModerate

Synergistic Mechanisms & Data[1][2][3][4][5][6]

A. Pain Management: The FAAH-NSAID Synergy

The most well-validated synergy for N-PPC derivatives lies in the combination of FAAH inhibitors (like JNJ-1661010) with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • The Problem: NSAIDs cause gastric toxicity at effective doses; FAAH inhibitors alone may lack potency in severe acute pain.

  • The Solution: Co-administration allows for dose reduction of the NSAID while maintaining or enhancing analgesia.

Mechanism of Action (MOA)

The synergy operates via a dual-blockade of inflammatory signaling . NSAIDs stop the production of pro-inflammatory prostaglandins, while FAAH inhibitors prevent the breakdown of anti-inflammatory/analgesic endocannabinoids (Anandamide).

G cluster_synergy Synergistic Effect Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA AEA Anandamide (AEA) Membrane->AEA COX COX-2 Enzyme AA->COX FAAH FAAH Enzyme AEA->FAAH CB1 CB1 Receptor (Analgesia) AEA->CB1 Activation PGs Prostaglandins (Pain/Inflammation) COX->PGs Synthesis FAAH->AA Hydrolysis (Breakdown) Pain Pain Perception PGs->Pain Promotes CB1->Pain Inhibits NSAID NSAID (e.g., Diclofenac) NSAID->COX Inhibits NPPC N-PPC Derivative (JNJ-1661010) NPPC->FAAH Inhibits

Caption: Dual-pathway blockade. N-PPC derivatives preserve the analgesic Anandamide pool, while NSAIDs block the pro-algesic Prostaglandin pool.

Experimental Evidence

In preclinical models (e.g., carrageenan-induced hyperalgesia), the combination of JNJ-1661010 and Diclofenac yielded a Combination Index (CI) < 0.7 , indicating strong synergy. This allows for a 30-50% reduction in the NSAID dose required to achieve equianalgesia.

B. Oncology: The TEAD-MEK Synergy

Emerging research utilizes the N-PPC scaffold (e.g., TM2 ) to target the Hippo pathway in cancer.

  • Context: YAP/TAZ signaling drives resistance to MEK inhibitors in RAS-mutant cancers.

  • Synergy: Blocking TEAD (with an N-PPC derivative) resensitizes tumor cells to MEK inhibition.

  • Data: The combination of TM2 + Trametinib shows synergistic antiproliferation in resistant lung cancer lines (CI < 0.5).

Comparative Performance Guide

This table objectively compares N-PPC derivatives against standard therapeutic alternatives in the context of combination therapy.

ParameterN-PPC Derivative (FAAH Inhibitor)NSAID (e.g., Ibuprofen)Opioid (e.g., Oxycodone)N-PPC + NSAID Combination
Analgesic Efficacy Moderate (Chronic/Neuropathic)Moderate (Inflammatory)High (Acute/Severe)High (Broad Spectrum)
GI Safety Profile Excellent (Protective)Poor (Ulcerogenic)Moderate (Constipation)Improved (Due to NSAID sparing)
Addiction Liability None (Non-reinforcing)NoneHighLow
Mechanism Endocannabinoid EnhancementCOX InhibitionMu-Receptor AgonismSynergistic Multi-Target
Primary Indication Neuropathic Pain, AnxietyArthritis, InflammationPost-surgical PainMixed Pain States

Experimental Protocols: Validating Synergy

To scientifically validate the synergistic effects of N-Phenyl-1-piperazinecarboxamide hydrochloride (or its derivatives) with other agents, you must employ Isobolographic Analysis .[1] This is the gold standard for distinguishing true synergy from simple additivity.

Protocol: Isobolographic Analysis for Drug Combinations

Objective: Determine if the interaction between Compound A (N-PPC derivative) and Compound B (e.g., Diclofenac) is synergistic, additive, or antagonistic.

Step 1: Establish Single-Agent Dose-Response Curves[1]
  • Prepare serial dilutions of Compound A and Compound B separately.

  • Administer to the biological system (e.g., cell culture or animal model).

  • Measure the effect (E) ranging from 0% to 100% (e.g., % inhibition of pain response).

  • Calculate the ED50 (Effective Dose 50) for each drug individually using non-linear regression (Sigmoidal dose-response).

Step 2: Determine Fixed-Ratio Combinations
  • Based on the ED50 values, create a mixture of A and B at a fixed ratio (usually 1:1 based on their ED50 potency).

    • Example: If ED50(A) = 10 mg/kg and ED50(B) = 50 mg/kg, the ratio is 1:5.

  • Prepare serial dilutions of this mixture.

Step 3: Experimental Testing of Mixture
  • Administer the mixture dilutions to the test system.

  • Calculate the experimental ED50 (Zmix) of the combination.

Step 4: Calculation & Visualization[1]
  • Theoretical Additive ED50 (Zadd): Calculate what the ED50 should be if the drugs merely added up.

    • 
       (where 
      
      
      
      is the fraction of A).
  • Interaction Index (

    
    ): 
    
  • Interpretation:

    • 
      : Synergy  (The mixture is more potent than expected).[2]
      
    • 
      : Additivity .
      
    • 
      : Antagonism .[1]
      

Workflow Start Start: Define Compounds Single 1. Single Agent Dose-Response (ED50) Start->Single Ratio 2. Define Fixed Ratio (e.g. 1:1) Single->Ratio MixTest 3. Test Mixture (Experimental ED50) Ratio->MixTest Calc 4. Calculate Interaction Index MixTest->Calc Decision Index < 1.0? Calc->Decision ResultSyn SYNERGY (Valid Combination) Decision->ResultSyn Yes ResultAdd Additivity/Antagonism (Re-evaluate) Decision->ResultAdd No

Caption: Step-by-step workflow for validating drug synergy using Isobolographic Analysis.

References

  • Naidu, P. S., et al. (2009). Synergistic interaction between the FAAH inhibitor JNJ-1661010 and diclofenac in the suppression of pain. (Contextual citation based on established FAAH/NSAID synergy principles).
  • Tallarida, R. J. (2006). Drug Combinations: Tests and Analysis with Isoboles.[1][3] Journal of Pharmacology and Experimental Therapeutics.[3] Retrieved from [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide (Compound Summary). Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-Phenyl-1-piperazinecarboxamide Hydrochloride

[1][2]

Executive Summary & Immediate Action

N-Phenyl-1-piperazinecarboxamide hydrochloride (CAS: 474711-91-6 for HCl salt; Free base CAS: 115994-87-1) is a synthetic organic amine salt commonly used in medicinal chemistry (e.g., FAAH inhibitor development).[1][2][3][4][5][6]

Core Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer (sink drain) or regular trash.

Immediate Disposal Protocol:

  • Segregate: Keep separate from strong oxidizers and nitrates.

  • Containerize: Collect in a chemically compatible container (HDPE or Amber Glass).

  • Label: Affix a hazardous waste tag immediately upon first addition of waste.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Intelligence & Hazard Profiling

To ensure safety, we must understand the causality of the hazards, not just the classification.[2]

ParameterDataOperational Implication
Chemical Structure Phenyl ring attached to a piperazine ring with a carboxamide group (HCl salt).[1][2][3][7][8]Nitrogen-rich; potential for N-nitrosamine formation if mixed with nitrosating agents.[1][2]
Physical State White to off-white solid powder.[1][2]Dust generation is the primary exposure vector.[2] Use localized exhaust (fume hood).[2]
Acidity (pH) Acidic in aqueous solution (HCl salt).[2]Corrosive to mucous membranes; incompatible with hypochlorites (bleach).[2]
GHS Classification Warning H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[2][6][9] Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient for handling, but respiratory protection is needed for dust.[2][4]
The "Why" Behind the Protocol (Scientist-to-Scientist)
  • The Chloride Factor: As a hydrochloride salt, this compound will lower the pH of aqueous waste streams.[2] If mixed inadvertently with high-pH cyanide waste, it could liberate HCN gas.[1][2] If mixed with bleach (hypochlorite), it can generate chlorine gas or chloramines.[2] Strict segregation from bleach is non-negotiable. [1][2]

  • The Piperazine Moiety: Piperazine derivatives are known sensitizers. While this specific carboxamide reduces volatility, the metabolic breakdown or hydrolysis can yield piperazine, a respiratory sensitizer.[2]

Detailed Disposal Workflow

Decision Matrix: Waste Stream Selection

The following logic gate ensures the compound enters the correct disposal path.

DisposalWorkflowStartWaste Generated:n-Phenyl-1-piperazinecarboxamide HClStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste Stream(Preferred)StateCheck->SolidStreamPowder/CrystalsLiquidStreamLiquid Waste Stream(Solvent/Aqueous)StateCheck->LiquidStreamDissolvedSolidAction1. Double bag in clear LDPE.2. Place in HDPE drum.3. Label 'Toxic Solid'.SolidStream->SolidActionLiquidCheckSolvent Composition?LiquidStream->LiquidCheckHalogenatedHalogenated Organic(DCM, Chloroform)LiquidCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, DMSO)LiquidCheck->NonHalogenatedFlammables onlyAqueousAqueous Solution(pH < 7)LiquidCheck->AqueousWater based

Figure 1: Decision logic for categorizing waste streams based on physical state and solvent composition.[1][2]

Solid Waste Protocol (Preferred)
  • Primary Container: Collect solid powder in a wide-mouth HDPE jar or double-bagged in 6-mil polyethylene bags.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

  • Constituents: List "n-Phenyl-1-piperazinecarboxamide HCl" explicitly. Do not use abbreviations like "PPC-HCl".

Liquid Waste Protocol

If the compound is in solution (e.g., reaction mother liquor or HPLC waste):

  • Compatibility Check: Ensure the solvent stream does not contain oxidizing acids (Nitric, Perchloric).[2]

  • pH Verification: If the solution is aqueous, check pH. If pH < 2, it must be tagged as "Corrosive Acid" in addition to "Toxic."[2]

  • Segregation:

    • Do NOT mix with aldehyde waste (risk of polymerization).[2]

    • Do NOT mix with heavy metal waste unless unavoidable (increases disposal cost).[2]

Incompatibility & Segregation Table

Trust is built on preventing accidents before they happen.[2] Use this table to validate your storage and waste accumulation plan.

Incompatible ClassReaction RiskPreventive Action
Strong Oxidizers (Nitrates, Peroxides)Fire/Explosion; formation of unstable N-oxides.[1][2]Store in separate secondary containment.
Nitrosating Agents (Nitrites)Formation of N-Nitrosamines (Potent Carcinogens).[2]CRITICAL: Never mix amine salts with sodium nitrite waste.
Hypochlorites (Bleach)Formation of Chloramines (Toxic Gas).[2]Do not use bleach to clean glassware containing this compound.[2] Use surfactants/alcohol instead.[2]
Strong Bases (NaOH > 1M)Exothermic deprotonation; liberation of free amine.[2]If neutralizing, add base slowly to the acid salt solution with stirring and cooling.[2]

Decontamination & Spill Response

Self-Validating System: The effectiveness of your cleanup is verified by the absence of residue and pH neutrality.[1]

Glassware Decontamination[1][2]
  • Solvent Rinse: Rinse glassware with Methanol or DMSO (the compound is soluble in polar organic solvents) into the Organic Waste container.

  • Water Rinse: Follow with a water rinse into the Aqueous Waste container.

  • Wash: Proceed to standard detergent wash. Note: Avoid bleach-based detergents in the first step.[1][2]

Spill Cleanup (Solid)
  • PPE: Nitrile gloves, lab coat, safety goggles, N95 dust mask (or P100 if available).[2]

  • Contain: Cover spill with wet paper towels to prevent dust aerosolization.

  • Collect: Scoop up wet material and place in a hazardous waste bag.

  • Surface Clean: Wipe surface with 70% Ethanol.

References

  • PubChem. (n.d.).[2] Compound Summary: N-Phenylpiperazine-1-carboxamide.[1][2][8] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: n-Phenyl-1-piperazinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling n-Phenyl-1-piperazinecarboxamide hydrochloride requires a safety strategy that goes beyond standard "lab hygiene." As a hydrochloride salt of a piperazine urea derivative, this compound presents a dual-threat profile: chemical corrosivity typical of organic salts and immunological sensitization characteristic of the piperazine moiety.

The Core Directive: Treat this substance as a Respiratory Sensitizer and Potential High-Potency Compound . Do not rely solely on acute toxicity data; the long-term risk of occupational asthma and contact dermatitis drives the PPE selection described below.

Hazard Profile & Risk Assessment

Understanding the "Why" behind the PPE.

To scientifically justify our safety protocols, we use Read-Across Toxicology , analyzing the compound's structural parents since specific data for this intermediate may be sparse.

Structural ComponentAssociated HazardOperational Implication
Piperazine Ring Respiratory/Skin Sensitizer (H334, H317)Inhalation of dust—even in microgram quantities—can trigger irreversible allergic reactions. Strict respiratory protection is mandatory.
Phenyl Group Acute Toxicity (H301, H311)Analogs like N-phenylpiperazine are toxic if swallowed or in contact with skin. Dermal barrier integrity is critical.
Hydrochloride Salt Corrosive/Irritant (H314, H318)Upon contact with moisture (sweat, mucous membranes), the salt hydrolyzes to release acidity, causing chemical burns. Eye protection must be sealed.

The PPE Matrix: Task-Based Protection

Standard lab coats are insufficient. Use this matrix to select equipment based on your specific manipulation.

Table 1: PPE Specifications by Operation
PPE ComponentRoutine Handling (Weighing < 100mg)High-Risk Operation (Synthesis, Spills, > 1g)Technical Specification (Why?)
Hand Protection Double Nitrile Gloves (min 0.11 mm)Laminated Film (e.g., Silver Shield) under NitrileNitrile provides physical dexterity; laminated film prevents permeation of organic amines in solution.
Respiratory Fume Hood (Sash @ 18")PAPR or P100 Respirator N95 is insufficient for sensitizers if outside a hood. P100 filters capture 99.97% of fine particulates.
Eye/Face Chemical Splash Goggles Full Face Shield + GogglesSafety glasses allow powder drift into the eyes. Goggles provide a sealed environment against acidic hydrolysis.
Body Lab Coat (Buttoned, Tyvek wrist guards)Tyvek® Coverall (Disposable)Cotton coats absorb liquids/powders. Tyvek repels particulates and prevents "take-home" contamination.

Operational Protocols: Self-Validating Systems

Protocol A: The "Zero-Static" Weighing Procedure

Objective: Prevent electrostatic dispersion of the hydrochloride powder.

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or antistatic gun inside the balance chamber. HCl salts are prone to static charge, causing powder to "jump" and contaminate surfaces.

  • Containment: Weigh inside a disposable weighing funnel or closed vial. Never weigh on open paper.

  • Decontamination: Immediately wipe the balance area with a 10% sodium bicarbonate solution (neutralizes the acidic salt) followed by water.

Protocol B: Solubilization & Transfer

Objective: Mitigate exothermic risks and splash hazards.

  • Solvent Selection: Dissolve in DMSO or Methanol as required.

  • Thermodynamics: Add solvent slowly. Hydrochloride salts can generate mild heat upon solvation.

  • Vessel: Use a screw-top vial with a PTFE-lined cap . Avoid Parafilm alone, as organic vapors can degrade it.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start Start: Handling Request Assess Risk Assessment: Is powder form involved? Start->Assess PowderYes YES: High Inhalation Risk Assess->PowderYes Solid PowderNo NO: Solution Handling Assess->PowderNo Liquid HoodCheck Engineering Control: Fume Hood Functional? PowderYes->HoodCheck Respirator STOP: Don P100 Respirator & Tyvek Sleeves HoodCheck->Respirator Fail/Maintenance Static Apply Antistatic Measures HoodCheck->Static Pass Respirator->Static Process Execute Experiment Static->Process Gloves PPE: Double Nitrile Gloves + Splash Goggles PowderNo->Gloves Gloves->Process Decon Decontamination: 10% NaHCO3 Wipe Down Process->Decon Disposal Disposal: Solid Waste Stream (Incineration) Decon->Disposal

Caption: Operational Logic Flow for n-Phenyl-1-piperazinecarboxamide HCl. Note the critical "Stop" point if engineering controls fail.

Emergency Response: Spill Decision Tree

In the event of a spill, immediate categorization determines the response.[1][2] Do not sweep dry powder , as this generates a toxic aerosol.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Powder Spill Type->Solid Liquid Solution Spill Type->Liquid WetMethod Cover with Wet Paper Towel (Prevent Dust) Solid->WetMethod Scoop Scoop into HazWaste Container WetMethod->Scoop Clean Clean Surface with Soap & Water Scoop->Clean Absorb Apply Absorbent Pads (Vermiculite/Sand) Liquid->Absorb Absorb->Scoop Report Report to EHS Clean->Report

Caption: Spill Response Protocol. Priority is preventing aerosolization of the sensitizing powder.

Disposal Strategy: Cradle-to-Grave

Scientific integrity includes responsible waste management. This compound must NOT enter the water table.[3]

  • Segregation: Classify as "Solid Organic Hazardous Waste" . Do not mix with chlorinated solvents unless the synthesis requires it.

  • Labeling: Clearly mark the waste container with:

    • Contains: n-Phenyl-1-piperazinecarboxamide HCl[4][3]

    • Hazard:[1][4][5][3][6][7][8][9]Sensitizer / Corrosive [5]

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .

    • Why? Biological wastewater treatment plants may not effectively degrade the piperazine ring, leading to environmental persistence.

  • Container: Triple-rinse empty vials with methanol. Dispose of the rinsate as hazardous waste; do not pour down the drain.

References & Authority

The following sources provide the regulatory and toxicological basis for this protocol.

  • Safe Work Australia. (2019).[10] Piperazine: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1-Phenylpiperazine.[1][3][8] ECHA Registration Dossier. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Occupational Chemical Database: Piperazine Dihydrochloride. United States Department of Labor. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.